molecular formula C6H12O6 B12650915 beta-d-Psicopyranose CAS No. 40461-85-6

beta-d-Psicopyranose

Cat. No.: B12650915
CAS No.: 40461-85-6
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-D-Psicopyranose is a rare sugar and a key anomeric form of D-psicose (also known as D-allulose), a C-3 epimer of D-fructose that is of significant interest in biochemical and synthetic research . As a research chemical, it serves as a valuable standard for investigating the properties and applications of low-calorie sweeteners and for exploring the complex equilibrium between pyranose and furanose forms in solution. In enzymology, this compound is a crucial substrate for studying the mechanism of D-psicose 3-epimerase, an enzyme that catalyzes the epimerization of D-fructose to D-psicose . Research indicates that the presence of borate can shift this epimerization equilibrium by forming complexes with the sugar diols, a process that has been structurally characterized for the furanose form and highlights the utility of psicose derivatives in studying enzyme kinetics and product inhibition . Synthetically, protected derivatives of D-psicofuranose, a related anomer, are established as key intermediates in organic chemistry. They are utilized in the synthesis of spirocyclic oxazolines via Ritter-like reactions and for the development of potential glycosyltransferase inhibitors . These inhibitors, such as 3-acetamido-3-deoxy-D-psicofuranose derivatives, are designed to mimic the transition state of enzymatic reactions and are investigated for their therapeutic potential in managing diseases like cancer . Furthermore, D-psicofuranose serves as a precursor for synthesizing novel disaccharides, such as sucrose mimics, which are explored for their potential as functional sweeteners . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40461-85-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

LKDRXBCSQODPBY-KVTDHHQDSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Three-Dimensional Architecture of β-d-Psicopyranose: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of β-d-psicopyranose, a rare sugar with significant potential in the food and pharmaceutical industries. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its biological functions and for the rational design of novel therapeutics. This document summarizes key crystallographic data, details experimental protocols for structure determination, and presents visual representations of the experimental workflow and structural relationships.

Quantitative Crystallographic Data

The crystal structure of β-d-psicopyranose has been determined for both its chiral and racemic forms. The following tables summarize the key crystallographic parameters for these two structures, offering a comparative overview.

Table 1: Crystal Data and Structure Refinement for Chiral β-d-Psicopyranose

ParameterValue
Chemical FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 7.727(2) Å
b = 8.672(2) Å
c = 11.123(3) Å
Unit Cell Volume745.3(3) ų
Molecules per Unit Cell (Z)4
Temperature100(2) K

Data sourced from Kwiecień et al. (2008).[1][2]

Table 2: Crystal Data and Structure Refinement for Racemic β-d,l-Psicose (B122136)

ParameterValue
Chemical FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensionsa = 11.2629(5) Å
b = 5.3552(3) Å
c = 12.6538(6) Å
Unit Cell Volume763.21(6) ų
Molecules per Unit Cell (Z)4
Temperature296 K
Radiation TypeCu Kα
Wavelength1.54187 Å
Absorption CorrectionMulti-scan
Refinement MethodFull-matrix least-squares on F²
R-factor (R1)0.048
wR20.102

Data sourced from Ishii et al. (2015).[3][4][5][6]

Molecular Conformation and Hydrogen Bonding

In both the chiral and racemic crystals, the D-psicose (B8758972) molecule adopts a β-pyranose form with a ²C₅ conformation.[3][4][6] The orientation of the hydroxymethyl group relative to the pyranose ring is trans-gauche.[1][2] The crystal structures are stabilized by extensive intermolecular and, in the case of the racemic form, intramolecular O-H···O hydrogen bonds, creating a complex three-dimensional network.[1][2][3][6] In the racemic crystal, d- and l-psicose molecules are linked by hydrogen bonds.[3][6]

Experimental Protocols

The determination of the crystal structure of β-d-psicopyranose involves several key stages, from material preparation to data analysis. The methodologies cited in the literature are detailed below.

Synthesis and Crystallization

Synthesis of d-Psicose: d-Psicose can be prepared from d-fructose through enzymatic epimerization using d-tagatose (B3328093) 3-epimerase.[3][4]

Synthesis of l-Psicose: l-Psicose can be prepared from allitol (B117809) by microbial oxidation using Gluconobacter frateurii.[3][4]

Crystallization of Racemic β-d,l-Psicose:

  • An equimolar mixture of d-psicose and l-psicose is dissolved in hot water to create solutions with concentrations ranging from 60 to 80 wt%.[3][4]

  • These solutions are then maintained at temperatures of 10, 20, or 30 °C.[3][4]

  • Small crystals suitable for X-ray diffraction are typically obtained after one day.[3][4]

X-ray Data Collection
  • A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data collection is performed on a diffractometer, such as a Rigaku R-AXIS RAPID, equipped with a suitable X-ray source (e.g., Cu Kα radiation).[3][4]

  • The crystal is maintained at a constant temperature during data collection (e.g., 296 K for the racemic crystal).[3][4]

  • A series of diffraction images are collected as the crystal is rotated.

  • An absorption correction is applied to the collected data to account for the absorption of X-rays by the crystal.[3][4]

Structure Solution and Refinement
  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Visualizing the Process and Structure

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationship of the key structural parameters of β-d-psicopyranose.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction Data Collection cluster_structure_analysis Structure Solution & Refinement synthesis Enzymatic Synthesis of D-Psicose & L-Psicose mixing Equimolar Mixing synthesis->mixing crystallization Crystallization from Aqueous Solution mixing->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction (e.g., Rigaku R-AXIS RAPID) mounting->diffraction data_processing Data Processing & Absorption Correction diffraction->data_processing solution Structure Solution (Direct Methods) data_processing->solution refinement Least-Squares Refinement solution->refinement validation Structure Validation refinement->validation

Experimental workflow for β-d-psicopyranose crystal structure analysis.

structural_relationships cluster_core β-d-Psicopyranose Crystal Structure cluster_params Crystallographic Parameters cluster_interactions Intermolecular Interactions molecule Molecular Structure (β-pyranose, ²C₅ conformation) space_group Space Group (e.g., P2₁2₁2₁ or Pna2₁) molecule->space_group unit_cell Unit Cell Dimensions (a, b, c) molecule->unit_cell h_bonding 3D Hydrogen Bonding Network molecule->h_bonding packing Crystal Packing space_group->packing unit_cell->packing h_bonding->packing

Logical relationships of β-d-psicopyranose structural parameters.

References

A Technical Guide to the Natural Sources and Analysis of β-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of β-D-psicopyranose, a specific anomeric form of the rare sugar D-psicose (also known as D-allulose). It details its natural occurrence, biosynthetic pathways, and the experimental protocols for its production, purification, and quantification.

Introduction to β-D-Psicopyranose

D-Psicose is a C-3 epimer of D-fructose, classified as a rare ketohexose monosaccharide.[1][2] It exists in different isomeric forms, including the pyranose and furanose ring structures, with β-D-psicopyranose being one of its stable anomers. While tasting approximately 70% as sweet as sucrose, D-psicose is largely un-metabolized by the human body, providing a caloric value of only 0.2 to 0.4 kcal/g.[3][4] This property, coupled with its negligible impact on blood glucose and insulin (B600854) levels, has positioned D-psicose as a promising sugar substitute for applications in food, beverage, and pharmaceutical industries.[3][5] The United States Food and Drug Administration (FDA) has granted D-psicose the status of Generally Recognized as Safe (GRAS).[6]

Natural Occurrence of D-Psicose

D-Psicose is found in nature, but only in minute quantities, which makes direct extraction for commercial purposes economically unviable.[7] It is naturally present in a variety of plant-based foods and processed agricultural products.[1][3] The concentration of D-psicose can increase during the heat processing of foods that contain high levels of sugars, likely due to non-enzymatic epimerization.[7]

Quantitative Data on Natural Sources

The following table summarizes the reported concentrations of D-psicose found in various natural and processed food products.

Food SourceConcentration of D-PsicoseReference
Dried Figs0.29 mg/g[7]
Raisins0.38 mg/g[7]
WheatTrace amounts[1][4]
Maple SyrupTrace amounts[1]
MolassesTrace amounts[1][4]
Coffee (processed)0.5 mg/100g[7]
Sweet Jelly (processed)11.2 mg/100g[7]
Juices (processed)21.5 mg/100g[7]
Cookie (processed)26.7 mg/100g[7]
Corn Snack (processed)47.0 mg/100g[7]
Worcester Sauce (processed)130.6 mg/100g[7]

Biosynthesis and Commercial Production

Due to its low natural abundance, the commercial supply of D-psicose relies on biotechnological production methods, primarily through enzymatic conversion and microbial fermentation.

Enzymatic Production from D-Fructose

The most established method for D-psicose production is the enzymatic epimerization of D-fructose at the C-3 position. This reaction is catalyzed by a class of enzymes known as D-ketose 3-epimerases (DKEases).[3] Several specific enzymes from this family are utilized, including D-tagatose 3-epimerase (DTEase) and D-psicose 3-epimerase (DPEase), often sourced from various microorganisms.[6] The process typically involves immobilized enzymes to enhance stability, reusability, and simplify downstream processing.[3] However, the conversion rate is limited by the reaction equilibrium, often achieving yields of less than 40%.[3]

Enzymatic_Production cluster_process Enzymatic Epimerization Fructose D-Fructose (Substrate) Enzyme Immobilized D-Psicose 3-Epimerase (DPEase) Fructose->Enzyme Epimerization at C-3 Psicose D-Psicose (Product) Enzyme->Psicose Psicose->Enzyme Reversible Reaction

Diagram of the enzymatic conversion of D-fructose to D-psicose.
Microbial Fermentation from D-Glucose

An alternative and promising production route involves the whole-cell biocatalysis of D-glucose into D-psicose using genetically engineered microorganisms, such as Escherichia coli. This strategy leverages the cell's natural glycolytic pathway to produce an intermediate, which is then channeled into a synthetic pathway to yield D-psicose. This approach can overcome the thermodynamic limitations of direct enzymatic epimerization.

The engineered pathway typically involves:

  • Phosphorylation: Glucose is converted to Fructose-6-phosphate (F6P) through glycolysis.

  • Epimerization: A specific epimerase converts F6P to Psicose-6-phosphate (P6P).

  • Dephosphorylation: A phosphatase removes the phosphate (B84403) group from P6P to yield the final product, D-psicose.

Microbial_Production cluster_cell Engineered E. coli Cell Glucose D-Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Enzymes F6P Fructose-6-P G6P->F6P P6P Psicose-6-P F6P->P6P Engineered Epimerase Glycolysis Other Metabolic Pathways F6P->Glycolysis Psicose D-Psicose P6P->Psicose Engineered Phosphatase

Engineered microbial pathway for D-psicose production from D-glucose.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures related to D-psicose production, purification, and analysis.

Protocol for Enzymatic Production of D-Psicose

This protocol describes the conversion of D-fructose to D-psicose using a purified D-psicose 3-epimerase (DPEase).

Materials:

  • Purified DPEase

  • D-fructose

  • Sodium phosphate buffer (pH 6.0 - 7.5)

  • Manganese chloride (MnCl₂) solution (1 M)

  • Reaction vessel with temperature control (e.g., water bath)

  • HPLC system for analysis

Procedure:

  • Prepare a substrate solution by dissolving D-fructose in sodium phosphate buffer to the desired concentration (e.g., 10-50% w/v).

  • Pre-heat the substrate solution to the optimal reaction temperature for the specific DPEase (e.g., 55-60°C).

  • Add MnCl₂ to the reaction mixture to a final concentration of 1-10 mM as a cofactor.

  • Initiate the reaction by adding a predetermined amount of purified DPEase to the substrate solution.

  • Maintain the reaction at the optimal temperature and pH with gentle agitation.

  • Collect aliquots at various time points (e.g., 10, 30, 60, 90, 120 minutes) to monitor the conversion rate.

  • Terminate the reaction in the collected aliquots by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching agent.

  • Analyze the concentration of D-psicose and remaining D-fructose in the samples using HPLC.

Protocol for Purification of D-Psicose from Reaction Mixture

This protocol outlines the steps to purify D-psicose from the enzymatic reaction solution, which contains a mixture of D-psicose, unreacted D-fructose, and other components.

Materials:

  • D-psicose reaction solution

  • Granulated active carbon

  • Cation and anion exchange resins

  • Chromatography column

  • Evaporator

  • Crystallizer

Procedure:

  • Decolorization: Concentrate the initial reaction solution to approximately 40% (w/w) solids. Pass the concentrated solution through a column packed with granulated active carbon to remove colored impurities.

  • Desalting: Remove ions from the decolorized solution by passing it through columns containing cation and anion exchange resins.

  • Chromatographic Separation: Separate D-psicose from D-fructose using a chromatography column packed with an appropriate ion-exchange resin (e.g., with a calcium active group). This step is crucial for achieving high purity.

  • Concentration: Concentrate the purified D-psicose solution under vacuum at a controlled temperature (e.g., 60-70°C) to achieve a supersaturated state (e.g., 70-85% solids).

  • Crystallization: Transfer the supersaturated solution to a crystallizer. Control the cooling rate to induce the formation of D-psicose crystals. The process is performed in the absence of organic solvents.

  • Drying: Separate the crystals from the mother liquor and dry them to obtain the final high-purity product.

Protocol for Quantitative Analysis by HPLC

This protocol details a reverse-phase HPLC method for the simultaneous quantification of D-psicose and D-fructose.

Instrumentation and Conditions:

  • HPLC System: Isocratic HPLC with a Refractive Index Detector (RID).

  • Column: Aminopropyl silane (B1218182) stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of D-psicose and D-fructose (e.g., ranging from 0.05% to 0.5% w/v) in the mobile phase.

  • Sample Preparation: Dilute the experimental samples (from production or purification steps) with the mobile phase to fall within the concentration range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Record the retention times and peak areas for D-psicose and D-fructose. Construct a calibration curve for each sugar by plotting peak area against concentration for the standards. Use the regression equation from the calibration curve to determine the concentration of each sugar in the unknown samples.

Workflow cluster_workflow Overall Workflow for D-Psicose Production and Analysis A Enzymatic Reaction (Fructose -> Psicose) B Decolorization (Active Carbon) A->B G HPLC Analysis (Quantification) A->G In-process Monitoring C Desalting (Ion Exchange) B->C D Chromatographic Separation (High Purity Psicose) C->D E Concentration (Evaporation) D->E D->G Purity Check F Crystallization E->F F->G Final Product Assay

Workflow for D-psicose production, purification, and analysis.

References

An In-depth Technical Guide to the Biosynthesis of beta-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (B8758972) (also known as D-allulose), a rare sugar and a C-3 epimer of D-fructose, has garnered significant attention in the food and pharmaceutical industries due to its low caloric value and various physiological benefits. In aqueous solution, D-psicose exists in equilibrium with its different isomeric forms, including the pyranose form, beta-D-Psicopyranose. This technical guide provides a comprehensive overview of the primary biosynthetic pathways for producing D-psicose, with a focus on enzymatic and microbial fermentation methods. It includes a detailed summary of key enzymes, their kinetic properties, and step-by-step experimental protocols for enzyme production, purification, and product analysis. Furthermore, this guide presents visual representations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

D-Psicose is a naturally occurring monosaccharide found in small quantities in various food products. Its unique properties, including a sweetness level comparable to sucrose (B13894) with nearly zero calories, have positioned it as a promising sugar substitute.[1] Beyond its use as a sweetener, D-psicose exhibits several health-promoting effects, such as anti-hyperglycemic and anti-obesity activities. The biosynthesis of D-psicose is a critical area of research, aiming to develop efficient and cost-effective production methods to meet the growing demand. This guide delves into the technical details of the most prevalent biosynthetic routes.

Enzymatic Biosynthesis of D-Psicose

The most established method for D-psicose biosynthesis is the enzymatic epimerization of D-fructose at the C-3 position. This reaction is primarily catalyzed by two types of enzymes: D-psicose 3-epimerases (DPEases) and D-tagatose 3-epimerases (DTEases).

Key Enzymes and Their Properties

A variety of DPEases and DTEases have been identified from different microorganisms, each with distinct biochemical characteristics. The selection of an appropriate enzyme is crucial for optimizing the production process. Key parameters include substrate specificity, kinetic efficiency (kcat/Km), optimal pH, and temperature.

Table 1: Kinetic Parameters and Optimal Conditions of Selected D-Psicose Producing Enzymes

EnzymeSource OrganismSubstrateK_m (mM)V_max (U/mg)k_cat (min⁻¹)Optimal pHOptimal Temp. (°C)
D-Psicose 3-Epimerase Agrobacterium tumefaciensD-Psicose12-23818.050
D-Tagatose762-2708.050
Clostridium cellulolyticum H10D-Psicose17.4-3243.48.055
D-Tagatose 3-Epimerase Pseudomonas cichoriiD-Tagatose5530-7.0-9.0~60
Rhodobacter sphaeroidesD-Fructose78-359--8.535

Note: '-' indicates data not available in the cited sources.

Enzymatic Reaction Pathway

The core of the enzymatic biosynthesis is the reversible epimerization of D-fructose to D-psicose. This process is highly specific and avoids the formation of unwanted byproducts often associated with chemical synthesis.

Enzymatic_Biosynthesis DFructose D-Fructose DPsicose This compound DFructose->DPsicose D-Psicose 3-Epimerase (DPEase) or D-Tagatose 3-Epimerase (DTEase) DPsicose->DFructose

Enzymatic conversion of D-Fructose to this compound.

Alternative Biosynthetic Pathways

To overcome the limitations of single-enzyme systems, such as unfavorable reaction equilibria, researchers have explored more complex biosynthetic routes, including multi-enzyme cascades and microbial fermentation.

Multi-Enzyme Cascade Systems

Multi-enzyme cascades offer the potential for higher conversion yields by coupling several enzymatic reactions. A notable example is the production of D-psicose from the more abundant and less expensive D-glucose (B1605176).[2] This system typically involves a glucose isomerase to convert D-glucose to D-fructose, followed by a DPEase or DTEase for the final epimerization step.[2]

Multi_Enzyme_Cascade DGlucose D-Glucose DFructose D-Fructose DGlucose->DFructose Glucose Isomerase DPsicose This compound DFructose->DPsicose D-Psicose 3-Epimerase

Multi-enzyme cascade for D-psicose production from D-glucose.
Microbial Fermentation

Metabolic engineering of microorganisms, particularly Escherichia coli, has opened new avenues for D-psicose production. These approaches involve the genetic modification of host strains to introduce and optimize the desired biosynthetic pathway.

One strategy involves engineering E. coli to take up D-fructose and convert it intracellularly to D-psicose, which is then exported out of the cell.[3] This can be achieved by co-expressing a D-psicose 3-epimerase and a modified transporter protein.[3]

Another innovative approach is the phosphorylation-dephosphorylation pathway.[4] In this method, D-fructose is first phosphorylated to fructose-6-phosphate, which is then epimerized to allulose-6-phosphate, and finally dephosphorylated to yield D-psicose.[4] This pathway can potentially achieve higher conversion rates by overcoming the thermodynamic equilibrium of the direct epimerization.[4]

Microbial_Fermentation cluster_Ecoli Engineered E. coli DFructose_in D-Fructose F6P Fructose-6-Phosphate DFructose_in->F6P Fructose Transporter & Kinase A6P Allulose-6-Phosphate F6P->A6P Allulose-6-phosphate 3-epimerase DPsicose_in D-Psicose A6P->DPsicose_in Allulose-6-phosphate phosphatase DPsicose_ext Exported D-Psicose DPsicose_in->DPsicose_ext Export DFructose_ext External D-Fructose DFructose_ext->DFructose_in Uptake

Metabolic pathway for D-psicose production in engineered E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments in the biosynthesis of D-psicose.

Recombinant Enzyme Expression and Purification

The following protocol describes the expression and purification of a His-tagged D-psicose 3-epimerase from Agrobacterium tumefaciens in E. coli.[5][6]

  • Transformation: Transform competent E. coli BL21(DE3) cells with a pET vector containing the DPEase gene with a C-terminal His-tag. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression: Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for an additional 4-16 hours at a lower temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Elute the His-tagged DPEase with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Dialysis: Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove imidazole and store at -80°C.

Enzyme_Purification_Workflow Transformation Transformation of E. coli Expression Protein Expression (IPTG Induction) Transformation->Expression CellLysis Cell Lysis (Sonication) Expression->CellLysis Purification Ni-NTA Affinity Chromatography CellLysis->Purification Dialysis Dialysis Purification->Dialysis PureEnzyme Purified DPEase Dialysis->PureEnzyme

Workflow for recombinant DPEase expression and purification.
Enzyme Activity Assay

The activity of D-psicose 3-epimerase can be determined by measuring the amount of D-psicose produced from D-fructose.[7][8]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM buffer (e.g., EPPS, pH 8.0), 100 mM D-fructose, and 1 mM MnCl₂.

  • Enzyme Addition: Add a known amount of purified DPEase to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 50°C) for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by boiling the mixture for 5-10 minutes.

  • Product Quantification: Analyze the amount of D-psicose formed using High-Performance Liquid Chromatography (HPLC).

  • Unit Definition: One unit of DPEase activity is typically defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified assay conditions.

HPLC Analysis of D-Psicose

A common method for the separation and quantification of D-psicose and D-fructose is HPLC with a refractive index (RI) detector.[9]

  • Column: An aminopropyl-bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: Refractive Index (RI) detector.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Calculate the concentration of D-psicose by comparing the peak area to a standard curve prepared with known concentrations of D-psicose.

Conclusion

The biosynthesis of this compound, primarily through its keto form D-psicose, is a rapidly advancing field with significant potential for industrial applications. Enzymatic conversion using D-psicose 3-epimerases and D-tagatose 3-epimerases remains a cornerstone of production, with ongoing research focused on discovering and engineering more robust and efficient enzymes. Multi-enzyme cascades and microbial fermentation offer promising alternative strategies to enhance yield and reduce production costs. The detailed protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize the biosynthesis of this valuable rare sugar.

References

A Technical Guide to the Biological Role and Function of beta-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-Psicopyranose, also known as D-allulose, is a rare sugar that has garnered significant attention for its potential health benefits. As a C-3 epimer of D-fructose, it possesses about 70% of the sweetness of sucrose (B13894) but with a caloric value close to zero. This technical guide provides an in-depth overview of the biological roles and functions of this compound, focusing on its metabolic fate, enzymatic interactions, and influence on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising functional monosaccharide.

Introduction

This compound is a naturally occurring monosaccharide found in small quantities in foods like figs, raisins, and wheat.[1] Unlike conventional sugars, it is minimally metabolized in the human body, making it a low-calorie sweetener.[1][2] Beyond its utility as a sugar substitute, emerging research has illuminated its active roles in metabolic regulation, positioning it as a potential therapeutic agent for conditions such as hyperglycemia, obesity, and non-alcoholic fatty liver disease.

Metabolic Fate and Pharmacokinetics

Intestinal Absorption

This compound is absorbed in the small intestine primarily through glucose transporters. Studies using Caco-2 cell monolayers have demonstrated that its transport across the apical membrane of enterocytes is mediated by glucose transporter 5 (GLUT5) , which it shares with fructose. Following absorption into the enterocytes, it is released into the bloodstream via glucose transporter 2 (GLUT2) on the basolateral membrane.[1][3] Notably, this compound can competitively inhibit the transport of glucose, which may contribute to its hypoglycemic effects.[3]

Systemic Distribution and Excretion

Once in the bloodstream, this compound is distributed to various tissues. However, it is poorly utilized by the body as an energy source.[2] A significant portion, approximately 70%, is excreted unchanged in the urine within 24 hours.[1][4] The remaining unabsorbed portion passes to the large intestine, where it is largely resistant to fermentation by gut microbiota and is excreted in the feces.[2][4]

The pharmacokinetic profile in rats indicates rapid absorption, with peak blood concentrations observed around 60 minutes after oral administration. It is primarily distributed to the liver, with minimal accumulation in other organs, and is quickly cleared from the body.[5][6]

Enzymatic Interactions and Inhibition

A key aspect of the biological function of this compound is its interaction with digestive and metabolic enzymes.

Inhibition of Intestinal α-Glucosidases

This compound has been shown to be a potent inhibitor of intestinal α-glucosidases, specifically sucrase and maltase .[7][8] This inhibition slows the breakdown of sucrose and maltose (B56501) into absorbable monosaccharides, thereby reducing the postprandial glucose spike.[7][8] While the precise inhibition constants (Ki) are not extensively reported in the literature, in vitro studies have demonstrated significant dose-dependent inhibition of these enzymes.[9]

Table 1: Summary of α-Glucosidase Inhibition by D-Psicose

EnzymeSubstrateOrganismInhibitionReference
SucraseSucroseRat IntestinePotent Inhibition[7][8]
MaltaseMaltoseRat IntestinePotent Inhibition[7][8]
α-AmylaseStarchSalivary, PancreaticSlight to no inhibition[7][9]
Modulation of Hepatic Glucokinase Activity

Glucokinase (hexokinase IV) is a key enzyme in hepatic glucose metabolism, responsible for phosphorylating glucose to glucose-6-phosphate, the first step in glycolysis and glycogen (B147801) synthesis. This compound has been shown to induce the translocation of glucokinase from the nucleus, where it is held in an inactive state by the glucokinase regulatory protein (GKRP), to the cytoplasm in hepatocytes.[9][10] This translocation increases the active pool of glucokinase, thereby enhancing hepatic glucose uptake and utilization, which contributes to its blood glucose-lowering effects.[9][10] The precise kinetic changes (Vmax, Km) in glucokinase activity in the presence of this compound require further detailed investigation.

Modulation of Cellular Signaling Pathways

The metabolic benefits of this compound extend beyond direct enzyme inhibition and are mediated through the modulation of key cellular signaling pathways.

Hepatic Lipid Metabolism: ChREBP and SREBP-1c

This compound plays a significant role in regulating hepatic de novo lipogenesis (DNL), the process of synthesizing fatty acids from carbohydrates. It exerts this effect by influencing the activity of two master transcriptional regulators of lipogenesis: carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c) .[6][11] While the precise molecular interactions are still under investigation, studies suggest that D-psicose may help to suppress the overactivation of these transcription factors in states of excess carbohydrate intake, leading to reduced expression of lipogenic enzymes and a decrease in liver fat accumulation.[6][11]

Glucose_Metabolites Glucose Metabolites ChREBP ChREBP Glucose_Metabolites->ChREBP Activates Lipogenic_Genes Lipogenic Gene Expression ChREBP->Lipogenic_Genes Induces De_Novo_Lipogenesis De Novo Lipogenesis Lipogenic_Genes->De_Novo_Lipogenesis Psicose This compound Psicose->ChREBP Inhibits Overactivation

Modulation of the ChREBP Pathway by this compound.
Potential Role in AMPK and MAPK Signaling

While direct evidence is still emerging, the metabolic effects of this compound, such as increased fatty acid oxidation and improved insulin (B600854) sensitivity, are consistent with the activation of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis.[2] Further research is needed to elucidate the direct or indirect mechanisms by which D-psicose may influence AMPK activity.

Additionally, in specific cellular contexts, such as human umbilical vein endothelial cells (HUVECs) under high glucose conditions, D-psicose has been shown to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) by suppressing the p38 Mitogen-Activated Protein Kinase (p38-MAPK) pathway.[12][13] This suggests a potential anti-inflammatory role for D-psicose in the context of diabetic complications.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods to determine the inhibitory activity of this compound against α-glucosidase.

  • Reagents:

    • α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

    • This compound (test compound)

    • Acarbose (B1664774) (positive control)

    • Phosphate (B84403) buffer (100 mM, pH 6.8)

    • Sodium carbonate (Na₂CO₃) (1 M)

  • Procedure:

    • Prepare serial dilutions of this compound and acarbose in phosphate buffer.

    • In a 96-well microplate, add 50 µL of phosphate buffer and 10 µL of the test compound or control solution to each well.

    • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated as: [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate_Setup Plate Setup (Buffer, Inhibitor) Prepare_Reagents->Plate_Setup Enzyme_Addition Add α-Glucosidase Plate_Setup->Enzyme_Addition Pre_incubation Pre-incubate (37°C, 10 min) Enzyme_Addition->Pre_incubation Substrate_Addition Add pNPG (Substrate) Pre_incubation->Substrate_Addition Incubation Incubate (37°C, 20 min) Substrate_Addition->Incubation Stop_Reaction Stop Reaction (Na₂CO₃) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance (405 nm) Stop_Reaction->Measure_Absorbance

Workflow for the in vitro α-glucosidase inhibition assay.
Glucokinase Activity Assay

This is a coupled enzyme assay to measure glucokinase activity.

  • Reagents:

    • Glucokinase (recombinant or purified)

    • Glucose

    • This compound (test compound)

    • ATP

    • NADP⁺

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • Tris-HCl buffer (pH 7.5) containing MgCl₂

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP⁺, and G6PDH.

    • Add varying concentrations of glucose and a fixed concentration of this compound to the reaction mixture in a 96-well plate.

    • Initiate the reaction by adding glucokinase.

    • Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a microplate reader in kinetic mode.

  • Analysis:

    • The rate of NADPH production is proportional to glucokinase activity.

    • Kinetic parameters (Vmax and Km) can be determined by fitting the data to the Michaelis-Menten equation.

Summary of Quantitative Data

Table 2: Pharmacokinetic Parameters of D-Psicose in Rats (Oral Administration)

ParameterValueReference
Time to Peak Concentration (Tmax)~60 minutes[5]
Urinary Excretion (within 24h)~70%[4]

Table 3: Effects of D-Psicose on Postprandial Blood Glucose in Humans

Study PopulationInterventionOutcomeReference
Borderline Diabetics5g D-psicose with a mealSignificant reduction in blood glucose at 30 and 60 min post-meal[12][14]
Healthy Adults5g D-psicose with a mealReduced postprandial glucose and insulin responses[12][14]

Conclusion and Future Directions

This compound exhibits a range of biological activities that hold significant promise for its application in functional foods and pharmaceuticals. Its ability to modulate carbohydrate digestion and absorption, enhance hepatic glucose metabolism, and potentially influence key metabolic signaling pathways underscores its therapeutic potential in the management of metabolic disorders.

Future research should focus on elucidating the precise molecular mechanisms underlying its effects on AMPK, ChREBP, and SREBP-1c signaling. Furthermore, detailed kinetic studies to determine the inhibition constants for its interaction with various enzymes are warranted. Long-term clinical trials are also necessary to fully establish its efficacy and safety profile for various health applications. The continued investigation of this compound is poised to unlock new strategies for combating metabolic diseases.

References

An In-depth Technical Guide to the Chemical and Physical Properties of β-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-D-Psicopyranose is the pyranose form of D-psicose (also known as D-allulose), a rare monosaccharide and a C-3 epimer of D-fructose.[1][2][3] It has garnered significant attention in the fields of food science, nutrition, and drug development due to its properties as a low-calorie sweetener.[4] In aqueous solutions, D-psicose exists as an equilibrium mixture of tautomers, including α- and β-furanose and pyranose forms, and an open-chain carbonyl form.[1] However, D-psicose crystallizes exclusively as β-D-psicopyranose.[1] This guide provides a comprehensive overview of the chemical and physical properties of β-D-psicopyranose, along with relevant experimental protocols for its synthesis and analysis.

Quantitative Data Summary

The chemical and physical properties of β-D-psicopyranose are summarized in the tables below.

Table 1: General and Calculated Chemical Properties

PropertyValueSource
Molecular Formula C₆H₁₂O₆[5]
Molecular Weight 180.156 g/mol
Complexity 162.12
Topological Polar Surface Area (TPSA) 110.38 Ų
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 6
XLogP -2.56
Gibbs Energy of Formation -215.3 kcal/mol

Table 2: Physical Properties

PropertyValueSource
Melting Point 96°C[1]
Solubility in Water (25°C) 291 g per 100 g water[1][6]
Solubility in Water (50°C) 489 g per 100 g water[1]
Specific Rotation [α] (at 589 nm in water) Approximately -85 deg dm⁻¹ g⁻¹ cm³[1][6]
Crystal System Orthorhombic[1][2][6]
Space Group P2₁2₁2₁[1][2][6]
Molecules per Unit Cell (Z) 4[1][6]

Experimental Protocols

Enzymatic Synthesis of D-Psicose from D-Fructose

A common and efficient method for producing D-psicose is through the enzymatic epimerization of D-fructose.[3][7] This process utilizes enzymes such as D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase.[3][7]

Methodology:

  • Enzyme Expression and Purification:

    • The gene for D-psicose 3-epimerase (e.g., from Agrobacterium tumefaciens) is expressed in a suitable host, such as Escherichia coli.[7]

    • The recombinant enzyme is then purified. A common strategy involves using a nickel affinity column for His-tagged enzymes. The crude cell extract is loaded onto the column, and the purified DPEase is eluted using a buffer containing imidazole (B134444) (e.g., 200 mM).[7]

  • Enzymatic Conversion:

    • A solution of D-fructose (e.g., 25% w/v) is prepared in a suitable buffer (e.g., pH 7.5).[7]

    • A cofactor, typically a metal ion such as Mn²⁺ (e.g., 10 mM MnCl₂), is added to the reaction mixture to enhance enzyme activity.[7][8]

    • The purified DPEase is added to the fructose (B13574) solution.

    • The reaction is incubated at the optimal temperature for the enzyme (e.g., 55°C) for a set period (e.g., 60 minutes).[7]

    • The reaction is terminated by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[7]

  • Analysis:

    • The concentration of D-psicose in the final mixture is determined using High-Performance Liquid Chromatography (HPLC).[7]

Chemical Synthesis of β-D-Psicofuranosyl Disaccharides

Chemical synthesis provides a route to specific psicose-containing disaccharides. One reported method involves the glycosylation of monosaccharide acceptors with a D-psicofuranosyl donor.[9][10]

Methodology:

  • Preparation of the Glycosyl Donor:

  • Glycosylation Reaction:

  • Deprotection:

    • The protecting groups are removed from the resulting disaccharide to yield the final product (e.g., α-D-glucopyranosyl β-D-psicofuranoside).[9]

X-ray Crystal Structure Analysis

The definitive solid-state structure of β-D-psicopyranose is determined by single-crystal X-ray diffraction.

Methodology:

  • Crystallization:

    • D-psicose is crystallized from an aqueous solution.[1][6] Crystals suitable for X-ray analysis are selected.

  • Data Collection:

    • A selected crystal is mounted on a diffractometer.

    • X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods and refined to determine atomic positions and other crystallographic parameters.[2][3]

    • This analysis confirms that D-psicose crystallizes as the β-anomer in a chair conformation (specifically, ²C₅).[2][3]

Visualizations

experimental_workflow Enzymatic Synthesis and Purification of D-Psicose cluster_synthesis Synthesis cluster_purification Enzyme Purification cluster_analysis Analysis Fructose D-Fructose Solution (Substrate) Reaction Enzymatic Reaction (pH 7.5, 55°C) Fructose->Reaction DPEase Purified D-Psicose 3-Epimerase (DPEase) DPEase->Reaction Cofactor Mn²⁺ Cofactor Cofactor->Reaction Termination Heat Termination Reaction->Termination Expression Recombinant DPEase Expression (E. coli) CrudeExtract Crude Cell Extract Expression->CrudeExtract NiColumn Nickel Affinity Chromatography CrudeExtract->NiColumn NiColumn->DPEase HPLC HPLC Analysis Termination->HPLC Product D-Psicose Product HPLC->Product

Caption: Workflow for the enzymatic synthesis of D-psicose from D-fructose.

tautomer_equilibrium Tautomeric Equilibrium of D-Psicose in Aqueous Solution alpha_pyranose α-D-Psicopyranose open_chain Open-Chain (Keto Form) alpha_pyranose->open_chain beta_pyranose β-D-Psicopyranose (Crystalline Form) beta_pyranose->open_chain alpha_furanose α-D-Psicofuranose alpha_furanose->open_chain beta_furanose β-D-Psicofuranose beta_furanose->open_chain

References

The Discovery and History of beta-d-Psicopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (B8758972) (also known as D-allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2] It is a ketohexose that exists in various isomeric forms, with beta-d-Psicopyranose being a significant anomer.[3] This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and drug development professionals. D-Psicose has garnered considerable interest due to its low caloric value and potential health benefits, including a negligible impact on blood glucose levels.[4][5]

Discovery and History

The history of D-psicose is marked by a gradual unraveling of its identity and properties, culminating in the development of efficient production methods that have enabled its study and commercialization.

Early Identification and Nomenclature

D-Psicose was first identified in the 1940s.[4] Initially, in the early pre-1930s literature, the molecule D-ribo-hex-2-ulose was referred to as pseudo-fructose or ψ-fructose.[6] The name "psicose" was first proposed in 1935 by German chemists H. Ohle and F. Just as a less cumbersome alternative to "pseudo-fructose".[3][6] The name "allulose" was later proposed by William Lloyd Evans in 1941, and it was claimed to be present in unfermentable substances in molasses.[6] For a significant period, the chemistry of psicose was explored, particularly in the mid-1930s in relation to vitamin C development.[6] The International Union of Pure and Applied Chemistry (IUPAC) carbohydrate nomenclature officially recognizes "D-psicose" as the trivial name for D-ribo-hex-2-ulose.[6]

The Breakthrough of Enzymatic Production

For many years, the scarcity of D-psicose in nature limited its research and application. A significant breakthrough occurred in 1994 when Ken Izumori at Kagawa University in Japan discovered the enzyme D-tagatose 3-epimerase.[4][7] This enzyme was found to efficiently catalyze the epimerization of the readily available D-fructose into D-psicose, paving the way for mass production.[4][8] This discovery was a pivotal moment, shifting the production of D-psicose from challenging chemical syntheses to a more sustainable and efficient enzymatic process.[9]

Physicochemical Properties of D-Psicose and its Anomers

The utility of D-psicose in various applications is underpinned by its unique physicochemical properties. In aqueous solution, D-psicose exists as an equilibrium mixture of different tautomers: α-furanose, β-furanose, α-pyranose, β-pyranose, and the open-chain keto-form.[10] The crystalline form is this compound.[10]

PropertyValueReferences
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
Melting Point 96 °C[10]
Solubility in Water (25 °C) 291 g per 100 g water[10]
Specific Rotation [α]D (this compound in water) ca. -85 deg dm⁻¹ g⁻¹ cm³[10]
Caloric Value 0.2 - 0.4 kcal/g[2]
Relative Sweetness (compared to sucrose) 70%[10]
Glycemic Index Very low or negligible[4]

Crystal Structure of this compound:

The crystal structure of this compound has been determined by X-ray crystallography.[3]

Crystal SystemOrthorhombic[3]
Space Group P2(1)2(1)2(1)[3]
Cell Dimensions a=7.727(2) Å, b=8.672(2) Å, c=11.123(3) Å[3]
Volume 745.3(3) ų[3]
Z 4[3]
Pyranosyl Ring Conformation Chair (2C5)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Enzymatic Production of D-Psicose from D-Fructose

This protocol describes the production of D-psicose from D-fructose using immobilized D-tagatose 3-epimerase.

3.1.1. Materials

  • D-Fructose solution (60%, w/v)

  • Immobilized D-tagatose 3-epimerase (e.g., produced from recombinant E. coli)[2]

  • Column for immobilization

  • Baker's yeast

  • Ethanol

  • Vacuum evaporator

  • Crystallization vessel

3.1.2. Procedure

  • Enzymatic Conversion: Pass a 60% D-fructose solution (pH 7.0) through a column packed with immobilized D-tagatose 3-epimerase at 45°C.[2]

  • Monitoring the Reaction: Monitor the conversion of D-fructose to D-psicose. A typical conversion rate is around 25%.[2]

  • Removal of Unreacted D-Fructose: After the epimerization reaction, treat the solution with baker's yeast to ferment and remove the remaining D-fructose.[2]

  • Concentration: Separate the yeast cells and concentrate the supernatant containing D-psicose using a vacuum evaporator to obtain a syrup.[2]

  • Crystallization: Crystallize D-psicose from the concentrated syrup by adding ethanol.[2]

  • Purification: High-purity D-psicose crystals can be obtained through a controlled crystallization process without the use of organic solvents. This involves preparing a supersaturated D-psicose solution, cooling it to 30-40°C, and seeding it with D-psicose crystals to initiate crystallization. The crystallization process is typically carried out over 80 to 120 hours.

Chemical Synthesis of D-Psicose

While enzymatic methods are now favored, chemical synthesis routes have been historically important. One such method involves the epimerization of D-fructose using a molybdate (B1676688) catalyst.[9] Another approach involves heating D-fructose in a mixture of alcohol and triethylamine.[9]

3.2.1. Synthesis from 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose

  • Oxidation: Oxidize 1,2:4,5-di-O-isopropylidene-D-fructopyranose with dimethyl sulfoxide-acetic anhydride (B1165640) to yield 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose.

  • Reduction: Reduce the resulting 3-oxo-compound with sodium borohydride (B1222165) or lithium aluminium hydride to 1,2:4,5-di-O-isopropylidene-D-psicopyranose.

  • Rearrangement: The psicose derivative undergoes rearrangement to di-O-isopropylidene-D-psicose.

Crystallization and X-ray Crystallography of this compound

This protocol outlines the general steps for obtaining single crystals of this compound suitable for X-ray diffraction analysis.

3.3.1. Crystallization

  • Prepare a supersaturated aqueous solution of D-psicose.

  • Allow the solution to slowly evaporate at a constant temperature.

  • Alternatively, use vapor diffusion by dissolving D-psicose in a good solvent and allowing a poor solvent to slowly diffuse into the solution.

  • Single crystals of this compound should form over time.

3.3.2. X-ray Data Collection and Structure Determination

  • Mount a suitable single crystal on a goniometer head.

  • Expose the crystal to a monochromatic X-ray beam.

  • Collect the diffraction data using a suitable detector.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

Visualizations of Key Processes

Enzymatic Production of D-Psicose Workflow

Enzymatic_Production_of_D_Psicose cluster_input Starting Material cluster_process Bioconversion cluster_purification Purification cluster_output Final Product D-Fructose D-Fructose Epimerization Epimerization D-Fructose->Epimerization Immobilized_D_Tagatose_3_Epimerase Immobilized D-Tagatose 3-Epimerase Immobilized_D_Tagatose_3_Epimerase->Epimerization Yeast_Fermentation Yeast Fermentation (Fructose Removal) Epimerization->Yeast_Fermentation Mixture of D-Psicose and D-Fructose Concentration Concentration Yeast_Fermentation->Concentration D-Psicose Solution Crystallization Crystallization Concentration->Crystallization beta_D_Psicopyranose_Crystals This compound Crystals Crystallization->beta_D_Psicopyranose_Crystals

Caption: Workflow for the enzymatic production of this compound from D-fructose.

Metabolic Fate of D-Psicose

Metabolic_Fate_of_D_Psicose cluster_ingestion Ingestion & Digestion cluster_absorption_excretion Absorption & Excretion cluster_metabolism Metabolism Oral_Intake Oral Intake of D-Psicose Small_Intestine Small Intestine Oral_Intake->Small_Intestine Absorption Absorption Small_Intestine->Absorption Large_Intestine Large_Intestine Small_Intestine->Large_Intestine Unabsorbed Portion Bloodstream Bloodstream Absorption->Bloodstream Partial Absorption Kidneys Kidneys Bloodstream->Kidneys Minimal_Metabolism Minimal Metabolism Bloodstream->Minimal_Metabolism Urine_Excretion Excretion in Urine Kidneys->Urine_Excretion Fecal_Excretion Excretion in Feces Large_Intestine->Fecal_Excretion Fermentation by Microflora

Caption: Simplified overview of the metabolic fate of D-psicose in the human body.

Conclusion

The journey of this compound from a scientific curiosity to a commercially viable, low-calorie sugar alternative is a testament to the power of enzymatic discovery. Its unique combination of sweetness and low caloric value, coupled with a negligible impact on blood glucose, positions it as a significant molecule for the food and pharmaceutical industries. This technical guide provides a foundational understanding of its history, properties, and the experimental methodologies that have been crucial to its development, offering a valuable resource for researchers and professionals in the field.

References

Conformational Analysis of β-D-Psicopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the food and pharmaceutical industries due to its low caloric value and potential health benefits. Understanding the three-dimensional structure and conformational dynamics of its various isomers is crucial for elucidating its biological activity and for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational landscape of β-D-psicopyranose in its pyranose form, focusing on its behavior in both the solid state and aqueous solution. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes conformational pathways and experimental workflows.

Conformational Landscape of β-D-Psicopyranose

The six-membered pyranose ring of β-D-psicopyranose is not planar and can adopt several conformations, primarily chair, boat, and skew-boat (or twist-boat) forms. The relative energies of these conformers dictate their population at equilibrium and, consequently, the overall shape and reactivity of the molecule.

Solid-State Conformation

In the crystalline state, the conformation of β-D-psicopyranose has been unequivocally determined by X-ray crystallography.

  • Dominant Conformation: The pyranosyl ring adopts a ²C₅ chair conformation [1]. In this conformation, the C2 and C5 atoms are on opposite sides of the plane formed by the other four ring atoms.

  • Intramolecular Hydrogen Bonding: A notable feature of the crystal structure is the presence of an intramolecular hydrogen bond between the hydroxyl groups at C3 and C5. This interaction contributes to the stability of the ²C₅ conformation in the solid state.

Solution-State Conformational Equilibrium

In aqueous solution, D-psicose exists as a complex equilibrium mixture of different anomers (α and β) and ring forms (pyranose and furanose). For the β-pyranose form, a dynamic equilibrium exists between two primary chair conformations, as well as higher-energy boat and skew-boat conformers.

Table 1: Theoretical Relative Free Energies of β-D-Psicopyranose Conformers in Aqueous Solution (Illustrative)

ConformerNotationRelative Free Energy (kcal/mol)Predicted Population (%)
Chair²C₅0.0 (Global Minimum)>99
Chair⁵C₂Higher Energy<1
Boat¹B₄~5-7<0.1
Boat⁴B₁~5-7<0.1
Skew-Boat¹S₃~4-6<0.1
Skew-Boat³S₁~4-6<0.1

Note: The relative free energy values in this table are illustrative and based on typical energy differences observed for other hexopyranoses. The actual values for β-D-psicopyranose would require specific computational chemistry studies.

The interconversion between the two chair forms proceeds through higher-energy boat and skew-boat transition states. This conformational flexibility is a key determinant of the molecule's interaction with enzymes and receptors.

G cluster_chairs Chair Conformations cluster_boats Boat/Skew-Boat Conformations (Transition States) 2C5 ²C₅ (Chair) Boat Boat/Skew-Boat 2C5->Boat Ring Inversion 5C2 ⁵C₂ (Chair) 5C2->Boat Ring Inversion Boat->2C5 Ring Inversion Boat->5C2 Ring Inversion

Conformational equilibrium of β-D-psicopyranose.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of carbohydrates in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce the dihedral angles of the pyranose ring and the relative orientation of its substituents.

NMR Sample Preparation
  • Dissolution: Dissolve 5-10 mg of β-D-psicopyranose in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Equilibration: Allow the solution to equilibrate for at least 24 hours at room temperature to ensure the anomeric equilibrium is reached.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for a comprehensive conformational analysis.

  • 1D ¹H NMR: Provides initial information on the chemical shifts and coupling constants of the protons.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, allowing for the assignment of adjacent protons.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is particularly useful for assigning overlapping signals in complex carbohydrate spectra[2][3].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C resonances[2][3].

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton proximities. Strong NOE signals are observed between protons that are close in space (typically < 5 Å), which is crucial for determining the relative orientation of substituents.

Table 2: Typical NMR Acquisition Parameters for Carbohydrate Analysis

ExperimentSpectrometer FrequencyTemperatureSolventPulse ProgramKey Parameters
1D ¹H500-800 MHz298 KD₂Ozgpr64 scans, 2s relaxation delay
2D COSY500-800 MHz298 KD₂Ocosygpqf2048 x 256 data points
2D TOCSY500-800 MHz298 KD₂Omlevphpp80 ms (B15284909) mixing time
2D HSQC500-800 MHz298 KD₂Ohsqcedetgpsisp2.2¹J(CH) = 145 Hz
2D NOESY500-800 MHz298 KD₂Onoesygpphpp300-500 ms mixing time
Data Analysis and Interpretation
  • Spectral Assignment: Use the combination of COSY, TOCSY, and HSQC spectra to assign all ¹H and ¹³C resonances of the β-D-psicopyranose ring.

  • Coupling Constant Measurement: Extract the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H or 2D COSY spectra.

  • Dihedral Angle Calculation (Karplus Equation): The relationship between the vicinal coupling constant and the dihedral angle (Φ) is described by the Karplus equation[4]. A generalized form of the equation is:

    ³JHH = A cos²(Φ) + B cos(Φ) + C

    Where A, B, and C are empirically derived parameters. By comparing the experimentally measured coupling constants to the values predicted by the Karplus equation for different ideal chair and boat conformations, the predominant conformation in solution can be determined.

  • NOE Analysis: Analyze the NOESY spectrum to identify key through-space interactions. For example, in a chair conformation, strong NOEs are expected between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions).

G cluster_workflow NMR-Based Conformational Analysis Workflow Sample Sample Preparation (β-D-Psicopyranose in D₂O) Acquisition NMR Data Acquisition (1D & 2D Experiments) Sample->Acquisition Processing Data Processing & Assignment Acquisition->Processing Analysis Data Analysis (J-Coupling & NOE) Processing->Analysis Model Conformational Model Analysis->Model

Workflow for NMR conformational analysis.

Computational Approaches to Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational landscape of molecules.

Computational Methodologies
  • Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometries and calculate the relative energies of different conformers in the gas phase or with implicit solvent models. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for carbohydrate systems.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of β-D-psicopyranose in an explicit solvent (e.g., water), providing insights into the conformational flexibility and the time scales of conformational transitions.

Logical Workflow for Computational Analysis

G cluster_comp_workflow Computational Conformational Analysis Workflow Start Initial Structures (Chair, Boat, Skew) DFT DFT Geometry Optimization & Energy Calculation Start->DFT MD Molecular Dynamics Simulation (Aqueous Solution) Start->MD Energies Relative Free Energies & Conformer Populations DFT->Energies Landscape Free Energy Landscape MD->Landscape Energies->Landscape

Workflow for computational conformational analysis.

Conclusion

The conformational analysis of β-D-psicopyranose reveals a dynamic molecule with a preference for a ²C₅ chair conformation in the solid state and a complex equilibrium in solution. A thorough understanding of this conformational landscape, achieved through a combination of experimental techniques like NMR spectroscopy and computational methods, is essential for researchers in drug development and related fields. The detailed methodologies and workflows presented in this guide provide a framework for the comprehensive characterization of the three-dimensional structure of β-D-psicopyranose and other monosaccharides, which is fundamental to understanding their biological functions and for the design of new bioactive molecules.

References

An In-depth Technical Guide to the Anomers of D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the α-D-psicopyranose and β-D-psicopyranose anomers of D-psicose (D-allulose), a rare ketohexose of significant interest in the food and pharmaceutical industries. This document outlines their structural differences, equilibrium dynamics in solution, spectroscopic signatures, and biological transport mechanisms, adhering to stringent data presentation and visualization standards.

Structural and Conformational Analysis

D-Psicose, a C-3 epimer of D-fructose, is a non-caloric functional sweetener.[1] In the solid state, D-psicose crystallizes exclusively as the β-D-pyranose anomer.[2] X-ray crystal analysis has confirmed that β-D-psicopyranose adopts a chair conformation, reported as both ¹C₄(D) and ²C₅, depending on the specific crystalline form (anhydrous vs. racemic).[2]

However, in aqueous solutions, D-psicose undergoes mutarotation to exist as a complex equilibrium mixture of five tautomers: the α- and β-pyranose forms, the α- and β-furanose forms, and a minor open-chain keto form.[2]

Tautomeric Distribution in Aqueous Solution

The equilibrium distribution of D-psicose tautomers in solution has been determined quantitatively. The pyranose anomers, which are the focus of this guide, collectively account for approximately half of the total sugar concentration at equilibrium. The α-pyranose and β-pyranose forms exist in nearly equal proportions.

Table 1: Tautomeric Distribution of D-Psicose in Aqueous Solution
TautomerRing FormAnomerPercentage at Equilibrium (%)
α-D-PsicofuranoseFuranoseAlpha38
β-D-PsicofuranoseFuranoseBeta13
α-D-Psicopyranose Pyranose Alpha 25
β-D-Psicopyranose Pyranose Beta 24
Open-Chain (Keto)AcyclicN/ATrace
Data sourced from a conformational equilibrium study.

This equilibrium highlights that while the β-anomer is thermodynamically favored in the crystalline state, the energetic differences between the α- and β-pyranose forms in aqueous solution are minimal. The process of interconversion between these forms is known as mutarotation.

G alpha_p α-D-Psicopyranose open_chain Open-Chain Keto Form alpha_p->open_chain Mutarotation beta_p β-D-Psicopyranose beta_p->open_chain Mutarotation furanoses Furanose Forms (α and β) open_chain->furanoses Cyclization

Figure 1: Mutarotation of D-Psicose Anomers

Spectroscopic Characterization by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for unambiguously identifying and quantifying the anomeric forms of D-psicose in solution. The distinct chemical environments of the nuclei in the α- and β-anomers result in unique chemical shifts for their respective carbon and proton atoms. The anomeric carbon (C2) is particularly diagnostic.

Data from the Biological Magnetic Resonance Bank (BMRB) provides assigned chemical shifts for the tautomers of D-psicose in D₂O.

Table 2: Assigned ¹³C and ¹H NMR Chemical Shifts (ppm) for D-Psicopyranose Anomers in D₂O
Atomα-D-Psicopyranose ¹³Cβ-D-Psicopyranose ¹³CAtomα-D-Psicopyranose ¹Hβ-D-Psicopyranose ¹H
C165.165.8H1a3.633.61
C299.499.4H1b3.513.56
C371.071.3H33.994.09
C468.670.0H43.823.75
C570.872.8H53.893.72
C663.862.1H6a3.783.79
H6b3.723.73
Note: Data extracted and compiled from BMRB entry bmse000020. Chemical shifts are referenced to DSS at 298K. Ambiguity in original assignments may exist.[2]

Biological Interactions: Transport Across Intestinal Epithelia

While specific signaling pathways differentiating the anomers have not been elucidated, the transport of D-psicose across human intestinal epithelial cells has been studied. These studies indicate that D-psicose competes with D-glucose and D-fructose for the same transport proteins, although the specific anomeric preference of these transporters was not determined.

D-psicose is absorbed from the intestinal lumen into enterocytes primarily via the Glucose Transporter Type 5 (GLUT5) , which is also the main transporter for fructose (B13574). It is then released from the enterocytes into the bloodstream via the Glucose Transporter Type 2 (GLUT2) .[1] This shared pathway suggests that D-psicose can act as a competitive inhibitor of glucose and fructose absorption.[3]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream psicose D-Psicose (α/β anomers) GLUT5 GLUT5 psicose->GLUT5 Apical Transport GLUT2 GLUT2 glucose D-Glucose glucose->GLUT5 Competition psicose_blood D-Psicose GLUT2->psicose_blood Basolateral Transport glucose_blood D-Glucose GLUT2->glucose_blood

Figure 2: D-Psicose Transport Pathway

Experimental Protocols

Protocol for NMR-Based Determination of Anomeric Equilibrium

This protocol outlines the methodology for quantifying the tautomeric distribution of D-psicose in an aqueous solution.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of pure, crystalline β-D-psicopyranose.

    • Dissolve the sample in 0.6-0.7 mL of high-purity Deuterium Oxide (D₂O, 99.9 atom % D).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Equilibration (Mutarotation):

    • Allow the sample to stand at a constant, controlled temperature (e.g., 298 K / 25 °C) for a minimum of 24-48 hours. This ensures that the mutarotation process reaches equilibrium.

  • NMR Data Acquisition:

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe tuned for ¹H and ¹³C detection.

    • Locking and Shimming: Lock the spectrometer on the D₂O signal and perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR Spectrum:

      • Acquire a standard 1D ¹H NMR spectrum.

      • Employ a solvent suppression pulse sequence (e.g., presaturation or WET) to attenuate the residual HOD signal.

      • Use a sufficient number of scans to achieve a high signal-to-noise ratio.

    • ¹³C NMR Spectrum:

      • Acquire a 1D ¹³C spectrum with proton decoupling (e.g., using the zgpg pulse program).

      • Ensure a sufficient relaxation delay (D1) between scans to allow for full magnetization recovery for accurate quantification, or use a validated quantitative ¹³C NMR method.

  • Data Processing and Analysis:

    • Apply standard Fourier transformation, phase correction, and baseline correction to the acquired spectra.

    • Calibrate the chemical shift scale using an internal or external standard (e.g., DSS or TSP).

    • Integrate the area of well-resolved signals corresponding to each anomer. For ¹H NMR, the anomeric protons are often used. For ¹³C NMR, the anomeric carbon signals (around 99 ppm) or other unique, well-resolved signals are ideal.

    • Calculate the percentage of each anomer by dividing its integral value by the sum of integrals for all identified psicose tautomers and multiplying by 100.

G start Start: Pure β-D-Psicopyranose dissolve 1. Dissolve in D₂O start->dissolve equilibrate 2. Equilibrate (24-48h) for Mutarotation dissolve->equilibrate acquire 3. Acquire NMR Spectra (¹H and ¹³C) equilibrate->acquire process 4. Process Spectra (FT, Phasing, Baseline) acquire->process integrate 5. Integrate Unique Anomeric Signals process->integrate quantify 6. Calculate Molar Ratios of Tautomers integrate->quantify end End: Equilibrium Distribution quantify->end

Figure 3: NMR Workflow for Anomer Quantification

Conclusion

The α- and β-anomers of D-psicopyranose represent a dynamic equilibrium in aqueous environments, with both forms being present in nearly equal, significant concentrations. While structurally similar, their distinct spectroscopic signatures allow for precise quantification and characterization using NMR. From a biological perspective, D-psicose interacts with key glucose and fructose transporters, providing a mechanistic basis for its observed physiological effects. This guide provides the foundational data and methodologies essential for researchers and developers working with this promising rare sugar.

References

Enzymatic Synthesis of β-D-Psicopyranose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Psicose (B8758972) (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the food and pharmaceutical industries due to its low caloric value and various physiological functions. The crystalline form of D-psicose is β-D-psicopyranose, a structure of interest for drug development due to its potential as a starting material for the synthesis of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the enzymatic synthesis of β-D-psicopyranose, focusing on the core methodologies, experimental protocols, and quantitative data to support research and development in this field.

Core Principles of Enzymatic Synthesis

The primary route for the enzymatic synthesis of D-psicose is the isomerization of the readily available and inexpensive substrate, D-fructose. This bioconversion is primarily catalyzed by two main classes of enzymes: D-psicose 3-epimerases (DPEases) and L-rhamnose isomerases (L-RIs). Another enzyme, D-tagatose 3-epimerase (D-TE), can also be utilized for this purpose.[4][5][6]

The general principle involves incubating a solution of D-fructose with the selected enzyme under optimized conditions of pH, temperature, and cofactor concentration. The enzyme catalyzes the reversible epimerization of D-fructose at the C-3 position to yield D-psicose. Following the enzymatic reaction, a series of purification steps are employed to isolate D-psicose from the remaining D-fructose and other reaction components. Finally, pure β-D-psicopyranose is obtained through crystallization.

Key Enzymes in D-Psicose Synthesis

The choice of enzyme is critical for an efficient and economically viable synthesis process. The following table summarizes the key enzymes and their typical reaction conditions for the conversion of D-fructose to D-psicose.

EnzymeSource OrganismTypical pHTypical Temperature (°C)CofactorTypical Conversion Rate (%)Reference
D-Psicose 3-Epimerase (DPEase)Agrobacterium tumefaciens7.0 - 8.050 - 60Mn²⁺25 - 35[7]
D-Psicose 3-Epimerase (DPEase)Clostridium cellulolyticum7.560Mn²⁺~30[8]
D-Psicose 3-Epimerase (DPEase)Bacillus sp. KCTC 132196.060Mn²⁺~17[9]
L-Rhamnose Isomerase (L-RI)Clostridium stercorarium7.070 - 75Mn²⁺~33 (from D-psicose to D-allose)
D-Tagatose 3-Epimerase (D-TE)Pseudomonas cichorii7.045None mentioned~25[6]

Experimental Protocols

This section provides detailed methodologies for the key stages of β-D-psicopyranose synthesis.

Enzyme Production and Purification

a) Recombinant Expression of D-Psicose 3-Epimerase (from Agrobacterium tumefaciens) in E. coli

  • Gene Cloning and Expression: The gene encoding D-psicose 3-epimerase from Agrobacterium tumefaciens is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression host (e.g., BL21(DE3)).

  • Culture Conditions: The recombinant E. coli is cultured in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by further incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0), and lysed by sonication or high-pressure homogenization.

  • Purification: The crude enzyme extract is clarified by centrifugation. If the enzyme is His-tagged, it is purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 10-20 mM) and the enzyme is eluted with a buffer containing a higher concentration of imidazole (e.g., 200-250 mM).[7]

Enzymatic Synthesis of D-Psicose
  • Reaction Setup: A solution of D-fructose (e.g., 10-50% w/v) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Cofactor Addition: The cofactor, typically MnCl₂, is added to a final concentration of 1-10 mM.

  • Enzyme Addition: The purified D-psicose 3-epimerase is added to the reaction mixture. The enzyme loading will depend on its specific activity.

  • Incubation: The reaction mixture is incubated at the optimal temperature (e.g., 55-60°C) with gentle agitation for a period ranging from a few hours to over 24 hours, depending on the desired conversion rate.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples at different time points and analyzing the concentrations of D-fructose and D-psicose using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or an amine-based column.[9][10]

Downstream Processing: Purification of D-Psicose
  • Enzyme Removal: If using a soluble enzyme, it can be removed by heat inactivation followed by centrifugation or by ultrafiltration. If using an immobilized enzyme, it can be easily separated from the reaction mixture for reuse.

  • Substrate Removal: The removal of unreacted D-fructose is a critical and often challenging step.

    • Chromatographic Separation: Simulated moving bed (SMB) chromatography is an efficient method for separating D-psicose from D-fructose on an industrial scale.[11]

    • Selective Fermentation: Baker's yeast (Saccharomyces cerevisiae) can be used to selectively consume D-fructose, leaving D-psicose in the solution.[6]

    • Enzymatic Conversion of Fructose: D-fructose can be converted to other compounds that are easier to separate. For example, glucose isomerase can convert D-fructose to D-glucose, which can then be oxidized to gluconic acid by glucose oxidase. The resulting gluconic acid can be removed by anion exchange chromatography.[12]

Crystallization of β-D-Psicopyranose
  • Concentration: The purified D-psicose solution is concentrated under vacuum to obtain a syrup.

  • Crystallization:

    • From Aqueous Solution: D-psicose is dissolved in hot water to create a supersaturated solution (e.g., 60-80 wt%). The solution is then slowly cooled to induce crystallization.[3][13]

    • With Ethanol: Ethanol can be added to the concentrated D-psicose syrup to induce crystallization.[6]

  • Crystal Harvesting and Drying: The resulting crystals of β-D-psicopyranose are harvested by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

Data Presentation

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of D-psicose.

Table 1: Comparison of D-Psicose 3-Epimerases for D-Fructose Conversion

Enzyme SourceExpression HostOptimal pHOptimal Temp (°C)Vmax (U/mg)Km (mM)Conversion Rate (%)Reference
Agrobacterium tumefaciensE. coli8.050-11064 (with borate)[7]
Clostridium cellulolyticumE. coli7.560--~30[8]
Bacillus sp. KCTC 13219Pichia pastoris6.0603.65-17.03[9]

Table 2: Influence of Reaction Conditions on D-Psicose Yield

Substrate Concentration (% w/v)EnzymeReaction Time (h)Temperature (°C)pHProduct Concentration (g/L)Conversion Rate (%)Reference
10DPEase (Bacillus sp.)2606.0-17.03[9]
60D-TE (P. cichorii)Continuous457.0-25[6]
10 (100 mM)DPEase (A. tumefaciens)3509.0 (with borate)-64[7]

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Pathway D-Fructose D-Fructose Enzyme D-Psicose 3-Epimerase (or L-Rhamnose Isomerase) D-Fructose->Enzyme Substrate D-Psicose D-Psicose Enzyme->D-Psicose Product Cofactor Mn²⁺ Cofactor->Enzyme Activator Experimental_Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Gene Cloning Gene Cloning Recombinant Expression Recombinant Expression Gene Cloning->Recombinant Expression Enzyme Purification Enzyme Purification Recombinant Expression->Enzyme Purification Enzymatic Reaction Enzymatic Reaction Enzyme Purification->Enzymatic Reaction Purification Purification Enzymatic Reaction->Purification Crystallization Crystallization Purification->Crystallization β-D-Psicopyranose β-D-Psicopyranose Crystallization->β-D-Psicopyranose

References

An In-depth Technical Guide on the Stability and Degradation of beta-d-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-d-Psicopyranose, also known as D-allulose, is a rare monosaccharide and a C-3 epimer of D-fructose. Its low caloric value and physiological benefits have garnered significant interest in the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the stability and degradation of this compound, offering critical data and methodologies for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid with high solubility in water. It exists in equilibrium between its furanose and pyranose forms in solution, with the β-pyranose form being the crystalline structure.

Stability of this compound

The stability of this compound is a critical factor in its application. It is generally considered a stable sugar, particularly when compared to other monosaccharides like fructose (B13574).

pH-Dependent Stability

This compound exhibits high stability across a range of pH values, particularly under conditions relevant to human physiology.

ConditionpHTemperature (°C)DurationRemaining this compound (%)Reference
Phosphate-Buffered Saline (PBS)7.437240 min>98[1]
Simulated Gastric Fluid (SGF)~1.23760 min97.8[1]
Fasted State Simulated Intestinal Fluid (FaSSIF)~6.537240 min101.3[1]
Maillard Reaction with Glycine4.0100120 minHigh stability, minimal degradation[2]
Maillard Reaction with Glycine6.5100120 minModerate degradation[2]
Maillard Reaction with Glycine9.0100120 minSignificant degradation[2]
Maillard Reaction with Glycine11.0100120 minExtensive degradation[2]

Table 1: Stability of this compound under various pH conditions.

Thermal Stability

The thermal stability of this compound is crucial for applications involving heat treatment, such as in food processing and sterilization of pharmaceutical formulations. Degradation increases with higher temperatures and longer heating times.[2]

ConditionTemperature (°C)Duration (min)Degradation (%)Reference
Caramelization100120~10[2]
Caramelization120120~25[2]
Caramelization140120~50[2]
Maillard Reaction with Glycine (pH 6.5)80120Low[2]
Maillard Reaction with Glycine (pH 6.5)100120Moderate[2]
Maillard Reaction with Glycine (pH 6.5)120120High[2]
Fig Jam Processing--3.3[2]
Sponge Cake Baking--10.8[2]

Table 2: Thermal degradation of this compound.

Enzymatic Degradation

This compound is largely resistant to enzymatic degradation by human digestive enzymes, which contributes to its low caloric value.[1] It is not significantly metabolized in human and rat hepatocytes, showing high stability over 240 minutes, whereas fructose is rapidly metabolized under the same conditions.[1]

Degradation Pathways and Products

The primary degradation pathway for this compound, particularly in the presence of amino acids, is the Maillard reaction. Other potential degradation pathways under harsh conditions (strong acid/base, high heat) may lead to the formation of various furan (B31954) derivatives and other small organic molecules, though specific data for this compound is limited.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that occurs upon heating. The rate of this reaction is influenced by temperature, pH, and the type of amino acid present. For this compound, the Maillard reaction proceeds more readily than with glucose but at a similar rate to fructose. The products of this reaction are complex and include melanoidins, which contribute to the color and flavor of heated foods.

Experimental Protocols

Stability Indicating HPLC Method for this compound

This method is suitable for quantifying this compound and separating it from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).[3]

  • Column: Aminopropyl silane (B1218182) stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: Acetonitrile and water (80:20, v/v), isocratic elution.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

  • Analysis: Quantify this compound by comparing its peak area to a standard curve. Degradation is observed as a decrease in the main peak area and the appearance of new peaks.

In Vitro Stability Testing in Simulated Gastrointestinal Fluids

This protocol assesses the stability of this compound under conditions mimicking the human digestive system.

  • Materials:

    • This compound

    • Simulated Gastric Fluid (SGF), USP (without pepsin)

    • Fasted State Simulated Intestinal Fluid (FaSSIF)

    • Incubator at 37°C

    • HPLC system for analysis

  • Procedure:

    • Prepare a stock solution of this compound in SGF and FaSSIF at a concentration of 1 mg/mL.

    • Incubate the solutions at 37°C.

    • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.

    • Immediately neutralize the SGF sample with a suitable buffer to stop the reaction.

    • Analyze the samples by a validated HPLC method to determine the concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Signaling Pathways

Recent studies have suggested that this compound may exert some of its physiological effects by modulating intracellular signaling pathways.

PI3K/AKT Signaling Pathway

D-allulose has been shown to upregulate the expression of key components of the PI3K/AKT signaling pathway, including Insulin Receptor Substrate 1 (IRS1), PI3K, and AKT2, in adipose and muscle tissue.[4] This pathway is central to insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis.

PI3K_AKT_Pathway cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS1 Insulin_Receptor->IRS1 activates PI3K PI3K IRS1->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle promotes translocation of Gene_Expression Gene Expression (Glucose Metabolism) AKT->Gene_Expression regulates GLUT4_Transporter GLUT4 Transporter GLUT4_Vesicle->GLUT4_Transporter to cell membrane D_Allulose D-Allulose D_Allulose->IRS1 upregulates D_Allulose->PI3K upregulates D_Allulose->AKT upregulates

D-Allulose modulation of the PI3K/AKT signaling pathway.

NF-κB Signaling Pathway

D-allulose has been shown to inhibit the activation of the NF-κB signaling pathway.[3] This pathway is a key regulator of inflammation, and its inhibition by D-allulose may contribute to the anti-inflammatory effects observed in some studies.

NFkB_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates to D_Allulose D-Allulose D_Allulose->IKK_Complex inhibits Inflammatory_Genes Inflammatory Gene Expression NFκB_n->Inflammatory_Genes promotes transcription of

Inhibitory effect of D-Allulose on the NF-κB signaling pathway.

Conclusion

This compound demonstrates considerable stability under physiological conditions and in various food processing applications. Its primary degradation pathway, particularly in the presence of amino acids, is the Maillard reaction. Understanding the stability profile and degradation pathways of this compound is essential for its effective utilization in pharmaceutical and food product development. The provided experimental protocols and insights into its interaction with cellular signaling pathways offer a valuable resource for researchers and developers in this field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of beta-d-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (B8758972) (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention for its potential applications in the food and pharmaceutical industries. It exhibits approximately 70% of the sweetness of sucrose (B13894) but with only 0.3% of the calories, making it an attractive alternative for diabetic and health-conscious consumers. Its beta-pyranose form, β-D-psicopyranose, is a key stereoisomer in the equilibrium of D-psicose in solution and is of significant interest for various applications, including its use as a precursor in the synthesis of novel glycosides and other bioactive molecules.

These application notes provide detailed protocols for the chemical synthesis and subsequent purification of high-purity β-D-psicopyranose. The described methods are based on published research and are intended to guide researchers in the efficient production of this rare sugar for laboratory and developmental purposes.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis and purification of β-D-psicopyranose.

ParameterValueReference
Synthesis
Stereoselectivity of NaBH₄ Reduction98.2%[1]
Purification
Purity after SMB Chromatography99.6%[2][3][4]
Purity after Crystallization99.8%[4]
Yield of D-psicose from D-fructose (SMB)97.46%[2][3]

Experimental Protocols

Part 1: Chemical Synthesis of 1,2:4,5-di-O-isopropylidene-D-psicopyranose

This protocol describes a three-step chemical synthesis of the protected precursor, 1,2:4,5-di-O-isopropylidene-D-psicopyranose, starting from D-fructose.

Step 1: Synthesis of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose

This procedure is adapted from established methods for the protection of D-fructose.

  • Materials: D-fructose, acetone, sulfuric acid, sodium carbonate.

  • Procedure:

    • Suspend D-fructose in a sufficient volume of acetone.

    • Add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture by the slow addition of solid sodium carbonate until effervescence ceases.

    • Filter the mixture to remove the solids.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Step 2: Oxidation to 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose

This step involves the oxidation of the protected fructose (B13574) derivative.

  • Materials: 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, dimethyl sulfoxide (B87167) (DMSO), acetic anhydride.

  • Procedure:

    • Dissolve the 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose in a mixture of dimethyl sulfoxide and acetic anhydride.[1]

    • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone product.

    • The crude 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose can be purified by column chromatography on silica (B1680970) gel.

Step 3: Stereoselective Reduction to 1,2:4,5-di-O-isopropylidene-D-psicopyranose

This crucial step establishes the desired stereochemistry at the C-3 position.

  • Materials: 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose, sodium borohydride (B1222165) (NaBH₄), ethanol, water.

  • Procedure:

    • Dissolve the purified ketone from Step 2 in a mixture of ethanol and water.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the cooled solution while stirring.

    • Continue stirring the reaction at low temperature and then allow it to warm to room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully add acetic acid to quench the excess NaBH₄.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1,2:4,5-di-O-isopropylidene-D-psicopyranose. This reduction is reported to be 98.2% stereoselective.[1]

    • The product can be further purified by silica gel chromatography if necessary.

Part 2: Deprotection to yield β-D-Psicopyranose

This final synthesis step removes the isopropylidene protecting groups.

  • Materials: 1,2:4,5-di-O-isopropylidene-D-psicopyranose, acidic resin (e.g., Dowex 50W), methanol (B129727), water.

  • Procedure:

    • Dissolve the protected psicopyranose derivative in a mixture of methanol and water.

    • Add an acidic ion-exchange resin to the solution.

    • Stir the mixture at room temperature, monitoring the deprotection by TLC.

    • Once the reaction is complete, filter off the resin and wash it with methanol/water.

    • Concentrate the combined filtrate and washings under reduced pressure to yield crude β-D-psicopyranose.

Purification Protocols

Method 1: Purification by Simulated Moving Bed (SMB) Chromatography

SMB chromatography is a highly efficient method for the large-scale separation of D-psicose from other sugars, particularly D-fructose, achieving a purity of up to 99.6%.[2][3][4]

  • Equipment: Simulated Moving Bed Chromatography system.

  • Stationary Phase: Dowex 50WX4-Ca²⁺ (200-400 mesh) ion-exchange resin is commonly used.[2][3]

  • Mobile Phase: Deionized water.

  • Pre-treatment: The crude reaction mixture should first undergo a deashing process to remove proteins, buffers, and other organic materials.[2][3]

  • SMB Protocol:

    • Equilibrate the SMB system, which typically consists of four zones with multiple columns packed with the ion-exchange resin.

    • Determine the isotherm parameters for D-psicose and any major impurities (e.g., residual D-fructose) through single-step frontal analysis.

    • Optimize the operating conditions (flow rates of the eluent, feed, extract, and raffinate) based on the Equilibrium Theory.

    • Introduce the pre-treated crude D-psicose solution into the system.

    • Collect the extract stream, which will be enriched with D-psicose. The raffinate stream will contain the less retained components.

    • Analyze the fractions by HPLC to confirm the purity of the collected D-psicose.

Method 2: Purification by Crystallization

Crystallization is an effective method to obtain high-purity β-D-psicopyranose crystals (up to 99.8% purity).[4]

  • Materials: Crude β-D-psicopyranose, deionized water, β-D-psicopyranose seed crystals.

  • Procedure:

    • Prepare a concentrated aqueous solution of the crude β-D-psicopyranose.

    • Cool the concentrated solution to a temperature range of 30°C to 40°C using a heat exchanger.[5][6]

    • Transfer the solution to a crystallization vessel.

    • Introduce β-D-psicopyranose seed crystals to initiate crystallization. The amount of seed crystals can be in the range of 10 to 100 ppm (v/v) relative to the initial solution volume.[5]

    • Induce crystallization by repeatedly heating and cooling the solution within the 30°C to 40°C temperature range for 5 to 10 cycles.[5][6]

    • Allow the crystallization to proceed for 80 to 120 hours to form a massecuite (a mixture of crystals and mother liquor).[5][6]

    • Separate the crystals from the mother liquor by filtration or centrifugation.

    • Wash the crystals with a minimal amount of cold water or a suitable solvent to remove residual impurities.

    • Dry the crystals under vacuum to obtain high-purity β-D-psicopyranose.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and purification of β-D-psicopyranose.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification Fructose D-Fructose ProtectedFructose 1,2:4,5-di-O-isopropylidene- β-D-fructopyranose Fructose->ProtectedFructose Acetone, H₂SO₄ Ketone 1,2:4,5-di-O-isopropylidene- D-erythro-hex-3-ulopyranose ProtectedFructose->Ketone DMSO, Ac₂O ProtectedPsicose 1,2:4,5-di-O-isopropylidene- D-psicopyranose Ketone->ProtectedPsicose NaBH₄ CrudePsicose Crude β-D-Psicopyranose ProtectedPsicose->CrudePsicose Acidic Resin SMB Simulated Moving Bed Chromatography CrudePsicose->SMB Crystallization Crystallization CrudePsicose->Crystallization PurePsicose High-Purity β-D-Psicopyranose SMB->PurePsicose Purity: 99.6% Crystallization->PurePsicose Purity: 99.8%

Caption: Workflow for the chemical synthesis and purification of β-D-psicopyranose.

Purification_Logic cluster_methods Purification Methods Start Crude β-D-Psicopyranose (from synthesis) Crystallization Crystallization Start->Crystallization Deashing Deashing (Removal of salts, proteins) Start->Deashing SMB Simulated Moving Bed Chromatography HighPurity High-Purity β-D-Psicopyranose SMB->HighPurity Crystallization->HighPurity Deashing->SMB

Caption: Logical relationship of purification methods for β-D-psicopyranose.

References

Analytical Methods for the Detection of β-D-Psicopyranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Psicopyranose, also known as D-Psicose (B8758972) or D-Allulose, is a rare sugar with significant potential in the food, pharmaceutical, and beverage industries. Its low-calorie content and beneficial physiological effects have led to a surge in research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, from raw materials to finished products, and for monitoring its enzymatic production. This document provides detailed application notes and protocols for the detection and quantification of β-D-Psicopyranose using various analytical techniques.

Analytical Techniques for β-D-Psicopyranose Detection

Several analytical methods are available for the detection and quantification of β-D-Psicopyranose. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of sugars. Various HPLC methods with different detection techniques have been developed for D-Psicose analysis.

1. HPLC with Refractive Index Detection (HPLC-RID)

This is a common method for the analysis of sugars. It is particularly useful for monitoring the enzymatic conversion of D-fructose to D-psicose.[1]

2. HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the determination of D-psicose in sugar-free beverages.[2]

3. HPLC with Pulsed Amperometric Detection (HPLC-PAD)

This technique offers high sensitivity and is used for the determination of psicose in various food products.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For sugar analysis, a derivatization step is necessary to make the sugars volatile. Trimethylsilyl (B98337) (TMS) derivatization is a common approach.[4][5][6]

Enzymatic Assays

Enzymatic methods can be highly specific for the detection of D-Psicose. These assays often involve the use of enzymes like D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase) that catalyze the conversion of D-fructose to D-psicose.[1][7][8]

Other Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of sugars and can be used to identify the different forms of D-Psicose in solution (α-D-psicofuranose, β-D-psicofuranose, α-D-psicopyranose, and β-D-psicopyranose).[9][10]

  • Capillary Electrophoresis (CE): CE offers a high-throughput method for the quantification of D-psicose in the presence of other sugars like D-fructose and glucose.[11][12]

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for β-D-Psicopyranose detection.

Analytical MethodSample MatrixLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-RID Standard Solutions0.05% - 0.5%≥ 0.99---[1]
HPLC-ELSD Sugar-free Beverages0.01 g/100 mL - 0.80 g/100 mL0.99940.002 g/100 mL0.006 g/100 mL91.5% - 94.2%[2]
HPLC-PAD Food Products5 µg/mL - 150 µg/mL0.9999--96.6% - 96.7%[3]
Capillary Electrophoresis Standard Solutions0.1 mM - 3.0 mM> 0.99---[11][12]

Experimental Protocols

Protocol 1: HPLC-RID for Monitoring Enzymatic Conversion of D-Fructose to D-Psicose

This protocol is adapted from a method used for the routine monitoring of the enzymatic conversion of D-fructose to D-psicose.[1]

Instrumentation:

  • Isocratic HPLC system with a Refractive Index Detector (RID).

  • Column: Aminopropyl silane (B1218182) stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing water and acetonitrile in a ratio of 20:80 (v/v).

  • Standard Solution Preparation: Prepare standard solutions of D-psicose and D-fructose at concentrations ranging from 0.05% to 0.5%.

  • Sample Preparation:

  • HPLC Analysis:

    • Set the column temperature to 80°C.[16][17][18]

    • Set the flow rate to 1.0 mL/min.[1]

    • Inject 20 µL of the standard or sample solution.

    • Run the analysis for a sufficient time to allow for the elution of all components (separation is typically achieved within 8 minutes).[1]

  • Data Analysis: Identify and quantify the peaks corresponding to D-psicose and D-fructose by comparing their retention times with those of the standards.

Protocol 2: GC-MS for the Analysis of D-Psicose in Biological Samples

This protocol describes a general procedure for the analysis of D-psicose in biological samples using GC-MS after trimethylsilyl (TMS) derivatization.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column suitable for sugar analysis.

Reagents:

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • D-Psicose standard

Procedure:

  • Sample Preparation and Derivatization:

    • Freeze-dry the sample to remove water.

    • Add 50 µL of pyridine to the dried sample and vortex to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 2 hours to complete the derivatization.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at a rate of 10°C/min.

      • Hold at 250°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-600.

  • Data Analysis: Identify the TMS-derivatized D-psicose peak based on its retention time and mass spectrum, and quantify using a calibration curve prepared with derivatized D-psicose standards.

Visualizations

Enzymatic Conversion of D-Fructose to D-Psicose and HPLC Detection Workflow

Enzymatic_Conversion_Workflow cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis Fructose D-Fructose (Substrate) Enzyme D-Tagatose 3-Epimerase Fructose->Enzyme Incubation Psicose D-Psicose (Product) Enzyme->Psicose Conversion SamplePrep Sample Preparation (Reaction Quenching, Filtration) Psicose->SamplePrep HPLC HPLC-RID System SamplePrep->HPLC Injection Chromatogram Chromatogram HPLC->Chromatogram Detection Quantification Quantification Chromatogram->Quantification Peak Integration

Caption: Workflow for the enzymatic production and subsequent HPLC-RID detection of D-Psicose.

Logical Relationship of Analytical Methods for D-Psicose

Analytical_Methods cluster_chromatography Chromatographic Methods cluster_other Other Methods D-Psicose Analysis D-Psicose Analysis HPLC HPLC D-Psicose Analysis->HPLC GC_MS GC-MS D-Psicose Analysis->GC_MS Enzymatic Enzymatic Assays D-Psicose Analysis->Enzymatic NMR NMR Spectroscopy D-Psicose Analysis->NMR CE Capillary Electrophoresis D-Psicose Analysis->CE HPLC_RID HPLC_RID HPLC->HPLC_RID RID HPLC_ELSD HPLC_ELSD HPLC->HPLC_ELSD ELSD HPLC_PAD HPLC_PAD HPLC->HPLC_PAD PAD Derivatization Derivatization GC_MS->Derivatization Requires Derivatization

References

Application Notes and Protocols for the Use of β-D-Psicopyranose in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Psicopyranose, also known as D-Psicose or D-Allulose, is a rare sugar and a C-3 epimer of D-fructose.[1] It is found in small quantities in nature and has gained significant attention for its low-calorie properties and various physiological functions.[1][2] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines, induce apoptosis, and cause cell cycle arrest.[3][4][5] These application notes provide a comprehensive overview of the use of β-D-Psicopyranose in cell culture, summarizing key findings and providing detailed protocols for its application in research settings.

Biological Activity in Cell Culture

β-D-Psicopyranose has been shown to exert significant biological effects in various cancer cell lines. Its primary mechanisms of action include the inhibition of cell growth, induction of apoptosis, and cell cycle arrest.[4][6]

Anti-proliferative Effects

Studies have consistently demonstrated that β-D-Psicopyranose inhibits the proliferation of a range of cancer cells in a dose- and time-dependent manner.[7][8] This effect has been observed in hepatocellular carcinoma, prostate cancer, ovarian cancer, head and neck cancers, and leukemia cell lines.[7] For instance, in non-small cell lung cancer (NSCLC) cell lines like EBC1 and VMRC-LCD, D-allose (a form of psicose) was shown to inhibit proliferation.[7]

Induction of Apoptosis and Cell Cycle Arrest

β-D-Psicopyranose has been reported to induce apoptosis and cause cell cycle arrest in several cancer cell types.[3][4] This is often mediated through the upregulation of cell cycle regulatory proteins.[4] In some cancer cells, treatment with D-allose leads to G2/M phase cell cycle arrest.[7] In C2C12 myoblasts, co-treatment with D-psicose and hydrogen peroxide induced G2/M phase arrest.[3]

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of β-D-Psicopyranose in different cell lines.

Table 1: Anti-proliferative Effects of β-D-Psicopyranose on Cancer Cell Lines

Cell LineCancer TypeConcentrationIncubation TimeEffect on Cell ViabilityReference
EBC1Squamous Cell Lung CancerDose-dependentTime-dependentInhibition of proliferation[7]
VMRC-LCDSquamous Cell Lung CancerDose-dependentTime-dependentInhibition of proliferation[7]
HuH-7Hepatocellular CarcinomaNot specifiedNot specifiedGrowth inhibition[6]
OVCAR3Ovarian CancerNot specifiedNot specifiedGrowth inhibition[6]
RT112Bladder Cancer50 mM24 h31.6% reduction[9]
253JBladder Cancer50 mM24 h31.8% reduction[9]
J82Bladder Cancer50 mM24 h39.1% reduction[9]

Table 2: Effects of β-D-Psicopyranose on Cell Cycle and Apoptosis

Cell LineTreatment ConditionsEffectReference
EBC1D-allose treatmentIncreased proportion of cells in S and G2/M phases[7]
C2C121, 2, or 5 mM D-psicose + 100 µM H₂O₂Accumulation of cells in the sub-G1 phase (apoptosis) and G₂/M arrest[3]
Various Cancer CellsD-psicose treatmentUpregulation of CDKs, leading to cell cycle arrest and apoptosis[4]

Signaling Pathways

β-D-Psicopyranose has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. A significant mechanism is the upregulation of Thioredoxin Interacting Protein (TXNIP).[6][7] TXNIP is a tumor suppressor that inhibits thioredoxin, leading to increased intracellular reactive oxygen species (ROS) and subsequent cell cycle arrest and apoptosis.[5][7] D-allose has been shown to down-regulate the expression of glucose transporter 1 (GLUT1), which is crucial for the high glucose uptake in cancer cells.[6] In some contexts, D-psicose can also enhance the MAPK signaling pathway, particularly in the presence of oxidative stress.[3]

G cluster_1 Signaling Cascade Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Proliferation Decreased Cell Proliferation Psicose β-D-Psicopyranose TXNIP TXNIP (Upregulation) Psicose->TXNIP GLUT1 GLUT1 (Downregulation) Psicose->GLUT1 MAPK MAPK Pathway (Activation) Psicose->MAPK with H₂O₂ ROS Increased ROS TXNIP->ROS ROS->Apoptosis ROS->CellCycleArrest GLUT1->Proliferation MAPK->Apoptosis

Caption: Signaling pathway of β-D-Psicopyranose in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of β-D-Psicopyranose in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of β-D-Psicopyranose on cell proliferation and viability.

Materials:

  • β-D-Psicopyranose (D-Psicose/D-Allulose)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare a stock solution of β-D-Psicopyranose in sterile PBS or culture medium. Dilute the stock solution to desired final concentrations (e.g., 10, 25, 50 mM) in complete medium.[9] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of β-D-Psicopyranose. Include a vehicle control (medium without β-D-Psicopyranose).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to analyze the expression levels of proteins such as TXNIP and GLUT1.

Materials:

  • Cells treated with β-D-Psicopyranose

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TXNIP, anti-GLUT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with β-D-Psicopyranose, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies A Cell Seeding (e.g., 96-well plates) B Treatment with β-D-Psicopyranose (Dose-response & Time-course) A->B C Cell Viability Assay (e.g., MTT) B->C E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assay (e.g., Annexin V) B->F G Western Blotting (TXNIP, GLUT1, etc.) B->G D Determine IC50 C->D

Caption: General experimental workflow for studying β-D-Psicopyranose.

Conclusion

β-D-Psicopyranose presents a promising avenue for cancer research and therapeutic development. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways in cancer cells underscores its potential as an anti-cancer agent. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the multifaceted roles of this rare sugar in cell culture models. Further investigations are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy in more complex pre-clinical models.

References

Application Notes and Protocols: β-D-Psicopyranose as an Enzymatic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Psicopyranose, also known as D-Psicose (B8758972) or D-Allulose, is a rare sugar and a C-3 epimer of D-fructose.[1] It has garnered significant attention in the fields of biochemistry, nutrition, and drug development due to its low caloric value and various physiological functions, including the suppression of hepatic lipogenic enzymes and potential anti-obesity effects.[1][2] This document provides detailed application notes and protocols for studying the interaction of β-D-Psicopyranose with various enzymes that utilize it as a substrate.

Enzymes Utilizing β-D-Psicopyranose as a Substrate

Several enzymes have been identified to interact with β-D-Psicopyranose, primarily belonging to the isomerase and epimerase families. These enzymes catalyze the interconversion of β-D-Psicopyranose with other sugars. The most well-characterized of these are D-psicose 3-epimerase, D-tagatose 3-epimerase, and L-rhamnose isomerase.

Quantitative Data on Enzyme Kinetics

The following table summarizes the kinetic parameters of key enzymes that utilize β-D-Psicopyranose as a substrate. This data is crucial for designing and interpreting enzymatic assays and for understanding the efficiency of these enzymes in processing β-D-Psicopyranose.

EnzymeSource OrganismSubstrateKm (mM)Vmax (mM/min)kcat (s-1)Catalytic Efficiency (kcat/Km) (s-1mM-1)Optimal pHOptimal Temperature (°C)ActivatorsInhibitors
D-Psicose 3-Epimerase (DPEase) Agrobacterium tumefaciensD-Psicose11028.01--7.5-8.050-55Mn2+-
D-Psicose 3-Epimerase (DPEase) Clostridium bolteaeD-Psicose27.4-491.787.055Co2+EDTA
D-Tagatose 3-Epimerase (DTEase) Rhodobacter sphaeroidesD-Psicose----9.040Mn2+-
L-Rhamnose Isomerase (L-RI) Bacillus subtilisD-Psicose-----70Mn2+-

Data for D-tagatose 3-epimerase and L-rhamnose isomerase with D-psicose as a direct substrate is less reported in terms of precise Km and Vmax values, though their activity is confirmed.[3][4]

Experimental Protocols

Protocol 1: Determination of D-Psicose 3-Epimerase (DPEase) Activity

This protocol outlines the procedure for measuring the enzymatic activity of D-Psicose 3-Epimerase by quantifying the conversion of D-fructose to D-psicose.

Materials:

  • Purified D-Psicose 3-Epimerase (DPEase)

  • D-Fructose solution (e.g., 1 M stock)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Manganese chloride (MnCl₂) solution (100 mM)

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector and a sugar analysis column (e.g., Sugar-Pak™ column)[5]

Procedure:

  • Enzyme Activation: Pre-incubate the purified DPEase solution with 1 mM MnCl₂ in 100 mM Tris-HCl (pH 8.0) at 4°C for 4 hours.[6]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • 500 µL of 2% (w/v) D-fructose solution in 100 mM Tris-HCl (pH 8.0)

    • 500 µL of the activated DPEase solution[6]

  • Enzymatic Reaction: Incubate the reaction mixture at 50°C for 10 minutes.[6]

  • Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 10 minutes to denature the enzyme.[6]

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.2 µm membrane filter.[6]

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Elute with ultrapure water at a flow rate of 0.4 mL/min and a column temperature of 80°C.[5]

    • Detect and quantify the amounts of D-fructose and D-psicose using the refractive index detector.

  • Calculation of Enzyme Activity: One unit of DPEase activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of D-psicose per minute under the specified conditions.[5]

Protocol 2: Determination of Kinetic Parameters (Km and Vmax) for DPEase

This protocol describes how to determine the Michaelis-Menten kinetic parameters for DPEase with D-psicose as the substrate.

Materials:

  • Same as Protocol 1, with the addition of a range of D-psicose concentrations.

Procedure:

  • Enzyme Preparation: Prepare the activated DPEase as described in Protocol 1.

  • Substrate Preparation: Prepare a series of D-psicose solutions with varying concentrations (e.g., ranging from 0.1 x Km to 10 x Km, if a preliminary estimate of Km is available; otherwise, a broad range from low to high mM concentrations should be used).

  • Enzymatic Reactions: Set up a series of reactions, each containing:

    • A fixed concentration of activated DPEase.

    • Varying concentrations of D-psicose.

    • 100 mM Tris-HCl buffer (pH 8.0) with 1 mM MnCl₂.

  • Initial Velocity Measurement:

    • Incubate the reactions at 50°C.

    • Take samples at multiple time points (e.g., 1, 2, 5, 10 minutes) to ensure the reaction is in the initial linear range.

    • Terminate the reaction at each time point by boiling.

    • Quantify the amount of D-fructose produced using HPLC as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, use a linear transformation plot such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]).

Signaling Pathways and Cellular Effects of β-D-Psicopyranose

β-D-Psicopyranose has been shown to influence cellular metabolism, particularly lipid metabolism in hepatic cells. It exerts its effects by modulating the expression of key regulatory genes involved in lipogenesis and fatty acid oxidation.

Signaling_Pathway_of_D_Psicose_on_Lipid_Metabolism cluster_Lipogenesis Lipogenesis (Inhibition) cluster_FattyAcidOxidation Fatty Acid Oxidation (Stimulation) cluster_Inflammation Inflammation (Inhibition) D_Psicose β-D-Psicopyranose SREBP1c SREBP-1c D_Psicose->SREBP1c inhibits AMPK AMPKα2 D_Psicose->AMPK stimulates PPARa PPARα D_Psicose->PPARa stimulates HSL HSL D_Psicose->HSL stimulates RAGE RAGE D_Psicose->RAGE inhibits ACC ACCα SREBP1c->ACC FAS FAS SREBP1c->FAS NFkB NF-κB RAGE->NFkB

Caption: Proposed signaling pathways affected by β-D-Psicopyranose in hepatic cells.

The diagram illustrates that β-D-Psicopyranose can inhibit lipogenesis by downregulating the expression of key transcription factors and enzymes such as SREBP-1c, ACCα, and FAS.[2] Concurrently, it stimulates fatty acid oxidation by upregulating AMPKα2, PPARα, and HSL.[2] Furthermore, recent studies suggest that D-psicose may also exert anti-inflammatory effects by inhibiting the AGEs/RAGE/NF-κB signaling pathway.[7]

Experimental Workflow for Studying Enzyme-Substrate Interaction

The following diagram outlines a general workflow for characterizing the interaction between an enzyme and β-D-Psicopyranose.

Experimental_Workflow start Start: Enzyme and Substrate Preparation assay_dev Enzymatic Assay Development and Optimization (pH, Temperature, Cofactors) start->assay_dev initial_rate Initial Rate Measurements (Varying Substrate Concentrations) assay_dev->initial_rate inhibition_studies Inhibitor/Activator Screening assay_dev->inhibition_studies kinetic_analysis Kinetic Parameter Determination (Km, Vmax, kcat) initial_rate->kinetic_analysis data_analysis Data Analysis and Interpretation kinetic_analysis->data_analysis inhibition_studies->data_analysis end End: Characterization Complete data_analysis->end

Caption: General experimental workflow for kinetic analysis of β-D-Psicopyranose with an enzyme.

This workflow provides a systematic approach, starting from the preparation of reagents, followed by the optimization of assay conditions, measurement of initial reaction rates, and finally, the determination and analysis of key kinetic parameters. This structured approach ensures the generation of reliable and reproducible data for understanding the enzymatic conversion of β-D-Psicopyranose.

References

Application Notes and Protocols for the Quantification of β-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

β-D-Psicopyranose, also known as D-Psicose (B8758972) or D-Allulose, is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie properties and various health benefits.[1][2] Accurate and reliable quantification of β-D-psicopyranose is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantification of β-D-psicopyranose using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), enzymatic assays, and other methods.

Data Presentation: Comparison of Quantification Methods

The following table summarizes the quantitative data for different methods used in the quantification of β-D-psicopyranose, allowing for easy comparison of their performance characteristics.

MethodDetectorLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
HPLC Refractive Index Detector (RID)0.05 - 0.5 %Not SpecifiedNot SpecifiedNot Specified[3]
HPLC Evaporative Light Scattering Detector (ELSD)0.01 - 0.80 g/100 mL0.002 g/100 mL0.006 g/100 mL91.5 - 94.2%[4]
Capillary Electrophoresis (CE) Not Specified0.1 - 3.0 mM (0.0018 - 0.0540% w/v)Not SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

Quantification of β-D-Psicopyranose by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of sugars. Below are two detailed protocols using different detectors.

1.1 Protocol using Refractive Index Detector (RID)

This method is suitable for monitoring the enzymatic conversion of D-fructose to D-psicose.[3]

Materials:

  • HPLC system with a Refractive Index Detector (RID)[3]

  • Amino-propyl silane (B1218182) column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size)[3]

  • Mobile Phase: Acetonitrile and Water (80:20 v/v)[3]

  • Standard solutions of D-psicose and D-fructose (0.05% to 0.5%)[3]

  • Sample solutions from the enzymatic reaction

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.[3]

    • Ensure the RID is warmed up and stabilized.

  • Calibration:

    • Inject a series of standard solutions of D-psicose and D-fructose at different concentrations (0.05% to 0.5%) to generate a calibration curve.[3]

  • Sample Analysis:

    • Filter the samples from the enzymatic reaction through a 0.2 µm membrane.[1]

    • Inject the filtered sample into the HPLC system.

    • The separation is typically achieved within 8 minutes.[3]

  • Data Analysis:

    • Identify the peaks for D-psicose and D-fructose based on their retention times (D-psicose at ~4.81 min, D-fructose at ~6.17 min).[3]

    • Quantify the concentration of D-psicose in the sample by comparing its peak area to the calibration curve.

1.2 Protocol using Evaporative Light Scattering Detector (ELSD)

This method is suitable for the determination of D-psicose in sugar-free beverages.[4]

Materials:

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)[4]

  • HLB solid-phase extraction (SPE) column[4]

  • Mobile Phase: Acetonitrile and Water (30:70 v/v)[4]

  • Standard solutions of D-psicose (0.01 g/100 mL to 0.80 g/100 mL)[4]

  • Beverage samples

Procedure:

  • Sample Preparation:

    • Extract the beverage sample with 20% acetonitrile.[4]

    • Purify and enrich the sample using an HLB solid-phase extraction column.[4]

    • Filter the extracted sample through a membrane filter before injection.[4]

  • System Preparation:

    • Equilibrate the HPLC system with the mobile phase.[4]

    • Optimize the ELSD settings (e.g., nebulizer temperature, gas flow rate).

  • Calibration:

    • Prepare a series of D-psicose standard solutions with concentrations ranging from 0.01 g/100 mL to 0.80 g/100 mL.[4]

    • Inject the standards to construct a calibration curve.

  • Sample Analysis:

    • Inject the prepared beverage sample into the HPLC system.

  • Data Analysis:

    • Quantify the D-psicose concentration in the sample using the external standard method based on peak area.[4]

Quantification of β-D-Psicopyranose by Enzymatic Assay

Enzymatic assays can be used to determine the activity of enzymes that produce D-psicose, such as D-psicose 3-epimerase (DPEase).[1][5]

Materials:

  • D-psicose 3-epimerase (DPEase)[1]

  • D-fructose solution (e.g., 100 g/L)[5]

  • Tris-HCl buffer (50 mM, pH 8.0)[5]

  • CoCl₂ (0.1 mM)[5]

  • Water bath or incubator set to 55°C[5]

  • HPLC system for analysis of the reaction product

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 0.1 mM CoCl₂, the DPEase enzyme (e.g., 7.5 µg/ml), and D-fructose as the substrate.[5]

    • Incubate the reaction mixture at 55°C.[5]

  • Stopping the Reaction:

    • Stop the reaction by boiling the mixture for a defined period (e.g., 10 minutes) to inactivate the enzyme.[1][5]

  • Sample Analysis:

    • Analyze the reaction mixture using a suitable HPLC method (as described in Protocol 1.1) to determine the concentration of D-psicose produced.[1][5]

  • Calculation of Enzyme Activity:

    • One unit of DPEase activity is defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified assay conditions.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Sample (e.g., beverage, reaction mixture) Extraction Extraction (if necessary) Sample->Extraction EnzymaticAssay Enzymatic Assay Sample->EnzymaticAssay Filtration Filtration (0.2 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Injection Detector Detection (RID, ELSD, etc.) HPLC->Detector EnzymaticAssay->HPLC Analysis of Product Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification

Caption: General experimental workflow for the quantification of β-D-Psicopyranose.

hplc_protocol Start Start: HPLC Analysis PrepareSystem Prepare HPLC System & Mobile Phase Start->PrepareSystem PrepareStandards Prepare Standard Solutions Start->PrepareStandards PrepareSample Prepare Sample (Filter/Extract) Start->PrepareSample InjectStandards Inject Standards & Generate Calibration Curve PrepareSystem->InjectStandards PrepareStandards->InjectStandards InjectSample Inject Sample PrepareSample->InjectSample InjectStandards->InjectSample AcquireData Acquire Data (Chromatogram) InjectSample->AcquireData AnalyzeData Analyze Data & Quantify Psicose AcquireData->AnalyzeData End End AnalyzeData->End

Caption: Logical workflow for HPLC-based quantification of β-D-Psicopyranose.

enzymatic_assay_pathway Fructose D-Fructose DPEase D-Psicose 3-Epimerase (DPEase) Fructose->DPEase Psicose β-D-Psicopyranose DPEase->Psicose   Epimerization

Caption: Enzymatic conversion of D-Fructose to β-D-Psicopyranose.

References

The Sweet Revolution: Leveraging β-d-Psicopyranose in Modern Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-d-Psicopyranose, also known as D-psicose or allulose, is a rare sugar that has garnered significant attention in the food industry and nutritional sciences. As a C-3 epimer of D-fructose, it offers the taste and functional properties of sucrose (B13894) but with approximately 70% of its sweetness and a remarkably low caloric value (about 0.3% of sucrose).[1] Its unique physiological properties, including a low glycemic response, make it an attractive sugar substitute for developing healthier food products.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in food science and drug development exploring the use of β-d-psicopyranose.

Application Note 1: Low-Calorie Sweetener in Beverages

Objective: To utilize β-d-psicopyranose as a sucrose replacer in beverages to reduce caloric content without compromising sensory attributes.

Applications:

  • Carbonated and non-carbonated soft drinks

  • Fruit juices and nectars

  • Flavored water

  • Ready-to-drink tea and coffee

Key Advantages:

  • Calorie Reduction: Significantly lowers the energy content of beverages.

  • Clean Sweetness Profile: Provides a taste profile similar to sucrose with minimal aftertaste compared to some high-intensity sweeteners.

  • High Solubility: Dissolves readily in aqueous solutions, making it easy to incorporate into beverage formulations.

  • Low Glycemic Impact: Ideal for consumers managing blood sugar levels.[2]

Formulation Considerations:

  • Sweetness Equivalence: Due to its lower relative sweetness (70% of sucrose), a higher concentration of psicose is needed to match the sweetness of sucrose.

  • Mouthfeel and Body: Sucrose contributes to the viscosity and body of beverages. When replacing sucrose entirely with psicose, the addition of hydrocolloids (e.g., xanthan gum, pectin) may be necessary to replicate the desired mouthfeel.

  • Flavor Modulation: The absence of sucrose can alter the perception of other flavors. Sensory analysis is crucial to optimize the flavor profile of the final product.

Application Note 2: Functional Ingredient in Baked Goods

Objective: To incorporate β-d-psicopyranose into baked goods to reduce sugar and calorie content while leveraging its functional properties.

Applications:

  • Cakes and muffins

  • Cookies and biscuits

  • Breads and pastries

Key Advantages:

  • Maillard Reaction and Browning: β-d-Psicopyranose readily participates in the Maillard reaction, contributing to desirable browning and flavor development in baked goods.[1]

  • Moisture Retention: Acts as a humectant, improving the softness and shelf-life of baked products.

  • Texture Modification: Can influence the texture of baked goods, for example, by increasing the crunchiness of meringues.[1]

Formulation Considerations:

  • Browning Rate: The Maillard reaction with psicose can occur more readily than with sucrose. Baking temperatures and times may need to be adjusted to prevent excessive browning.

  • Texture Profile: The replacement of sucrose with psicose can alter the texture of baked goods. For instance, in cakes, it may affect crumb structure and hardness. Texture analysis is essential for product development.

  • Water Activity: As a humectant, psicose can lower water activity, which can impact microbial stability.

Application Note 3: Glycemic Control in Confectionery

Objective: To develop confectionery products with a reduced impact on postprandial blood glucose levels by substituting sucrose with β-d-psicopyranose.

Applications:

  • Chocolates

  • Hard and soft candies

  • Jellies and gummies

  • Marshmallows

Key Advantages:

  • Suppressed Glycemic Response: Studies have shown that consuming confections with D-psicose can significantly lower the post-meal blood glucose increase compared to sucrose-sweetened counterparts.[4]

  • Functionality in Amorphous and Crystalline Candies: Can be used in a variety of confectionery applications.

Formulation Considerations:

  • Cooking Temperature: The hypoglycemic effect of D-psicose may be diminished when subjected to high cooking temperatures.[4] This is a critical consideration in the manufacturing of hard candies and other high-temperature processed confections.

  • Crystallization: The crystallization behavior of psicose differs from sucrose and needs to be managed to achieve the desired texture in crystalline and non-crystalline candies.

  • Flavor and Sweetness: As with other applications, sensory evaluation is key to ensuring a desirable taste profile.

Quantitative Data Summary

Table 1: Comparative Sweetness and Caloric Value

SweetenerRelative Sweetness (vs. Sucrose)Caloric Value (kcal/g)
Sucrose100%4.0
β-d-Psicopyranose70%~0.2
Fructose120-170%4.0
Aspartame20,000%4.0
Sucralose60,000%0

Table 2: Impact of D-Psicose on Meringue Properties (30% Sucrose Replacement)

PropertyControl (100% Sucrose)D-Psicose (30% Replacement)
Breaking Stress (N/m²)Lower7.00 x 10⁵
Breaking Strain (%)Lower4.40
Antioxidant Activity (µM TE/mg)Lower491.84

Data adapted from a study on meringue characteristics.[1]

Table 3: Glycemic Response to Confectionery with D-Psicose vs. D-Fructose

ConfectionerySweetenerPeak Blood Glucose Increase (mg/dL)
Almond JellyD-FructoseHigher
Almond JellyD-PsicoseSignificantly Lower
GanacheD-FructoseHigher
GanacheD-PsicoseSignificantly Lower
Baked CookieD-FructoseNo Significant Difference
Baked CookieD-PsicoseNo Significant Difference

Data from a study on the glycemic response to confections. Note that high-temperature cooking may affect the hypoglycemic effect of D-psicose.[4]

Experimental Protocols

Protocol 1: Sensory Evaluation of a Beverage Sweetened with β-d-Psicopyranose

Objective: To conduct a quantitative descriptive analysis (QDA) to characterize and compare the sensory profile of a beverage sweetened with β-d-psicopyranose against a sucrose-sweetened control.

Materials:

  • Base beverage formulation (without sweetener)

  • β-d-Psicopyranose

  • Sucrose

  • Deionized water

  • Presentation cups (coded with random three-digit numbers)

  • Sensory evaluation software (e.g., Compusense)

  • Trained sensory panel (8-12 panelists)

Methodology:

  • Panel Training:

    • Conduct orientation sessions to familiarize panelists with the base beverage and the sensory attributes to be evaluated.

    • Develop a consensus vocabulary for aroma, flavor, taste, and mouthfeel attributes (e.g., sweetness, sourness, bitterness, aftertaste, body, viscosity).

    • Provide panelists with reference standards for each attribute.

  • Sample Preparation:

    • Prepare two batches of the beverage: one with sucrose (control) and one with β-d-psicopyranose. The concentration of psicose should be adjusted to be equi-sweet to the sucrose control based on preliminary trials.

    • Ensure both batches are prepared under identical conditions and stored at a consistent temperature (e.g., 4°C).

  • Evaluation Procedure:

    • Present the samples to the panelists in a randomized and balanced order in a controlled sensory evaluation environment.

    • Instruct panelists to evaluate each sample and rate the intensity of each sensory attribute on a 15-point intensity scale (0 = none, 15 = extremely intense).

    • Provide unsalted crackers and deionized water for palate cleansing between samples.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which sample means are different.

    • Generate a spider web plot to visualize the sensory profiles of the beverages.

Protocol 2: Determination of Glycemic Index (GI) of a Baked Good with β-d-Psicopyranose

Objective: To determine the in vivo glycemic index of a cake formulated with β-d-psicopyranose as a sucrose substitute.

Materials:

  • Test cake containing a specific amount of available carbohydrate from β-d-psicopyranose.

  • Reference food (glucose or white bread) containing the same amount of available carbohydrate.

  • Blood glucose monitoring system (glucometer and test strips).

  • Lancets and alcohol swabs.

  • Human subjects (10-12 healthy individuals).

Methodology:

  • Subject Recruitment and Screening:

    • Recruit healthy, non-diabetic subjects.

    • Obtain informed consent and ethical approval.

    • Screen subjects for normal glucose tolerance.

  • Experimental Design:

    • Employ a randomized, crossover design where each subject consumes both the test food and the reference food on separate occasions, at least one week apart.

  • Test Procedure:

    • Subjects fast for 10-12 hours overnight.

    • A fasting blood glucose sample is taken (time 0).

    • Subjects consume the test food or reference food within 15 minutes.

    • Blood glucose is measured at 15, 30, 45, 60, 90, and 120 minutes after the start of consumption.

  • Data Calculation:

    • For each subject, calculate the incremental area under the curve (iAUC) for the blood glucose response to both the test food and the reference food, ignoring the area below the fasting baseline.

    • Calculate the GI for each subject by dividing their iAUC for the test food by their iAUC for the reference food and multiplying by 100.

    • The GI of the food is the average GI of all subjects.

Protocol 3: Texture Profile Analysis (TPA) of a Cake with β-d-Psicopyranose

Objective: To objectively measure and compare the textural properties of a cake made with β-d-psicopyranose to a control cake made with sucrose.

Materials:

  • Test cake (with psicose) and control cake (with sucrose), baked under identical conditions and stored for 24 hours at room temperature.

  • Texture Analyzer (e.g., TA.XTplus) equipped with a cylindrical probe (e.g., 36 mm diameter).

  • Computer with texture analysis software.

Methodology:

  • Sample Preparation:

    • Cut cylindrical samples from the center of each cake, avoiding the crust. Ensure all samples have uniform dimensions (e.g., 20 mm height).

  • Instrument Setup:

    • Calibrate the Texture Analyzer.

    • Set the test parameters for a two-bite TPA test:

      • Pre-test speed: 1.0 mm/s

      • Test speed: 1.7 mm/s

      • Post-test speed: 1.7 mm/s

      • Compression distance: 50% of sample height

      • Wait time between compressions: 5 s

      • Trigger force: 5 g

  • Test Execution:

    • Place a cake sample centrally on the instrument's platform.

    • Initiate the TPA test. The probe will compress the sample twice.

    • Repeat the measurement for at least five replicate samples from each cake.

  • Data Analysis:

    • From the resulting force-time curve, calculate the following textural parameters:

      • Hardness: Peak force of the first compression.

      • Cohesiveness: Ratio of the area of the second peak to the area of the first peak.

      • Springiness: The height that the sample recovers between the end of the first compression and the start of the second compression.

      • Chewiness: Hardness x Cohesiveness x Springiness.

      • Resilience: Ratio of the area during the withdrawal of the probe from the first compression to the area of the first compression.

    • Perform a statistical analysis (e.g., t-test or ANOVA) to determine significant differences in the textural parameters between the test and control cakes.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel_Training Panel Training & Vocabulary Development Sample_Prep Sample Preparation (Control & Test) Randomized_Presentation Randomized Sample Presentation Sample_Prep->Randomized_Presentation Data_Collection Data Collection (Intensity Ratings) Randomized_Presentation->Data_Collection ANOVA Statistical Analysis (ANOVA) Data_Collection->ANOVA Visualization Data Visualization (Spider Plot) ANOVA->Visualization

Caption: Workflow for Quantitative Descriptive Analysis.

Glycemic_Index_Protocol Subject_Recruitment Subject Recruitment & Screening Fasting Overnight Fast (10-12h) Subject_Recruitment->Fasting Baseline_Blood_Glucose Measure Fasting Blood Glucose (T0) Fasting->Baseline_Blood_Glucose Food_Consumption Consume Test or Reference Food Baseline_Blood_Glucose->Food_Consumption Blood_Sampling Measure Blood Glucose at Intervals (15, 30, 45, 60, 90, 120 min) Food_Consumption->Blood_Sampling Calculate_iAUC Calculate Incremental Area Under the Curve (iAUC) Blood_Sampling->Calculate_iAUC Calculate_GI Calculate Glycemic Index (GI) Calculate_iAUC->Calculate_GI

Caption: Protocol for In Vivo Glycemic Index Determination.

TPA_Workflow cluster_setup Setup cluster_testing Testing cluster_data_analysis Data Analysis Sample_Prep Prepare Uniform Cake Samples Instrument_Setup Set TPA Parameters on Texture Analyzer Perform_TPA Perform Two-Bite Compression Test Instrument_Setup->Perform_TPA Record_Data Record Force-Time Curve Perform_TPA->Record_Data Calculate_Parameters Calculate Hardness, Cohesiveness, etc. Record_Data->Calculate_Parameters Statistical_Analysis Statistical Comparison Calculate_Parameters->Statistical_Analysis

Caption: Workflow for Texture Profile Analysis of Cake.

References

Application Notes and Protocols for Beta-D-Psicopyranose in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-d-Psicopyranose, also known as D-Psicose or D-Allulose, is a C-3 epimer of D-fructose and a rare sugar with emerging interest in metabolic research and drug development.[1] Unlike its highly prevalent isomer, fructose, this compound is minimally metabolized and contributes negligible calories upon consumption.[2] Accumulating evidence from preclinical studies suggests that this compound exerts beneficial effects on glucose and lipid metabolism, positioning it as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.[3][4]

These application notes provide a comprehensive overview of the role of this compound in key metabolic pathways, including glycolysis, gluconeogenesis, and lipogenesis. Detailed protocols for in vitro and in vivo studies are presented to facilitate further research into its mechanisms of action.

Metabolic Effects of this compound

This compound modulates several critical metabolic pathways, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]

Regulation of Hepatic Glucose Metabolism

This compound plays a significant role in managing hepatic glucose output by reciprocally regulating glycolysis and gluconeogenesis. In diabetic mouse models, dietary supplementation with D-allulose has been shown to significantly increase the activity of hepatic glucokinase, the primary enzyme responsible for the first step of glycolysis.[3][7][8] This enhancement of glycolysis promotes glucose utilization within the liver.

Simultaneously, this compound suppresses hepatic glucose production by decreasing the activity of two key gluconeogenic enzymes: phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[3][7][8] This dual action of stimulating glucose consumption and inhibiting its production contributes to the observed anti-hyperglycemic effects.[3][7]

Regulation of Lipid Metabolism

This compound favorably alters lipid metabolism by inhibiting lipogenesis and promoting fatty acid oxidation. Studies in rats have demonstrated that D-psicose supplementation leads to the suppression of lipogenesis-related genes, including sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS).[6] SREBP-1c is a master transcriptional regulator of lipogenic gene expression.[9]

The inhibitory effect on SREBP-1c is, at least in part, mediated by AMPK. Activated AMPK can directly phosphorylate and inhibit the activity of SREBP-1c, thereby reducing the expression of its target genes involved in fatty acid and triglyceride synthesis.[9][10]

Quantitative Data on Metabolic Enzyme Regulation

The following tables summarize the quantitative effects of this compound on key metabolic enzymes as reported in preclinical studies.

Table 1: Effect of this compound on Hepatic Glucose Metabolism Enzymes in db/db Mice [3][7][8]

EnzymePathwayEffect of 5% D-Allulose Supplementation
Glucokinase (GK)GlycolysisSignificantly Increased Activity
Phosphoenolpyruvate Carboxykinase (PEPCK)GluconeogenesisSignificantly Decreased Activity
Glucose-6-Phosphatase (G6Pase)GluconeogenesisSignificantly Decreased Activity

Table 2: Effect of this compound on Lipogenesis-Related Gene Expression in Rats [6]

GeneFunctionEffect of D-Psicose Supplementation
SREBP-1cMaster regulator of lipogenesisSuppressed Expression
ACCαFatty acid synthesisSuppressed Expression
FASFatty acid synthesisSuppressed Expression

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Metabolic Regulation

This compound is thought to exert its metabolic effects primarily through the activation of AMPK. The exact mechanism of AMPK activation by psicose is still under investigation but may be related to alterations in the cellular AMP/ATP ratio due to its non-metabolizable nature.[5] Once activated, AMPK initiates a signaling cascade that impacts glucose and lipid metabolism.

Beta_D_Psicopyranose_Signaling Psicose This compound AMPK AMPK Activation Psicose->AMPK Activates Glycolysis Glycolysis AMPK->Glycolysis Stimulates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Stimulates Glucokinase Glucokinase Activity Glycolysis->Glucokinase PEPCK_G6Pase PEPCK & G6Pase Activity Gluconeogenesis->PEPCK_G6Pase SREBP1c SREBP-1c Activity Lipogenesis->SREBP1c

Caption: Signaling pathway of this compound in metabolic regulation.

Experimental Workflow for Investigating this compound Effects in Hepatocytes

This workflow outlines the key steps for studying the impact of this compound on hepatocyte metabolism in vitro.

Hepatocyte_Workflow CellCulture Hepatocyte Culture (e.g., HepG2, Primary Hepatocytes) Treatment Treatment with This compound CellCulture->Treatment CellLysis Cell Lysis and Protein Quantification Treatment->CellLysis Analysis Downstream Analysis CellLysis->Analysis WesternBlot Western Blot (p-AMPK, p-ACC) Analysis->WesternBlot EnzymeAssay Enzyme Activity Assays (Glucokinase, PEPCK, G6Pase) Analysis->EnzymeAssay qPCR RT-qPCR (SREBP-1c, FAS) Analysis->qPCR

Caption: Experimental workflow for hepatocyte studies.

Experimental Protocols

Protocol 1: In Vitro Treatment of Hepatocytes with this compound

Objective: To assess the direct effects of this compound on hepatocyte metabolism.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture hepatocytes in appropriate flasks or plates until they reach 70-80% confluency.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 mM). Include a vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well or flask.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

  • Downstream Analysis: The protein lysates are now ready for downstream applications such as Western blotting, enzyme activity assays, and RT-qPCR.

Protocol 2: Western Blot Analysis of AMPK Activation

Objective: To quantify the phosphorylation status of AMPK and its downstream target ACC as a measure of its activation.

Materials:

  • Protein lysates from Protocol 1

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.[11]

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11][12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Glucokinase Activity Assay

Objective: To measure the enzymatic activity of glucokinase in hepatocyte lysates.

Materials:

  • Protein lysates from Protocol 1

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM DTT)

  • Glucose

  • ATP

  • Coupled enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP+)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, glucose, and the coupled enzyme system.

  • Initiate Reaction: Add the hepatocyte lysate to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Start Measurement: Initiate the reaction by adding ATP.

  • Kinetic Reading: Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH and is proportional to glucokinase activity.

  • Calculation: Calculate the glucokinase activity based on the rate of NADPH formation and normalize to the protein concentration of the lysate. A detailed protocol for a tandem assay to measure glucokinase activity can be found in patent literature.[13]

Conclusion

This compound demonstrates significant potential as a modulator of key metabolic pathways involved in glucose and lipid homeostasis. The provided application notes and protocols offer a framework for researchers to further investigate its mechanisms of action and evaluate its therapeutic potential for metabolic diseases. The ability of this compound to activate AMPK and subsequently regulate critical enzymes in glycolysis, gluconeogenesis, and lipogenesis underscores its importance as a tool for metabolic research and a candidate for drug development.

References

Application Notes and Protocols for NMR Spectroscopy of beta-d-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the food and pharmaceutical industries due to its low-calorie content and potential health benefits. As a non-caloric sweetener, it is a promising alternative to sucrose (B13894) for managing obesity and type 2 diabetes. The characterization of D-psicose and its various isomeric forms is crucial for quality control, understanding its biological activity, and in the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of carbohydrates like D-psicose, providing detailed information about its stereochemistry and conformation in solution.

This document provides detailed application notes and experimental protocols for the NMR spectroscopic analysis of beta-d-Psicopyranose, one of the primary anomeric forms of D-psicose in solution.

Data Presentation

In aqueous solution, D-psicose exists as an equilibrium mixture of α- and β-pyranose and furanose anomers. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the this compound anomer in deuterium (B1214612) oxide (D₂O).

Table 1: ¹³C NMR Chemical Shifts of this compound in D₂O

Carbon AtomChemical Shift (δ) in ppm
C166.70
C2108.40
C374.48
C466.93
C585.46
C677.35

Reference: Biological Magnetic Resonance Bank (BMRB) entry bmse000020. Data recorded at 298 K.[1]

Table 2: ¹H NMR Chemical Shifts of this compound in D₂O

ProtonChemical Shift (δ) in ppm
H1a3.79
H1b3.63
H34.34
H44.20
H54.09
H6a4.00
H6b3.43

Reference: Biological Magnetic Resonance Bank (BMRB) entry bmse000020. Data recorded at 298 K.[1]

Note on Coupling Constants: While the BMRB entry for D-Psicose (bmse000020) indicates that 2D NMR experiments such as TOCSY were performed, specific ¹H-¹H coupling constants for the this compound anomer are not explicitly listed.[1] These values are typically extracted from detailed analysis of 1D and 2D NMR spectra and can be valuable for conformational analysis. Researchers should perform their own spectral analysis to determine these values.

Experimental Protocols

The following protocols are based on established methodologies for NMR analysis of carbohydrates and the specific details provided in the BMRB entry for D-Psicose.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

Objective: To prepare a solution of this compound suitable for NMR analysis.

Materials:

  • D-Psicose sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh an appropriate amount of D-Psicose to achieve the desired concentration. For standard 1D ¹H and ¹³C NMR, a concentration of 10-20 mg/mL is typically sufficient. For more dilute samples or for 2D experiments, a higher concentration may be necessary. The BMRB entry utilized concentrations ranging from 0.5 mM to 100 mM.[1]

  • Dissolve the weighed D-Psicose in a known volume of D₂O (typically 0.5-0.6 mL for a standard 5 mm NMR tube).

  • Add a small amount of an internal reference standard such as DSS. DSS provides a sharp singlet at 0.00 ppm for ¹H NMR and can be used for referencing both ¹H and ¹³C spectra.

  • Vortex the sample until the D-Psicose is completely dissolved.

  • Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Adjust the pH of the sample if necessary. The BMRB data was recorded at a pH of 7.4.[1]

Protocol 2: NMR Data Acquisition

Objective: To acquire high-quality 1D ¹H, 1D ¹³C, and 2D NMR spectra of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe. The BMRB data was acquired on a Bruker DMX-500MHz spectrometer.[1]

Acquisition Parameters (General Guidelines):

  • Temperature: Set the sample temperature to 298 K (25 °C) to match the conditions of the reference data.[1]

  • ¹H NMR (1D):

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral width: ~12 ppm.

    • Number of scans: 16-64 (depending on concentration).

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR (1D):

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral width: ~200 ppm.

    • Number of scans: 1024 or higher (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Reference the spectra to the internal standard (DSS at 0.00 ppm).

  • Integrate the signals in the ¹H spectrum to determine the relative populations of the different anomers.

Visualization

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample D-Psicose Sample Dissolve Dissolve in D₂O with DSS Standard Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR Acquire_1D Acquire 1D Spectra (¹H, ¹³C) NMR->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, etc.) NMR->Acquire_2D Process Fourier Transform, Phasing, Baseline Correction Acquire_1D->Process Acquire_2D->Process Reference Reference to Internal Standard Process->Reference Analysis Assign Signals, Determine Structure Reference->Analysis

Caption: General workflow for NMR analysis of this compound.

References

Application Notes and Protocols for Crystallographic Analysis of β-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the crystallographic techniques applicable to β-D-psicopyranose, a rare sugar of significant interest in the food and pharmaceutical industries. The following sections detail the crystallographic parameters, experimental protocols for crystallization and X-ray diffraction, and a generalized workflow for crystal structure determination.

Application Notes

β-D-Psicopyranose, also known as D-allulose, is a C-3 epimer of D-fructose. Its low caloric value and similar sweetness to sucrose (B13894) make it a valuable sugar substitute. Understanding its three-dimensional structure through X-ray crystallography is crucial for elucidating its biological activity, informing enzymatic synthesis processes, and guiding the development of new derivatives with enhanced properties.

The crystal structure of β-D-psicopyranose reveals a pyranosyl ring in a chair conformation. The crystal packing is stabilized by an extensive network of intermolecular hydrogen bonds, which is a common feature in sugar crystals.[1][2][3] The detailed structural information obtained from crystallography can be used in computational modeling studies to understand its interaction with receptors and enzymes.

Quantitative Crystallographic Data

The crystallographic data for β-D-psicopyranose has been reported in the literature. Below is a summary of the key parameters for both the pure enantiomer and a racemic mixture.

Parameterβ-D-Psicopyranoseβ-D,L-Psicose (racemic)
Chemical Formula C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight 180.16 g/mol 180.16 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁Pna2₁
Unit Cell Dimensions
a7.727(2) Å11.2629(5) Å
b8.672(2) Å5.3552(3) Å
c11.123(3) Å12.6538(6) Å
Volume (V) 745.3(3) ų763.21(6) ų
Z (molecules/unit cell) 44
Temperature 100(2) K296 K
Radiation MoKα (λ = 0.71073 Å)CuKα (λ = 1.54187 Å)
Reference [1][4][5][6]

Experimental Protocols

I. Crystallization of β-D-Psicopyranose

Successful crystallization is paramount for obtaining high-quality diffraction data. β-D-Psicopyranose can be crystallized from aqueous solutions.[3][4][5][6]

Method 1: Slow Cooling and Seeding

This method is suitable for producing larger quantities of crystals.

  • Preparation of Supersaturated Solution: Prepare a purified D-psicose (B8758972) solution and concentrate it to 80-85% (w/w) by heating to 50-60 °C.[1][7]

  • Cooling: Rapidly cool the concentrated solution to a crystallization temperature range of 30-40 °C using a heat exchanger.[1]

  • Seeding: Introduce seed crystals of D-psicose into the solution to initiate crystallization.[1]

  • Crystal Growth: Maintain the solution at 30-40 °C. The crystallization process can be enhanced by repeatedly heating and cooling the solution within this temperature range for 5 to 10 cycles over a period of 80 to 120 hours.[1]

  • Harvesting: Separate the crystals from the mother liquor by centrifugation. The crystals are then washed and dried.[1]

Method 2: Slow Evaporation

This is a simpler method suitable for obtaining a small number of high-quality single crystals for initial diffraction studies.

  • Solution Preparation: Dissolve β-D-psicopyranose in hot water to create a concentrated solution (e.g., 60-80 wt%).[4][5][6]

  • Setup: Place the solution in a clean vial or small beaker. To control the rate of evaporation, cover the container with parafilm and pierce a few small holes in it.

  • Incubation: Leave the vial undisturbed at a constant temperature (e.g., 10, 20, or 30 °C).[4][5][6]

  • Crystal Formation: Crystals should appear within a few days to a week.

II. Single Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following protocol can be used for data collection.

  • Crystal Mounting:

    • Select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

    • Mount the crystal on a cryoloop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.[2]

  • Data Collection:

    • Mount the frozen crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Set the data collection parameters, including exposure time, frame width (oscillation angle), and detector distance. For small molecules like sugars, a typical setup might involve an exposure time of 10-30 seconds per frame with an oscillation of 0.5-1.0 degrees.

    • Collect a complete dataset by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Scale and merge the integrated data to produce a final reflection file.

    • Determine the unit cell parameters and space group.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic coordinates and displacement parameters against the experimental data to obtain the final structural model.

Visualizations

Experimental Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow for the crystallographic analysis of β-D-psicopyranose.

Crystallography_Workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis and Structure Determination start Start with pure β-D-Psicopyranose dissolve Dissolve in H₂O to form a supersaturated solution start->dissolve crystallize Crystallization (Slow Cooling / Evaporation) dissolve->crystallize harvest Harvest Single Crystals crystallize->harvest mount Mount Crystal and Flash Cool harvest->mount data_collection X-ray Data Collection mount->data_collection process_data Process Diffraction Data data_collection->process_data solve_structure Solve Crystal Structure process_data->solve_structure refine_structure Refine Structural Model solve_structure->refine_structure validate Validate and Deposit Structure refine_structure->validate final Final Crystal Structure validate->final

Caption: Workflow for the crystallographic analysis of β-D-psicopyranose.

References

Application Notes and Protocols: Beta-D-Psicopyranose in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-Psicopyranose, a stereoisomer of D-fructose, is a rare sugar that has garnered significant interest in the scientific community for its potential therapeutic applications. Marketed as D-psicose (B8758972) or D-allulose, it is recognized for its low-caloric value and has demonstrated promising effects in preclinical studies related to metabolic diseases, inflammation, and oncology.[1][2][3] This document provides a detailed overview of the current state of research on this compound in drug development, including quantitative data from preclinical studies, experimental protocols, and proposed signaling pathways.

Therapeutic Potential and Mechanism of Action

This compound has shown potential in several therapeutic areas:

  • Metabolic Diseases: A primary area of investigation is its role in managing type 2 diabetes and obesity.[1][2][4][5] Studies in animal models suggest that it can ameliorate hyperglycemia and dyslipidemia.[4] The proposed mechanisms include the inhibition of intestinal α-glucosidases (sucrase and maltase), which delays carbohydrate digestion and suppresses postprandial blood glucose spikes.[6] Additionally, it has been shown to enhance the translocation of glucokinase from the nucleus to the cytoplasm in liver cells, which promotes glucose uptake and glycogen (B147801) synthesis.[5][7]

  • Anti-inflammatory Effects: Research indicates that D-psicose possesses anti-inflammatory properties. In human umbilical vein endothelial cells (HUVECs), it has been shown to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) induced by high glucose, partly through the inhibition of the p38-MAPK signaling pathway.[8]

  • Oncology: Preliminary in vitro studies have explored the effects of D-psicose on cancer cells. Some research suggests it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.[9][10] However, other studies indicate that in the presence of reactive oxygen species (ROS), D-psicose might induce toxic effects on myogenic cells by activating the MAPK signaling pathway.[10][11]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies on D-psicose.

Table 1: Effects of D-Psicose on Plasma Glucose Levels in Rats [6]

Treatment GroupPlasma Glucose Concentration (mg/dL) at 60 min post-ingestionPercentage Suppression of Plasma Glucose Increase (AUC)
Sucrose (B13894)150 ± 8-
Sucrose + D-Psicose125 ± 715%
Maltose (B56501)162 ± 9-
Maltose + D-Psicose140 ± 614%
Starch145 ± 10-
Starch + D-Psicose135 ± 823% (not significant)

*p < 0.05 compared to the sucrose or maltose alone group. Data are presented as mean ± SEM. AUC: Area Under the Curve.

Table 2: Effects of D-Psicose on Glycemic and Lipid Profiles in db/db Mice [4]

ParameterDiabetes ControlD-Psicose (200 mg/kg BW)
Final Blood Glucose (mg/dL)~600~300
Glucose AUC (mg/dLh)Significantly HigherSignificantly Lower
Hepatic Triglyceride (mg/g)Increased37.88% Reduction
Hepatic Total Cholesterol (mg/g)Increased62.89% Reduction*

*p < 0.05 compared to the diabetes control group. AUC: Area Under the Curve.

Table 3: Pharmacokinetic Parameters of D-Psicose in Rats [12]

ParameterValue
Oral BioavailabilityHigh
Time to Peak Concentration (Oral)Not specified
EliminationRapidly eliminated
Urinary Excretion (24h post-oral admin)11-15% of dosage
Fecal Excretion (24h post-oral admin)8-13% of dosage

Table 4: Safety Profile of D-Psicose in Rats

Study TypeFindingReference
Acute ToxicityLD50 = 16 g/kg (oral)[13][14]
Long-term Toxicity (12-18 months, 3% in diet)No adverse effects observed. Lower body weight gain and intra-abdominal adipose tissue weight compared to sucrose-fed rats.[13][15]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is based on the methodology described for assessing the inhibitory effect of D-psicose on intestinal α-glucosidases.[6]

Objective: To determine the inhibitory activity of this compound on sucrase and maltase.

Materials:

Procedure:

  • Prepare an enzyme solution from rat intestinal acetone powder in phosphate buffer.

  • Prepare substrate solutions of sucrose and maltose in phosphate buffer.

  • In a reaction tube, mix the enzyme solution with varying concentrations of this compound or a control (e.g., D-fructose).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by heat inactivation.

  • Measure the amount of glucose produced using a glucose oxidase kit and a spectrophotometer.

  • Calculate the percentage inhibition of enzyme activity compared to the control without the inhibitor.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

This protocol is a generalized procedure based on studies investigating the anti-hyperglycemic effects of D-psicose in diabetic rats.[4][5]

Objective: To evaluate the effect of this compound on glucose tolerance in a type 2 diabetes animal model.

Materials:

  • Diabetic animal model (e.g., Otsuka Long-Evans Tokushima Fatty (OLETF) rats or db/db mice)

  • This compound

  • Glucose solution

  • Blood glucose meter

  • Animal handling and blood sampling equipment

Procedure:

  • Acclimatize the animals and divide them into control and treatment groups.

  • Administer this compound (e.g., 5% in drinking water or by oral gavage) to the treatment group for a specified period (e.g., 13 weeks).[5] The control group receives a vehicle.

  • After the treatment period, fast the animals overnight.

  • Record the baseline blood glucose level (t=0).

  • Administer an oral glucose load (e.g., 2 g/kg body weight) to all animals.

  • Measure blood glucose levels at specific time points (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Anti-inflammatory Effect

Anti_Inflammatory_Pathway High Glucose High Glucose p38-MAPK Activation p38-MAPK Activation High Glucose->p38-MAPK Activation MCP-1 Expression MCP-1 Expression p38-MAPK Activation->MCP-1 Expression Inflammation Inflammation MCP-1 Expression->Inflammation This compound This compound This compound->p38-MAPK Activation

Experimental Workflow for In Vivo Anti-diabetic Study

Experimental_Workflow cluster_0 Animal Model Selection and Acclimatization cluster_1 Treatment Period cluster_2 Oral Glucose Tolerance Test (OGTT) cluster_3 Data Analysis Select Diabetic Model (e.g., OLETF rats) Select Diabetic Model (e.g., OLETF rats) Acclimatize Animals Acclimatize Animals Select Diabetic Model (e.g., OLETF rats)->Acclimatize Animals Divide into Control and Treatment Groups Divide into Control and Treatment Groups Administer this compound (e.g., 13 weeks) Administer this compound (e.g., 13 weeks) Divide into Control and Treatment Groups->Administer this compound (e.g., 13 weeks) Fasting Fasting Baseline Blood Glucose Baseline Blood Glucose Fasting->Baseline Blood Glucose Oral Glucose Load Oral Glucose Load Baseline Blood Glucose->Oral Glucose Load Serial Blood Glucose Measurement Serial Blood Glucose Measurement Oral Glucose Load->Serial Blood Glucose Measurement Calculate AUC Calculate AUC Statistical Analysis Statistical Analysis Calculate AUC->Statistical Analysis

Conclusion

This compound (D-psicose) shows significant promise as a therapeutic agent, particularly in the management of metabolic disorders. Its mechanisms of action, including the inhibition of carbohydrate-digesting enzymes and modulation of hepatic glucose metabolism, are well-supported by preclinical data. While the current body of evidence is largely based on animal studies, the consistent findings regarding its anti-hyperglycemic, anti-hyperlipidemic, and anti-inflammatory effects warrant further investigation in clinical settings. The favorable safety profile observed in long-term animal studies further supports its potential for drug development. Future research should focus on elucidating the detailed molecular mechanisms and signaling pathways, conducting robust clinical trials to confirm efficacy and safety in humans, and exploring its potential in other therapeutic areas such as oncology.

References

Troubleshooting & Optimization

Technical Support Center: beta-d-Psicopyranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-d-Psicopyranose (D-Psicose) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for the synthesis of this compound: chemical synthesis and enzymatic conversion.[1][2] Chemical methods often involve catalysts like molybdate (B1676688) or the use of reagents such as triethylamine (B128534) in alcohol, but can suffer from low yields and the generation of toxic byproducts.[1][3] Enzymatic synthesis, primarily through the epimerization of D-fructose using D-psicose 3-epimerase (DPEase) or similar enzymes, is generally preferred for its specificity and milder reaction conditions.[4][5]

Q2: Why is the yield of my enzymatic conversion of D-fructose to D-psicose consistently low?

A2: Low yields in the enzymatic synthesis of D-psicose are often due to the unfavorable thermodynamic equilibrium of the epimerization reaction.[6][7] The equilibrium ratio of D-psicose to D-fructose typically limits the conversion to around 30-40%.[1][2] Other factors that can contribute to low yields include poor enzyme stability, short enzyme half-life, and potential substrate or product inhibition at high concentrations.[2][4]

Q3: Can I do anything to shift the reaction equilibrium to favor D-psicose formation?

A3: Yes, one effective strategy is the addition of borate (B1201080) to the reaction mixture. Borate forms a complex with D-psicose, effectively removing it from the equilibrium and driving the conversion of more D-fructose to D-psicose.[3] This can significantly increase the yield. Another approach is the continuous removal of D-psicose from the reaction mixture as it is formed.[2] A more advanced method involves a redox-driven multi-enzyme cascade system, which can theoretically achieve a 100% conversion rate by avoiding the equilibrium limitation of isomerization.[6]

Q4: What are the optimal conditions for the D-psicose 3-epimerase (DPEase) reaction?

A4: The optimal conditions for DPEase are dependent on the specific enzyme and its source. However, generally, the pH optimum is in the range of 6.0 to 9.0.[3][4] The optimal temperature can vary, with some enzymes showing maximum activity around 50-60°C.[3][4] The presence of metal ion cofactors, particularly Mn²⁺ and Co²⁺, can also enhance enzyme activity.[2]

Q5: My enzyme seems to lose activity quickly. How can I improve its stability?

A5: Poor enzyme stability is a common issue. Several strategies can be employed to enhance it. Enzyme immobilization is a widely used technique that can improve thermostability and allow for enzyme reuse, which also reduces costs.[2][4] Expressing the enzyme in a robust host system, such as Pichia pastoris, can lead to a more stable, and potentially glycosylated, enzyme.[4] Protein engineering efforts are also underway to develop more thermostable variants of DPEase.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Yield (<30%) Unfavorable reaction equilibrium.Add borate to the reaction mixture to form a complex with D-psicose and shift the equilibrium.[3] Consider a continuous product removal strategy.[2] Explore a multi-enzyme cascade system if feasible.[6]
Sub-optimal reaction conditions.Optimize pH, temperature, and buffer composition for your specific enzyme.[3][4] Ensure the presence of necessary cofactors like Mn²⁺ or Co²⁺.[2]
Enzyme inhibition.At high substrate concentrations (>50% w/v), substrate inhibition can occur, leading to lower conversion rates.[4] Test a range of substrate concentrations to find the optimal balance between substrate availability and inhibition.
Enzyme Inactivation Poor thermostability.Immobilize the enzyme on a solid support to enhance its stability and allow for reuse.[2][4] If producing your own enzyme, consider a more robust expression system like Pichia pastoris.[4]
Incorrect pH or buffer.Ensure the reaction buffer is at the optimal pH for your enzyme and that the buffer components are not inhibitory.[4]
Formation of Byproducts (Chemical Synthesis) Non-specific reactions.Chemical synthesis methods can generate unwanted byproducts.[4] Consider switching to an enzymatic approach for higher specificity and cleaner product formation.
Difficulty in Product Purification Complex reaction mixture.Enzymatic synthesis generally results in a cleaner product profile compared to chemical methods, simplifying downstream processing.[4] The use of borate may require an additional step to remove it from the final product.

Quantitative Data Summary

Table 1: Effect of Borate on D-Psicose Yield

Molar Ratio of Borate to FructoseD-Psicose Conversion Yield (%)
0~32
0.2~45
0.4~58
0.6~64
0.8~60
1.0~55

Data synthesized from information suggesting a maximum yield at a 0.6 molar ratio.[3]

Table 2: Effect of Substrate Concentration on D-Psicose Conversion Rate

D-Fructose Concentration (% w/v)Maximum Conversion Rate (%) after 120 min
1017.03
309.64
50~8
70<8

Data from a study using purified DPEase from Bacillus sp. KCTC 13219 expressed in Pichia pastoris.[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Psicose using D-Psicose 3-Epimerase with Borate

This protocol is based on the method to shift the reaction equilibrium using borate.[3]

  • Enzyme Preparation:

    • Prepare a solution of D-psicose 3-epimerase in 50 mM EPPS buffer (pH 8.0).

    • Incubate the enzyme with 1 mM Mn²⁺ at 20°C for 4 hours to ensure cofactor binding.

    • Dialyze the enzyme solution against 50 mM EPPS buffer (pH 8.0) overnight at 4°C to remove unbound Mn²⁺.

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 100 mM D-fructose

      • 60 mM Borate (for a 0.6 molar ratio)

      • 50 mM Borate buffer (pH 9.0)

      • 4 U/ml of the prepared D-psicose 3-epimerase

    • The total reaction volume will depend on the desired scale.

  • Incubation:

    • Incubate the reaction mixture at 50°C for 3 hours, or until equilibrium is reached.

  • Reaction Termination and Analysis:

    • Stop the reaction by boiling the mixture at 100°C for 5 minutes.

    • Analyze the product mixture for D-fructose and D-psicose content using HPLC.

Protocol 2: One-Step Purification and Immobilization of Secreted DPEase

This protocol is for the production and immobilization of D-psicose 3-epimerase expressed in Pichia pastoris.[4]

  • Enzyme Production:

    • Cultivate the recombinant Pichia pastoris strain expressing His-tagged DPEase according to standard protocols for protein expression in this system.

    • Harvest the culture supernatant containing the secreted DPEase.

  • Immobilization and Purification:

    • Directly apply the crude culture supernatant to a His-tag affinity chromatography column.

    • The His-tagged DPEase will bind to the column, achieving simultaneous purification and immobilization.

  • Enzymatic Reaction with Immobilized Enzyme:

    • Prepare a substrate solution of 10% (w/v) D-fructose in sodium phosphate (B84403) buffer (pH 6.0) containing 10 mM MnCl₂.

    • Pass the substrate solution through the column containing the immobilized DPEase at a controlled flow rate.

    • The reaction will occur as the substrate passes over the immobilized enzyme.

  • Product Collection and Analysis:

    • Collect the eluate from the column, which will contain D-psicose and unreacted D-fructose.

    • Analyze the product composition using HPLC.

    • The column with the immobilized enzyme can be washed and reused for multiple cycles.

Visualizations

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_reaction Bioconversion cluster_downstream Downstream Processing Enzyme_Source Enzyme Source (e.g., Recombinant P. pastoris) Fermentation Fermentation/ Cell Culture Enzyme_Source->Fermentation Enzyme_Harvest Crude Enzyme (Supernatant) Fermentation->Enzyme_Harvest Immobilization Enzyme Immobilization (Optional but Recommended) Enzyme_Harvest->Immobilization Reaction Epimerization Reaction (D-Fructose -> D-Psicose) Immobilization->Reaction Purification Product Purification (e.g., Chromatography) Reaction->Purification Final_Product High-Purity This compound Purification->Final_Product

Caption: General workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low D-Psicose Yield Equilibrium Is reaction at equilibrium (yield ~30-40%)? Start->Equilibrium Conditions Are reaction conditions optimal (pH, Temp, Cofactors)? Equilibrium->Conditions No ShiftEquilibrium Shift Equilibrium: - Add Borate - Continuous Product Removal Equilibrium->ShiftEquilibrium Yes Stability Is enzyme activity stable over reaction time? Conditions->Stability No OptimizeConditions Optimize Reaction Conditions: - Adjust pH and Temperature - Add Mn2+/Co2+ Conditions->OptimizeConditions Yes ImproveStability Improve Enzyme Stability: - Immobilize Enzyme - Use More Stable Variant Stability->ImproveStability No Success Yield Improved ShiftEquilibrium->Success OptimizeConditions->Success ImproveStability->Success

Caption: Troubleshooting logic for low yield in D-psicose synthesis.

References

challenges in beta-d-Psicopyranose purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for β-D-Psicopyranose (D-Allulose) Purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this rare sugar.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying β-D-Psicopyranose?

A1: The most significant challenge is separating β-D-Psicopyranose from its C-3 epimer, D-fructose.[1] Since β-D-Psicopyranose is often produced via enzymatic epimerization of D-fructose, the final reaction mixture contains a substantial amount of residual fructose (B13574).[2] These two sugars have very similar molecular structures and physical properties, making their separation by standard methods difficult.[3]

Q2: Which large-scale purification technique is most effective for separating Psicose from Fructose?

A2: For industrial and large-scale separations, Simulated Moving Bed (SMB) chromatography is a highly effective and widely used continuous separation method.[3][4] SMB can achieve high purity ( >99%) and high recovery rates for both Psicose and Fructose, making it more efficient and cost-effective than traditional batch chromatography.[2][5] Sequential Simulated Moving Bed (SSMB) chromatography, a variation of SMB, is also noted for its reduced solvent consumption.[6]

Q3: Why does my Psicose solution "oil out" or form a glass instead of crystallizing?

A3: "Oiling out" or forming a glass occurs when the sugar separates from the solution as a viscous liquid or amorphous solid rather than an ordered crystal lattice.[7][8] Common causes include:

  • High concentration of impurities: Residual fructose or other contaminants can inhibit crystal lattice formation.[7][8]

  • Solution is too concentrated: High viscosity can prevent molecules from arranging themselves into a crystal structure.[8]

  • Rapid cooling: Cooling the solution too quickly can prevent proper nucleation and crystal growth.[7][9]

Q4: What analytical methods are suitable for determining the purity of my final β-D-Psicopyranose product?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of β-D-Psicopyranose and quantifying residual fructose.[1][2] Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive technique for analyzing carbohydrates without the need for derivatization.[10]

Troubleshooting Guides

Issue 1: Low Purity After Chromatographic Separation
Symptom Possible Cause Suggested Solution
Poor separation between Psicose and Fructose peaks.Suboptimal Column/Resin: The stationary phase is not providing adequate selectivity.Use a cation-exchange resin, such as Dowex 50WX4-Ca²⁺, which is effective for Psicose-Fructose separation.[2]
Incorrect Operating Parameters: Flow rates in the SMB system are not optimized.Determine the optimal operating conditions based on the Equilibrium Theory after estimating the isotherm parameters for each sugar.[2]
Presence of Salts/Ions: Ions from buffers or the reaction mixture interfere with resin binding.Perform a de-ashing step using ion-exchange resins to remove contaminants before the primary chromatographic separation.[1][2][11]
Tailing peaks leading to fraction cross-contamination.Column Overloading: Too much sample is being loaded onto the column.Reduce the sample load or adjust the feed concentration.
Poor Column Packing: The chromatographic bed is not packed uniformly.Repack the column according to the manufacturer's protocol.
Issue 2: Challenges in Crystallization
Symptom Possible Cause Suggested Solution
No crystals form upon cooling. Solution is too dilute: The concentration of Psicose is below the supersaturation point.Concentrate the solution by evaporating the solvent under a vacuum.[12][13]
Nucleation is inhibited: The energy barrier for crystal formation has not been overcome.1. Seeding: Add a few seed crystals of pure β-D-Psicopyranose to induce crystallization.[8][14] 2. Scratching: Gently scratch the inside of the flask below the solution surface with a glass rod to create nucleation sites.[9][13]
Product "oils out" or forms a glass. Cooling too rapidly: Molecules do not have time to orient into a crystal lattice.Allow the solution to cool slowly to room temperature before transferring to a colder environment (e.g., refrigerator).[7][8]
High impurity level: Residual fructose or other contaminants are inhibiting crystallization.Re-purify the syrup using chromatography to achieve higher purity (>95%) before attempting crystallization.[8][14]
Solution is too concentrated: High viscosity prevents molecular mobility.Gently warm the mixture and add a very small amount of solvent (e.g., water or ethanol) to slightly reduce the concentration and viscosity.[8]
Crystal yield is very low. Too much solvent used: A significant amount of product remains dissolved in the mother liquor.Use the minimum amount of hot solvent required for dissolution. After filtration, the mother liquor can be concentrated to obtain a second crop of crystals.[7]
Premature filtration: Crystals were filtered while the solution was still warm.Ensure the solution has cooled completely (an ice bath can be used) to maximize precipitation before vacuum filtration.[7]

Data Presentation

Table 1: Comparison of Key Purification Technologies
Technology Primary Application Advantages Challenges Reported Purity
Ion-Exchange Chromatography De-ashing, Decolorization, Primary SeparationRemoves salts, proteins, and pigments effectively.[1][11]Lower resolution for separating epimers like Psicose and Fructose compared to other methods.Used as a pre-purification step.
Simulated Moving Bed (SMB) Chromatography High-purity separation of Psicose and FructoseContinuous process, high throughput, reduced solvent consumption, high purity and yield.[4][15][5][6]Requires precise control of operating parameters and specialized equipment.>99%[2]
Membrane Filtration (UF/NF) Removal of high-molecular-weight impuritiesEfficiently removes proteins, polysaccharides, and pigments; reduces load on subsequent steps.[16]Does not separate isomers; potential for membrane fouling.Overall recovery rate ≥85%[16]
Crystallization Final purification and isolation of solid productProvides a highly pure, stable, solid-form product; can be cost-effective.[12]Sensitive to impurities; prone to "oiling out"; requires careful control of temperature and concentration.[7][8]>98%[1][17]

Experimental Protocols & Visualizations

General Purification Workflow

The overall process for purifying β-D-Psicopyranose from an enzymatic reaction mixture typically involves several stages, from initial cleanup to final crystallization.

G A Crude Reaction Mixture (Psicose, Fructose, Enzymes, Salts) B Ultrafiltration A->B Remove Enzymes & High MW Impurities C Decolorization & De-ashing (Activated Carbon / Ion Exchange) B->C Remove Pigments & Ions D Chromatographic Separation (Simulated Moving Bed - SMB) C->D Separate Sugars E Fructose Fraction D->E F Psicose-Rich Fraction (Purity >95%) D->F G Concentration (Vacuum Evaporation) F->G Increase Concentration to ~80 Brix H Crystallization G->H Controlled Cooling & Seeding I Filtration & Drying H->I Isolate Crystals J Pure β-D-Psicopyranose Crystals (Purity >99%) I->J

Caption: General experimental workflow for β-D-Psicopyranose purification.

Protocol 1: General Purification from Crude Mixture

This protocol outlines the key steps shown in the workflow diagram.

  • Enzyme Removal: Pass the crude reaction mixture through an ultrafiltration (UF) membrane system to remove enzymes and other high-molecular-weight impurities.[16]

  • Decolorization and De-ashing:

    • Treat the permeate from the UF step with activated carbon to remove colored impurities.[11]

    • Subsequently, pass the solution through a series of cation and anion exchange resin columns to remove salts and other ionic compounds.[1][11] This step is crucial for the performance of the subsequent chromatographic separation.

  • Chromatographic Separation:

    • Employ a Simulated Moving Bed (SMB) chromatography system packed with a suitable stationary phase (e.g., Ca²⁺ form cation exchange resin).[2]

    • Optimize flow rates for the eluent, feed, extract, and raffinate streams to achieve a clean separation between D-fructose (raffinate) and β-D-Psicopyranose (extract).[2]

    • Collect the Psicose-rich fraction, which should have a purity of at least 95%.[14]

  • Concentration: Concentrate the collected Psicose-rich fraction using a vacuum evaporator at an elevated temperature (e.g., 60°C) until a high solids concentration is reached (e.g., 80-85 Brix).[14]

  • Crystallization:

    • Rapidly cool the concentrated syrup to the target crystallization temperature range (e.g., 30-40°C).[14]

    • Transfer the solution to a crystallizer and add seed crystals of pure β-D-Psicopyranose to initiate nucleation.[14]

    • Allow crystallization to proceed over an extended period (e.g., 80-120 hours) with slow, controlled cooling or thermal cycling to promote crystal growth.[14]

  • Isolation and Drying:

    • Separate the crystals from the mother liquor using a centrifuge or vacuum filtration.[12]

    • Wash the collected crystals with a small amount of cold ethanol (B145695) or an ethanol/water mixture to remove residual mother liquor.[7][12]

    • Dry the final product under a vacuum to obtain pure, crystalline β-D-Psicopyranose.

Crystallization Troubleshooting Logic

This diagram provides a decision-making framework for addressing common crystallization failures.

G rect_node rect_node sol_node sol_node Start Crystallization Failed? Q1 Did crystals form at all? Start->Q1 Q2 Did the solution 'oil out' or form a glass? Q1->Q2 No Q3 Is the crystal yield very low? Q1->Q3 Yes Sol_A1 Induce Nucleation: 1. Add seed crystals. 2. Scratch inner surface of flask. Q2->Sol_A1 No Sol_B1 Re-dissolve with heat. Add a small amount of solvent. Q2->Sol_B1 Yes Sol_C1 Ensure solution is fully cooled (use ice bath) before filtering. Q3->Sol_C1 Sol_A2 Increase Concentration: Evaporate some solvent and allow to cool again. Sol_A1->Sol_A2 Sol_B2 Cool much more slowly. Consider further purification if problem persists. Sol_B1->Sol_B2 Sol_C2 Concentrate the mother liquor to obtain a second crop of crystals. Sol_C1->Sol_C2

Caption: Troubleshooting flowchart for common crystallization issues.

References

Technical Support Center: Optimizing Enzymatic Reactions with D-Psicose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis and application of D-Psicose (B8758972) (also known as D-Allulose). This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize their experimental workflows. Here you will find troubleshooting guidance, frequently asked questions, detailed protocols, and key data to improve the efficiency and success of your enzymatic reactions involving β-D-Psicopyranose.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic method for producing D-Psicose?

A1: The most common enzymatic method for producing D-Psicose is the epimerization of D-Fructose at the C-3 position.[1][2] This reaction is typically catalyzed by enzymes from the D-ketose 3-epimerase family, such as D-tagatose 3-epimerase (DTEase) or D-psicose 3-epimerase (DPEase).[2][3][4][5]

Q2: What is a typical conversion rate for the enzymatic synthesis of D-Psicose from D-Fructose?

A2: The enzymatic conversion of D-Fructose to D-Psicose is a reversible reaction that reaches a thermodynamic equilibrium. Under optimal conditions, the equilibrium ratio of D-Fructose to D-Psicose is typically around 69:31 to 75:25, resulting in a conversion yield of approximately 25-31%.[4][5][6] Achieving a yield in this range is generally considered successful for this bioconversion.

Q3: How can the equilibrium conversion yield of D-Psicose be increased?

A3: The conversion yield can be shifted in favor of D-Psicose by adding borate (B1201080) to the reaction mixture.[3] Borate forms a complex with D-Psicose, effectively removing it from the equilibrium and driving the reaction forward from D-Fructose.[3] This strategy can increase the maximum conversion yield significantly, in some cases almost twofold.[3]

Q4: What are the key parameters to control in this enzymatic reaction?

A4: The critical parameters to control are pH, temperature, and the presence of necessary co-factors. Most epimerases used for D-Psicose production function optimally at a neutral to alkaline pH (typically 7.0-9.0) and at elevated temperatures (around 50-60°C).[2][3][4] Some of these enzymes are metalloproteins and may require specific metal ions, like Co²⁺, for maximum activity.[4][5]

Q5: How should D-Psicose be handled and stored?

A5: D-Psicose is a crystalline solid that is highly soluble in water.[7] For general laboratory use, it should be stored in a tightly sealed container in a cool, dry place. Prepare aqueous solutions fresh for experiments. For long-term storage of solutions, sterile filtration and storage at 4°C is recommended to prevent microbial growth.

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of D-Psicose.

Problem 1: My D-Psicose yield is significantly lower than the expected ~25-30%.

  • Possible Cause 1: Suboptimal Reaction Conditions.

    • Solution: The activity and stability of the epimerase are highly dependent on pH and temperature. Verify that the reaction buffer pH and incubation temperature are optimal for the specific enzyme being used. Even slight deviations can significantly reduce enzyme efficiency.[6]

  • Possible Cause 2: Enzyme Inactivation.

    • Solution: The enzyme may have lost activity due to improper storage, handling, or instability under reaction conditions. Perform a standard activity assay with your enzyme stock to confirm its viability before starting the main synthesis. Consider using a fresh batch of enzyme if you suspect degradation.[6] For reactions over extended periods, enzyme stability can be a factor; some enzymes have half-lives of a few hours at their optimal temperature.[4][5]

  • Possible Cause 3: Presence of Inhibitors.

    • Solution: Ensure the substrate and buffer components are of high purity. Some epimerases are metalloproteins and are strongly inhibited by chelating agents like EDTA.[4][5] If your buffer contains potential inhibitors, consider dialysis or using a different buffer system.

  • Possible Cause 4: Reaction Has Not Reached Equilibrium.

    • Solution: The reaction may not have run long enough. Increase the reaction time and take samples at various intervals to monitor the progress and confirm that a plateau has been reached.

Problem 2: The reaction is very slow or appears to have stalled.

  • Possible Cause 1: Insufficient Enzyme Concentration.

    • Solution: The amount of enzyme may be too low for the concentration of substrate. Increase the enzyme loading in the reaction mixture to accelerate the conversion rate.

  • Possible Cause 2: Substrate Inhibition.

    • Solution: While less common for this specific reaction, some enzymes can be inhibited by very high concentrations of their substrate.[6] Review the literature for your specific enzyme. If substrate inhibition is suspected, try running the reaction with a lower starting concentration of D-Fructose.

  • Possible Cause 3: Missing Co-factors.

    • Solution: Check if your specific enzyme requires a metal co-factor (e.g., Co²⁺, Mn²⁺) for activity.[2][4] Ensure the required co-factor is present in the reaction buffer at the optimal concentration.

Problem 3: I am getting inconsistent results between experiments.

  • Possible Cause 1: Inaccurate Quantification.

    • Solution: The quantification of D-Psicose and D-Fructose can be challenging due to their structural similarity.[1][8] Verify and validate your analytical method (e.g., HPLC, CE). Ensure that your standards are accurate and that the calibration curve is linear in the expected concentration range.[8][9]

  • Possible Cause 2: Reagent Instability or Preparation Errors.

    • Solution: Ensure all reagents, especially the enzyme and substrate solutions, are prepared fresh and consistently for each experiment. Improperly thawed or mixed components can lead to variability.[10] Use calibrated pipettes and double-check all calculations.[10]

  • Possible Cause 3: Non-Enzymatic Browning.

    • Solution: At high pH and temperature, non-enzymatic browning (Maillard reaction) can occur, which can interfere with analysis and reduce yield.[11] If you observe a yellow or brown color developing in your reaction, try to operate at the lower end of the optimal temperature and pH range.

Quantitative Data Summary

Table 1: Optimal Conditions for D-Psicose 3-Epimerases (DPEase)

Enzyme SourceOptimal pHOptimal Temperature (°C)Required Co-factorReference
Agrobacterium tumefaciens8.0 (without borate)50-[3]
Agrobacterium tumefaciens9.0 (with borate)50-[3]
Clostridium bolteae7.055Co²⁺[4][5]
Pichia pastoris (recombinant)5.0 - 11.0 (broad range)60-[12]

Table 2: Parameters for Analytical Quantification Methods

MethodColumn/CapillaryMobile Phase/BufferDetectionTypical Run TimeReference
HPLC-RIDAminopropyl silane (B1218182)Acetonitrile:Water (80:20)Refractive Index< 8 minutes[1][13]
HPLC-ELSDNot specifiedAcetonitrile:Water (30:70)Evaporative Light ScatteringNot specified[9]
Capillary ElectrophoresisFused silica (B1680970) capillary36 mM Na₂HPO₄, 130 mM NaOH (pH 12.6)UV DetectorNot specified[8]

Key Experimental Protocols

Protocol 1: Standard Enzyme Activity Assay for D-Psicose 3-Epimerase

This protocol is a general guideline. Conditions should be optimized for the specific enzyme used.

  • Prepare Reagents:

    • Enzyme Buffer: 50 mM EPPS buffer, pH 8.0 (or the optimal buffer for your enzyme).

    • Substrate Stock: 200 mM D-Fructose in Enzyme Buffer.

    • Enzyme Solution: Dilute the enzyme stock to a suitable concentration (e.g., 40 U/mL) in cold Enzyme Buffer.

    • Stop Solution: 0.5 M HCl.

  • Reaction Setup:

    • Pre-warm the substrate solution and enzyme buffer to the optimal reaction temperature (e.g., 50°C) for 10 minutes.

    • In a microcentrifuge tube, add 450 µL of the pre-warmed substrate stock solution.

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to the substrate, mix gently, and incubate at 50°C.

  • Reaction and Termination:

    • Allow the reaction to proceed for a defined period (e.g., 5-10 minutes) during which the conversion is linear.

    • Stop the reaction by adding 500 µL of Stop Solution and vortexing immediately. This denatures the enzyme.

    • Prepare a "time zero" blank by adding the Stop Solution to the substrate before adding the enzyme.

  • Quantification:

    • Analyze the amount of D-Psicose produced in the reaction mixture using a validated HPLC or CE method (see Protocol 2).

  • Calculate Activity:

    • One unit (U) of activity is often defined as the amount of enzyme that produces 1 µmol of D-Psicose per minute under the specified conditions.[3]

Protocol 2: HPLC-RID Method for D-Psicose Quantification

This protocol is adapted from published methods for separating D-Fructose and D-Psicose.[1][13]

  • Instrumentation and Columns:

    • System: HPLC with a Refractive Index Detector (RID).

    • Column: Aminopropyl silane column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).[1][13]

  • Mobile Phase and Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (80:20 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: Maintain at a constant temperature, e.g., 30-35°C, for stable baseline.

  • Sample Preparation:

    • Centrifuge the stopped reaction samples (from Protocol 1) to pellet the denatured protein.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Create a standard curve by injecting known concentrations of pure D-Psicose and D-Fructose prepared in the same final buffer composition as the samples.

    • Identify and quantify peaks based on the retention times and standard curves. D-Psicose typically elutes before D-Fructose under these conditions.[1]

Visual Guides

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Prepare Buffer & Substrate (D-Fructose) R1 Combine Substrate & Enzyme at Optimal T/pH P1->R1 P2 Prepare Enzyme Solution P2->R1 R2 Incubate for Defined Time R1->R2 R3 Stop Reaction (e.g., acid, heat) R2->R3 A1 Prepare Sample (filter, dilute) R3->A1 A2 Analyze via HPLC/CE A1->A2 A3 Quantify D-Psicose & D-Fructose A2->A3

Caption: General workflow for enzymatic D-Psicose production.

G Start Low D-Psicose Yield (<25%) Q1 Is Enzyme Activity Confirmed? Start->Q1 A1_Yes Check Reaction Conditions (pH, Temp, Time) Q1->A1_Yes Yes A1_No Perform Activity Assay with Fresh Enzyme Q1->A1_No No Q2 Are Conditions Optimal? A1_Yes->Q2 A2_Yes Check for Inhibitors (e.g., EDTA) Q2->A2_Yes Yes A2_No Optimize pH, Temp, and Incubation Time Q2->A2_No No Q3 Inhibitors Present? A2_Yes->Q3 A3_Yes Purify Substrate/ Change Buffer Q3->A3_Yes Yes A3_No Consider Equilibrium Shift (e.g., with Borate) Q3->A3_No No

Caption: Troubleshooting decision tree for low D-Psicose yield.

G Fructose D-Fructose Psicose D-Psicose Fructose->Psicose Epimerization (C-3) Enzyme D-Psicose 3-Epimerase

Caption: Reversible epimerization of D-Fructose to D-Psicose.

References

Technical Support Center: Crystallization of β-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-D-psicopyranose (D-psicose) crystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this rare sugar. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of β-D-psicopyranose.

Issue Potential Cause Recommended Solution
No crystals are forming. Solution is not supersaturated: The concentration of β-D-psicopyranose is too low.Concentrate the solution further. A supersaturated state is necessary for crystallization to occur.[1] For aqueous solutions, aim for a concentration of 80-85 Brix (%).[2]
Spontaneous nucleation is inhibited: The energy barrier for crystal formation has not been overcome.Seeding: Introduce seed crystals of β-D-psicopyranose (typically 10-100 ppm v/v) to the solution to induce crystallization.[2]
Inhibitory impurities: The presence of other sugars or contaminants can prevent crystal formation.[3][4][5]Purify the β-D-psicopyranose solution using methods such as chromatography before attempting crystallization. A purity of >95% is recommended.
Crystals are forming too quickly, resulting in small or poorly formed crystals. Solution is too supersaturated or cooled too rapidly: This leads to rapid nucleation rather than controlled crystal growth.- Reduce the concentration of the solution slightly.- Employ a slower cooling rate. A gradual temperature reduction allows for larger, more well-defined crystals to form.
An oil or syrup forms instead of crystals. High viscosity of the solution: Highly concentrated sugar solutions can be very viscous, hindering the molecular movement required for crystallization.- Gently heat the solution to reduce viscosity and re-attempt a slower cooling process.- Ensure the solution is adequately stirred to promote molecular diffusion.
Significant impurities present: Impurities can disrupt the crystal lattice and lead to the formation of an amorphous solid or oil.[3][4][5]Re-purify the β-D-psicopyranose solution.
The final crystal yield is low. Sub-optimal crystallization time: The crystallization process may not have been allowed to proceed to completion.Extend the crystallization time. For β-D-psicopyranose, a crystallization time of 80-120 hours may be necessary.[2]
Inadequate temperature control: Fluctuations in temperature can affect the supersaturation state and lead to dissolution of formed crystals.Maintain a constant, controlled temperature during the crystallization process. A temperature range of 30-40°C is often optimal for β-D-psicopyranose crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology of β-D-psicopyranose crystals?

A1: β-D-psicopyranose crystallizes in the orthorhombic system, and the pyranosyl ring adopts a chair conformation.[6]

Q2: What is the solubility of β-D-psicopyranose in water?

A2: D-psicose (B8758972) is highly soluble in water. At 25°C, its solubility is 291 g per 100 g of water, and at 50°C, it increases to 489 g per 100 g of water.[7]

Q3: Is seeding necessary for the crystallization of β-D-psicopyranose?

A3: While spontaneous nucleation can occur, seeding is a highly recommended and reliable method to control the initiation of crystallization and achieve a more uniform crystal size.[2]

Q4: How do impurities affect the crystallization process?

A4: Impurities can have several detrimental effects on crystallization. They can inhibit nucleation, slow down crystal growth, alter the crystal habit, and be incorporated into the crystal lattice, reducing the final purity of the product.[3][4][5][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the crystallization of β-D-psicopyranose from an aqueous solution.

ParameterValueSource(s)
Purity of Starting Material > 95% (w/w)[9]
Supersaturated Concentration 80-85 Brix (%)[2]
Crystallization Temperature 30-40 °C[2][9]
Cooling Rate 5-20 °C per hour[2]
Seed Crystal Amount 10-100 ppm (v/v)[2]
Crystallization Time 80-120 hours[2]
Solubility in Water (25°C) 291 g / 100 g H₂O[7]
Solubility in Water (50°C) 489 g / 100 g H₂O[7]

Experimental Protocols

Protocol 1: Seeded Cooling Crystallization of β-D-Psicopyranose

This protocol describes a general method for the crystallization of β-D-psicopyranose from a purified aqueous solution.

  • Preparation of Supersaturated Solution:

    • Prepare a solution of β-D-psicopyranose with a purity of >95% in deionized water.

    • Concentrate the solution by heating (e.g., at 60-70°C) under gentle agitation until a concentration of 80-85 Brix (%) is achieved.

  • Cooling and Seeding:

    • Cool the supersaturated solution to a temperature range of 30-40°C at a controlled rate of 5-20°C per hour.

    • Once the target temperature is reached, introduce β-D-psicopyranose seed crystals at a concentration of 10-100 ppm (v/v).

    • Maintain gentle agitation to ensure the seed crystals are evenly dispersed.

  • Crystal Growth:

    • Maintain the seeded solution at a constant temperature between 30-40°C for 80-120 hours to allow for crystal growth. Continue gentle agitation during this period.

  • Isolation and Drying:

    • After the crystallization period, separate the crystals from the mother liquor by filtration (e.g., using a Buchner funnel).

    • Wash the crystals with a small amount of cold solvent (e.g., ethanol (B145695) or isopropanol) to remove any remaining mother liquor.

    • Dry the crystals under vacuum at a moderate temperature.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for β-D-Psicopyranose Crystallization start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No crystals_formed Crystals Formed check_crystals->crystals_formed Yes check_concentration Is Solution Supersaturated (80-85 Brix %)? no_crystals->check_concentration concentrate Concentrate Solution check_concentration->concentrate No check_purity Is Purity >95%? check_concentration->check_purity Yes concentrate->check_crystals purify Purify Solution (e.g., Chromatography) check_purity->purify No add_seeds Add Seed Crystals (10-100 ppm) check_purity->add_seeds Yes purify->check_crystals add_seeds->check_crystals check_quality Evaluate Crystal Quality (Size, Shape) crystals_formed->check_quality poor_quality Poor Quality (Small, Oily) check_quality->poor_quality Poor good_quality Good Quality Crystals check_quality->good_quality Good check_cooling Was Cooling Rate Slow? poor_quality->check_cooling check_cooling->check_purity Yes adjust_cooling Adjust to Slower Cooling Rate check_cooling->adjust_cooling No adjust_cooling->start end End good_quality->end

Caption: Troubleshooting workflow for β-D-psicopyranose crystallization.

ExperimentalWorkflow Experimental Workflow for Seeded Cooling Crystallization start Start prep_solution Prepare >95% Pure β-D-Psicopyranose Solution start->prep_solution concentrate Concentrate to 80-85 Brix % (60-70°C) prep_solution->concentrate cool Cool to 30-40°C (5-20°C/hour) concentrate->cool seed Add Seed Crystals (10-100 ppm) cool->seed crystallize Maintain at 30-40°C for 80-120 hours with gentle agitation seed->crystallize filter Filter Crystals crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end End Product: Pure Crystals dry->end

Caption: Experimental workflow for seeded cooling crystallization.

References

overcoming instability of beta-d-Psicopyranose in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-D-Psicopyranose (a form of D-Psicose/D-Allulose). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this rare sugar in solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue / Observation Potential Cause Recommended Action
Rapid degradation of β-D-Psicopyranose in solution, observed as a decrease in concentration over a short period. High Temperature: Elevated temperatures significantly accelerate the degradation of reducing sugars through processes like caramelization.Maintain solutions at or below room temperature whenever possible. For long-term storage, refrigeration (2-8°C) is recommended. Avoid autoclaving solutions containing β-D-Psicopyranose.
Alkaline pH: Basic conditions (pH > 7) promote enolization, which is a key step in sugar degradation and epimerization pathways.Buffer your solution to a slightly acidic or neutral pH (ideally pH 4-7). Use buffers such as citrate (B86180) or phosphate (B84403) to maintain a stable pH.[1]
Browning or yellowing of the β-D-Psicopyranose solution upon heating or storage. Caramelization: This is a common reaction for sugars when heated, especially in the absence of amino compounds. It is accelerated by both high temperature and high pH.[1][2]Lower the heating temperature and duration. If heating is necessary, perform it in a controlled manner and for the shortest time possible. Maintain a neutral to acidic pH to minimize the reaction rate.[2]
Maillard Reaction: If your solution contains amino acids, peptides, or proteins, this reaction between the reducing sugar and amino groups will cause browning. D-Psicose is known to be more reactive in Maillard reactions than other reducing sugars.[1]If possible, separate β-D-Psicopyranose from amino-containing compounds during heating steps. Control the pH and temperature to slow the reaction.
Inconsistent or drifting analytical readings (e.g., HPLC, polarimetry). Mutarotation: In aqueous solution, β-D-Psicopyranose is in equilibrium with its other isomers (anomers), including α-D-psicopyranose, furanose forms, and a small amount of the open-chain form. This process, called mutarotation, changes the solution's optical rotation and can affect chromatographic separation until equilibrium is reached.Allow the solution to equilibrate for several hours at a constant temperature before making analytical measurements. For HPLC, ensure your method can resolve the anomers if necessary, or that you are measuring the total psicose concentration after equilibrium.
Formation of unexpected byproducts detected by chromatography. Epimerization or Other Degradation Pathways: Under certain conditions (especially alkaline pH), β-D-Psicopyranose can epimerize to D-fructose or undergo other degradation reactions like retro-aldol condensation.Maintain a stable, slightly acidic pH. Analyze for the presence of common degradation products like fructose. Store solutions at low temperatures to minimize all chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is β-D-Psicopyranose unstable in aqueous solutions?

A1: The instability of β-D-Psicopyranose, a reducing sugar, in aqueous solution is primarily due to its chemical structure and reactivity. In solution, it exists in a dynamic equilibrium with other isomeric forms, including the open-chain keto-form. This open-chain structure possesses a reactive ketone group that can participate in several degradation reactions:

  • Enolization: Under neutral to alkaline conditions, the molecule can form an enolate intermediate, which can lead to epimerization (conversion to D-fructose) or other rearrangement and degradation reactions.

  • Caramelization: At elevated temperatures, like other sugars, it can undergo dehydration and condensation reactions to form brown-colored polymers.[1][2]

  • Maillard Reaction: In the presence of amino compounds, the open-chain form can react to form a wide range of products, leading to browning and changes in flavor and functionality.[1]

Q2: What is mutarotation and how does it affect my experiments?

A2: Mutarotation is the change in the optical rotation that occurs when a pure anomer of a sugar is dissolved in a solvent, such as water. The β-D-Psicopyranose ring can open to its linear keto-form and then re-close to form either the α- or β-anomer. This process continues until a stable equilibrium mixture of all isomers is reached. This is important because physical properties like optical rotation and the chromatographic profile of the solution will change until this equilibrium is established. It is crucial to allow solutions to equilibrate before conducting analyses that are sensitive to these properties.

Q3: What are the optimal pH and temperature conditions for storing β-D-Psicopyranose solutions?

A3: For maximum stability, solutions should be maintained at a slightly acidic pH, ideally between 4.0 and 6.5.[1][2] Degradation significantly increases at alkaline pH values.[1][2] Storage temperature should be kept low; refrigeration at 2-8°C is recommended for long-term stability. D-Psicose is largely stable at 60°C but degradation becomes more pronounced at 80°C and 100°C.[2]

Q4: Can I stabilize my β-D-Psicopyranose solution?

A4: Yes, stability can be enhanced by controlling the solution's environment.

  • pH Control: Maintaining a slightly acidic pH (4.0-6.5) is the most effective method to minimize degradation.[1][2]

  • Temperature Control: Keep temperatures as low as is practical for your application.

  • Complexation: In some applications, forming a complex with other molecules can stabilize the sugar structure. For example, borate (B1201080) can form a stable complex with psicose, which can shift the equilibrium and potentially reduce degradation.

Data Presentation: Stability of D-Psicose

The following tables summarize the degradation of D-Psicose under various conditions, based on data from heating experiments.

Table 1: Effect of Temperature on D-Psicose Stability (Caramelization) Conditions: 40% (w/w) D-Psicose solution, initial pH 6.5, heated for 24 hours.

TemperatureResidual D-Psicose (%)
60°C~100%
80°CGradual Decrease
100°C84.1%
(Data adapted from Oshima et al., 2014)[2]

Table 2: Effect of pH on D-Psicose Stability (Caramelization) Conditions: 40% (w/w) D-Psicose solution, heated at 100°C for 24 hours.

Initial pHResidual D-Psicose (%)
4.0>90%
6.584.1%
9.0<80%
11.0<70%
(Data adapted from Oshima et al., 2014)[2]

Table 3: Effect of pH on D-Psicose Stability (Maillard Reaction) Conditions: 0.05 M D-Psicose and 0.05 M Glycine, heated at 100°C for 120 minutes.

Initial pHResidual D-Psicose (%)
4.0>95%
6.5~83%
9.0<60%
11.0<40%
(Data adapted from Oshima et al., 2014)[2]

Experimental Protocols

Protocol: Monitoring β-D-Psicopyranose Stability using HPLC

This protocol outlines a general method for conducting a stability study of β-D-Psicopyranose in solution.

1. Objective: To quantify the concentration of β-D-Psicopyranose over time under specific storage conditions (e.g., different pH, temperature).

2. Materials:

  • β-D-Psicopyranose standard

  • High-purity water (HPLC grade)

  • Buffers of desired pH (e.g., 0.1 M citrate for pH 4.0, 0.1 M phosphate for pH 6.5)

  • Acetonitrile (HPLC grade)

  • HPLC system with a suitable detector (e.g., Refractive Index (RI), Pulsed Amperometric Detector (PAD), or Evaporative Light Scattering Detector (ELSD))

  • Amine-based or ligand-exchange chromatography column suitable for sugar analysis.

3. Sample Preparation:

  • Prepare a stock solution of β-D-Psicopyranose (e.g., 10 mg/mL) in the desired buffer.

  • Divide the stock solution into aliquots in sealed vials for each time point and storage condition.

  • Store the vials under the specified experimental conditions (e.g., 4°C, 25°C, 40°C).

  • Prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) from a freshly prepared stock solution.

4. HPLC Method:

  • Column: Amine-based column (e.g., NH₂) or Ligand-Exchange (e.g., Ca²⁺ form)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v) for an amine column, or pure water for a ligand-exchange column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detector: RI, PAD, or ELSD

  • Injection Volume: 10-20 µL

5. Procedure:

  • At each designated time point (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove an aliquot from its storage condition.

  • Allow the sample to come to room temperature.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • Inject the calibration standards to generate a standard curve.

  • Inject the stability samples.

  • Integrate the peak corresponding to psicose and calculate its concentration using the calibration curve.

  • Calculate the percentage of β-D-Psicopyranose remaining relative to the initial (time 0) concentration.

Visualizations

anomer_equilibrium beta_pyranose β-D-Psicopyranose (Cyclic Hemiketal) open_chain Open-Chain Keto-Form beta_pyranose->open_chain Ring Opening/ Closing alpha_pyranose α-D-Psicopyranose (Cyclic Hemiketal) open_chain->alpha_pyranose Ring Opening/ Closing

Caption: Mutarotation equilibrium of Psicose in solution.

degradation_pathway cluster_conditions Influencing Factors high_temp High Temperature caramel Caramelization Products (Browning) high_temp->caramel alkaline_ph Alkaline pH enol Enediol Intermediate alkaline_ph->enol amino_compounds Amino Compounds maillard Maillard Products (Browning, Flavor Compounds) amino_compounds->maillard psicose β-D-Psicopyranose psicose->enol Tautomerization psicose->caramel psicose->maillard epimer Epimerization (e.g., D-Fructose) enol->epimer

Caption: Key degradation pathways for β-D-Psicopyranose.

experimental_workflow prep 1. Prepare Buffered Psicose Solution aliquot 2. Aliquot Samples for Time Points (t=0, t=1, ...) prep->aliquot store 3. Store Under Test Conditions (e.g., 40°C, pH 9) aliquot->store analyze 4. Analyze by HPLC at Each Time Point store->analyze quantify 5. Quantify Remaining Psicose Against Standard Curve analyze->quantify report 6. Report % Degradation vs. Time quantify->report

Caption: Workflow for a stability study of β-D-Psicopyranose.

References

Technical Support Center: β-D-Psicopyranose Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-D-psicopyranose (also known as D-allulose) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, characterization, and application of this rare sugar.

Frequently Asked Questions (FAQs)

Q1: What is β-D-psicopyranose and why is it of interest?

A1: D-Psicose (D-allulose) is a rare ketohexose sugar, an epimer of D-fructose at the C-3 position. It exists in an equilibrium of different isomeric forms in solution, including α/β furanose and pyranose forms. The β-D-psicopyranose anomer is of significant interest due to its presence in the crystalline form of D-psicose and its potential biological activities, including its use as a low-calorie sweetener.[1][2] Its unique properties make it a valuable compound for research in food science, nutrition, and drug development.

Q2: What is the typical anomeric distribution of D-psicose in an aqueous solution?

A2: In an aqueous solution, D-psicose establishes an equilibrium among its various anomers. A study using 13C NMR indicated the following approximate distribution: 32.4% α-furanose, 27.2% α-pyranose, 21.0% β-pyranose, and 9.1% β-furanose, with about 11.0% in the acyclic keto form.[1] It is important to note that this equilibrium can be influenced by factors such as temperature and pH.

Q3: How stable is β-D-psicopyranose in solution?

A3: The stability of D-psicose, including the β-D-psicopyranose anomer, is significantly affected by temperature and pH. It is more stable at lower temperatures and in acidic to neutral conditions. At elevated temperatures and under alkaline conditions, degradation of D-psicose can occur. This is a critical consideration for experimental design and storage.

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield in the enzymatic synthesis of D-psicose from D-fructose.

  • Possible Cause 1: Unfavorable thermodynamic equilibrium. The enzymatic conversion of D-fructose to D-psicose is a reversible reaction with an equilibrium that may not favor high product formation.

    • Solution: The addition of borate (B1201080) to the reaction mixture can shift the equilibrium towards D-psicose. Borate forms a complex with D-psicose, effectively removing it from the equilibrium and driving the reaction forward.[3]

  • Possible Cause 2: Suboptimal enzyme activity. The efficiency of the D-psicose 3-epimerase (DPEase) is dependent on reaction conditions.

    • Solution: Optimize the reaction pH, temperature, and cofactor concentration. For many DPEases, the optimal pH is around 7.5-8.0 and the optimal temperature is between 55-65°C. The addition of a cofactor, such as Mn2+, can significantly enhance enzyme activity.[4][5]

Problem: Difficulty in purifying β-D-psicopyranose from the reaction mixture.

  • Possible Cause 1: Co-elution of anomers during chromatography. The different anomers of D-psicose may have similar retention times, making their separation challenging.

    • Solution: For HPLC purification, increasing the column temperature can help prevent the separation of anomers, resulting in a single, sharp peak for D-psicose. Alternatively, using an alkaline mobile phase can also prevent anomer separation.

  • Possible Cause 2: Presence of unreacted substrate and byproducts. The crude reaction mixture will contain D-fructose and potentially other side products.

    • Solution: Employ a purification strategy that effectively separates D-psicose from D-fructose. This can be achieved using a combination of techniques such as ion-exchange chromatography and simulated moving bed (SMB) chromatography.

Problem: Issues with crystallization of D-psicose.

  • Possible Cause 1: "Oiling out" of the product. The sugar may separate as a viscous liquid instead of forming crystals.

    • Solution: This often occurs when the solution is too concentrated or cooled too quickly. Try using a slightly larger volume of solvent and allow the solution to cool more slowly.

  • Possible Cause 2: Poor crystal yield.

    • Solution: This may be due to using an excessive amount of solvent. If possible, carefully evaporate some of the solvent and attempt to recrystallize. The use of seed crystals of pure D-psicose can also facilitate crystallization.

Characterization and Analysis

Problem: Overlapping peaks in the 1H NMR spectrum, making interpretation difficult.

  • Possible Cause 1: Presence of multiple anomers. The equilibrium of different anomers in solution leads to a complex spectrum with many overlapping signals.[6]

    • Solution 1: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6 (B120219) instead of chloroform-d6) as this can sometimes alter the chemical shifts and improve peak separation.[7]

    • Solution 2: Acquire the spectrum at a higher temperature. This can sometimes lead to coalescence of the anomeric signals into a single, averaged peak, simplifying the spectrum.

  • Possible Cause 2: Broad or distorted peaks.

    • Solution: Ensure the sample is properly shimmed. Poor shimming can lead to broad peaks and distorted lineshapes. If the sample is too concentrated, this can also lead to peak broadening.[8]

Problem: Inconsistent retention times or peak splitting in HPLC analysis.

  • Possible Cause: Anomer separation on the column. As mentioned in the purification section, anomers can separate under certain HPLC conditions.

    • Solution: To obtain a single, consistent peak for quantification, increase the column temperature (e.g., to 60-80°C) or use a mobile phase with a slightly alkaline pH.

Biological Assays

Problem: Suspected interference of β-D-psicopyranose in a cell viability assay (e.g., MTT, XTT).

  • Possible Cause 1: Direct effect on cell metabolism. Some rare sugars can influence cellular processes, which may affect the readout of metabolic-based assays. For example, D-allose (D-psicose) has been shown to inhibit the viability of bladder cancer cell lines in an MTT assay.[9]

    • Solution 1: Run a control experiment with the sugar alone at the concentrations used in your experiment to determine its baseline effect on the assay.

    • Solution 2: Use a non-metabolic based viability assay as a secondary confirmation. For example, a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay can provide an independent measure of cell viability.

  • Possible Cause 2: Chemical interference with assay reagents. Although less common, it is possible for the sugar to react with the assay reagents.

    • Solution: Perform a cell-free assay by adding β-D-psicopyranose to the assay medium in the absence of cells to check for any direct chemical reactions that may alter the absorbance or fluorescence readings.

Problem: Unexpected results in an enzyme kinetics assay.

  • Possible Cause: β-D-psicopyranose acting as an inhibitor or substrate for the enzyme.

    • Solution: Conduct control experiments to determine if β-D-psicopyranose interacts with the enzyme of interest. This can be done by measuring enzyme activity in the presence and absence of the sugar. If an interaction is observed, further kinetic studies will be needed to characterize the nature of the interaction (e.g., competitive, non-competitive inhibition).

Quantitative Data Summary

Table 1: Anomeric Distribution of D-Psicose in Aqueous Solution

AnomerPercentage
α-furanose32.4%
α-pyranose27.2%
β-pyranose21.0%
β-furanose9.1%
Acyclic keto form11.0%
(Data from a 13C NMR study)[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Psicose from D-Fructose

This protocol provides a general guideline for the enzymatic conversion of D-fructose to D-psicose using D-psicose 3-epimerase (DPEase).

Materials:

  • D-fructose

  • Purified D-psicose 3-epimerase (DPEase)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MnCl2 solution (10 mM)

  • Heating block or water bath at 55°C

  • Reaction tubes

  • Solution for quenching the reaction (e.g., 0.1 M HCl or boiling water bath)

Procedure:

  • Prepare the substrate solution by dissolving D-fructose in 100 mM Tris-HCl buffer (pH 8.0) to the desired concentration (e.g., 1% w/v).[5]

  • Add MnCl2 to the substrate solution to a final concentration of 10 mM.[4]

  • Pre-incubate the substrate solution at 55°C for 10 minutes.

  • Initiate the reaction by adding the purified DPEase to the pre-incubated substrate solution.

  • Incubate the reaction mixture at 55°C for the desired amount of time (e.g., 10 minutes to several hours, depending on the desired conversion).

  • Terminate the reaction by either boiling the mixture for 10 minutes or by adding an equal volume of 0.1 M HCl.[5]

  • Analyze the reaction mixture by HPLC to determine the concentration of D-psicose produced.

Protocol 2: Purification of His-tagged D-Psicose 3-Epimerase (DPEase)

This protocol is for the purification of a recombinant His-tagged DPEase expressed in E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged DPEase

  • Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Procedure:

  • Resuspend the E. coli cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to pellet the cell debris.

  • Equilibrate the Ni-NTA column with lysis buffer.

  • Load the clarified lysate onto the equilibrated column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged DPEase from the column using the elution buffer.

  • Collect the fractions containing the purified enzyme.

  • Analyze the purified protein by SDS-PAGE to assess purity.

  • Dialyze the purified enzyme against a suitable storage buffer (e.g., containing glycerol (B35011) for stability at -20°C).[4]

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Application fructose D-Fructose reaction Reaction Mixture (pH 7.5-8.0, 55-65°C, Mn2+) fructose->reaction dpease D-Psicose 3-Epimerase (DPEase) dpease->reaction crude Crude Product (D-Psicose, D-Fructose) reaction->crude chromatography Chromatography (e.g., Ion Exchange, SMB) crude->chromatography pure Purified β-D-Psicopyranose chromatography->pure hplc HPLC pure->hplc nmr NMR pure->nmr bioassay Biological Assays pure->bioassay

Caption: Workflow for the enzymatic synthesis, purification, and analysis of β-D-psicopyranose.

troubleshooting_logic start Low Yield in Enzymatic Synthesis cause1 Unfavorable Equilibrium? start->cause1 cause2 Suboptimal Enzyme Activity? start->cause2 solution1 Add Borate to Shift Equilibrium cause1->solution1 Yes solution2 Optimize pH, Temperature, and Cofactor Concentration cause2->solution2 Yes

Caption: Troubleshooting logic for low yield in the enzymatic synthesis of D-psicose.

References

Technical Support Center: Method Refinement for β-D-Psicopyranose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of β-D-Psicopyranose (also known as D-Allulose). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to refine their analytical methods.

Section 1: General Sample Preparation

Proper sample preparation is critical to prevent the degradation of β-D-Psicopyranose and avoid analytical artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns during sample preparation for β-D-Psicopyranose? A1: The main concerns are preventing degradation through hydrolysis or oxidation and avoiding the formation of artifacts.[1][2] Key factors to control are pH, temperature, and exposure to reactive solvents or oxygen.[1][2]

Q2: How should I store β-D-Psicopyranose samples to ensure stability? A2: For long-term stability, solid samples should be stored at 4°C or lower in a sealed, dark container to protect from moisture and light.[1] If in solution, store aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide: Sample Preparation
Symptom / Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram Solvent contamination.Run a blank analysis of your solvent to check for impurities and use high-purity, HPLC-grade solvents.[1]
pH- or temperature-induced degradation.Control the pH of your extraction and processing steps, avoiding strongly acidic or basic conditions. Minimize exposure to high temperatures by using techniques like vacuum centrifugation at low temperatures for solvent removal.[1]
Oxidation of the analyte.If sensitivity to oxidation is suspected, work under an inert atmosphere (e.g., nitrogen) during sample concentration steps.[1]
Low analyte recovery Incomplete extraction.Optimize the extraction solvent for your sample matrix. Techniques like ultrasonication or microwave-assisted extraction can improve efficiency, but temperature must be carefully monitored.[1]
Analyte degradation during processing.Re-evaluate the pH and temperature throughout the sample preparation workflow. Ensure conditions are mild to prevent breakdown of the target molecule.[1]

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common technique for quantifying non-volatile sugars like β-D-Psicopyranose.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for β-D-Psicopyranose analysis? A1: Reversed-phase columns, such as a C18, are frequently used for the analysis of sugars and their derivatives.[3][4] For improved separation from other isomers, specialized carbohydrate analysis columns or hydrophilic interaction liquid chromatography (HILIC) columns may be employed.

Q2: Why is a guard column recommended? A2: A guard column is a sacrificial column installed before the analytical column. It protects the analytical column from strongly adsorbed sample constituents and particulates, which can cause peak distortion and increased back pressure, thereby extending the life of the more expensive analytical column.[5]

Troubleshooting Guide: HPLC
Symptom / Issue Possible Cause(s) Recommended Solution(s)
Retention time is drifting or inconsistent Poor column equilibration.Increase the column equilibration time before starting your analytical run.[6]
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient mixer, verify its performance by running a blank gradient.[5][6]
Fluctuating column temperature.Use a thermostatted column oven to maintain a consistent temperature.[6]
Poor peak shape (tailing, fronting, or splitting) Column contamination or damage.Clean the column by flushing with a strong solvent. If the problem persists, replace the column frit or the column itself.[7] Using a guard column can prevent this.[5]
Sample solvent incompatible with mobile phase.Whenever possible, dissolve the sample in the mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase to prevent peak distortion.[8]
Secondary silanol (B1196071) interactions.For silica-based columns, reducing the mobile phase pH can minimize interactions with residual silanols and reduce peak tailing for certain analytes.[7]
High system back pressure Blockage in the system.Systematically remove components (column, guard column) to isolate the source of the blockage. If the column is the cause, try back-flushing it. If a frit is plugged, it may need replacement.[7]

Experimental Workflow and Troubleshooting Logic

G General HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection Extract Extraction Sample->Extract Filter Filtration & Cleanup Extract->Filter Inject Sample Injection Filter->Inject Prepared Sample Separation Column Separation Inject->Separation Detect Detection (e.g., RID, ELSD) Separation->Detect Integrate Peak Integration Detect->Integrate Raw Data Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: A typical workflow for the analysis of β-D-Psicopyranose using HPLC.

HPLC_Troubleshooting HPLC Troubleshooting Logic start Problem Observed? peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Drift? peak_shape->retention No sol_peak Check sample solvent Flush/replace column peak_shape->sol_peak Yes pressure High Pressure? retention->pressure No sol_retention Check temp control Prepare fresh mobile phase retention->sol_retention Yes sol_pressure Isolate blockage Back-flush column pressure->sol_pressure Yes end Problem Resolved pressure->end No sol_peak->end sol_retention->end sol_pressure->end

Caption: A decision tree for troubleshooting common HPLC analysis issues.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying volatile compounds. For non-volatile sugars like β-D-Psicopyranose, a derivatization step is mandatory.[9]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for GC-MS analysis of β-D-Psicopyranose? A1: Derivatization is a chemical modification process used to convert non-volatile compounds into volatile derivatives suitable for GC analysis.[10] Sugars contain multiple polar hydroxyl (-OH) groups, making them non-volatile. Derivatization replaces these polar groups, increasing volatility and thermal stability.[10]

Q2: What are the most common derivatization reagents for sugars? A2: Silylation reagents are most common for sugars. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to create trimethylsilyl (B98337) (TMS) derivatives.[11][12]

Troubleshooting Guide: GC-MS
Symptom / Issue Possible Cause(s) Recommended Solution(s)
Low or no analyte peak detected Incomplete derivatization.Optimize derivatization conditions, including reaction time and temperature. Ensure the sample is completely dry before adding the reagent, as water can interfere with the reaction.[11]
Degradation of derivatives.Analyze samples as soon as possible after derivatization, as some derivatives are unstable. If delays are unavoidable, investigate the stability of the derivatized sample at different temperatures (e.g., 4°C).[11]
Variable peak areas / Poor reproducibility Matrix effects.Complex sample matrices can suppress or enhance the signal.[13] Use an internal standard that is structurally similar to the analyte to correct for variations. Perform a matrix-matched calibration.
Inconsistent injection volume or discrimination.Ensure the GC inlet liner is clean and appropriate for your sample type. Check for leaks in the injection port septum.[13]
Multiple peaks for a single sugar Isomer formation during derivatization.Sugars exist as different anomers (α and β) and forms (pyranose and furanose) in solution, which can lead to multiple derivative peaks. Optimize derivatization to favor a single, stable derivative or use a GC temperature program that co-elutes or provides baseline separation for all forms for accurate quantification.[14]
Protocol: TMS Derivatization for GC-MS
  • Drying: Place 50-100 µL of the aqueous sample extract into a GC vial and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator. The absence of water is critical for successful derivatization.

  • Methoxyamination (Optional but Recommended): To prevent the formation of multiple sugar isomers, add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL). Cap the vial tightly and heat at 60°C for 45 minutes. This step converts the reactive carbonyl group to a stable methoxime.

  • Silylation: After cooling the vial to room temperature, add 80 µL of a silylating agent such as MSTFA + 1% TMCS (trimethylchlorosilane).

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to complete the silylation of hydroxyl groups.[11]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR). A key challenge for sugar analysis is the complexity of the spectra due to the presence of multiple anomers.[15]

Troubleshooting Guide: NMR
Symptom / Issue Possible Cause(s) Recommended Solution(s)
Complex, overlapping spectra Presence of multiple anomers (α and β) and tautomers (pyranose and furanose) in solution.Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and aid in assignment.[16][17]
For quantitative analysis, identify well-resolved signals corresponding to each anomer and integrate them separately, or find a region where signals from all forms can be integrated together.
Broad peaks / Poor resolution Sample viscosity or aggregation.Dilute the sample or slightly increase the temperature of the NMR experiment to reduce viscosity.
Paramagnetic impurities.Treat the sample with a chelating agent like Chelex resin if metal contamination is suspected.
Difficulty assigning protons and carbons Signal overlap and spectral complexity.Utilize a combination of 1D and 2D NMR experiments. (1H, 1H)-COSY and TOCSY experiments help identify coupled proton networks within each sugar ring, while (1H, 13C)-HSQC and HMBC correlate protons with their attached carbons and neighboring carbons, respectively.[16][18]

Section 5: Enzymatic Assays

Enzymatic assays can provide high specificity for the quantification of β-D-Psicopyranose, often by coupling its conversion to a detectable product (e.g., NADH).

Troubleshooting Guide: Enzymatic Assays
Symptom / Issue Possible Cause(s) Recommended Solution(s)
Low or no signal Inactive or expired enzyme/reagents.Always check the expiration date and store reagents as directed. Prepare fresh reaction mixes immediately before use.[19] Run a positive control with a known standard to verify enzyme activity.[20]
Incorrect incubation time or temperature.Refer to the specific assay protocol and verify the correct incubation parameters. Ensure all components are at the correct temperature before starting the reaction.[19][21]
High background signal / High blank reading Contamination of reagents or samples.Use fresh, high-purity water and reagents. Ensure cuvettes or microplates are clean.
Non-specific reactions.Run a control reaction without the enzyme to determine the rate of any non-enzymatic signal generation and subtract this from your sample readings.[20]
Inconsistent or non-linear results Pipetting errors.Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[19]
Presence of interfering substances in the sample.Substances like EDTA, SDS, or high concentrations of certain salts can inhibit enzymes.[19] Consider a sample cleanup or deproteinization step if interference is suspected.

Metabolic Conversion Pathway

G Enzymatic Conversion of Psicose Psicose β-D-Psicopyranose Enzyme D-Psicose 3-Epimerase (or other isomerase) Psicose->Enzyme Product D-Fructose Enzyme->Product CoupledRxn Coupled Assay (e.g., Hexokinase / G6PDH) Product->CoupledRxn Signal Detectable Signal (e.g., NADH Absorbance at 340 nm) CoupledRxn->Signal

Caption: Simplified pathway for the enzymatic assay of β-D-Psicopyranose.

References

Technical Support Center: Beta-d-Psicopyranose NMR Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of beta-d-Psicopyranose NMR spectra. The following sections address common experimental challenges and offer detailed protocols for advanced NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my 1D ¹H NMR spectrum of D-Psicose poorly resolved and overlapping?

A: The poor resolution in the ¹H NMR spectrum of D-Psicose is a common issue for most carbohydrates and stems from several factors:

  • High Structural Similarity: The ring protons (H1-H6) exist in very similar chemical environments, leading to their signals clustering in a narrow spectral region, typically between 3 and 6 ppm.[1]

  • Conformational Flexibility: The pyranose ring is not rigid and can adopt multiple conformations in solution, which can broaden signals or complicate spectral interpretation.[2]

  • Presence of Tautomers: In solution, D-Psicose exists as an equilibrium mixture of different forms (tautomers), primarily the α- and β-pyranose anomers, but also minor furanose forms.[3] Each of these forms produces a distinct set of NMR signals, leading to a highly complex and overlapped spectrum.[3]

Q2: What is the most direct way to improve the separation of my NMR signals?

A: The most straightforward initial step is to use a higher-field NMR spectrometer. Modern instruments operating at 500 MHz or higher provide greater spectral dispersion, meaning the signals are spread out over a wider frequency range, which can resolve some overlap.[1][4] The use of cryogenically cooled probes can also significantly enhance sensitivity, which is beneficial for detecting minor species or for advanced, less sensitive experiments.[4]

Q3: Signal overlap persists even at a high field. What multidimensional experiments can resolve this?

A: When 1D spectra are insufficient, 2D NMR experiments are essential. They resolve signals into a second dimension, drastically reducing overlap. For this compound, a standard suite of experiments is recommended:

ExperimentPurpose
¹H-¹H COSY Correlates protons that are coupled to each other (typically through 2-3 bonds), helping to identify adjacent protons in the sugar ring.
¹H-¹H TOCSY Correlates a given proton to all other protons within the same spin system (i.e., within the same sugar ring). This is powerful for assigning all protons of the beta-anomer from a single, well-resolved signal.
¹H-¹³C HSQC This is a crucial experiment that correlates each proton directly to its attached carbon.[5] Since ¹³C chemical shifts are much more dispersed (typically 60-110 ppm for carbohydrates) than proton shifts, this experiment effectively separates overlapping proton signals based on their carbon attachment.[1]
¹H-¹³C HMBC Correlates protons and carbons over longer ranges (2-3 bonds). This is useful for confirming assignments and identifying connections between different parts of the molecule.[6][7]

Q4: My ¹H-¹³C HSQC spectrum is still too crowded to make unambiguous assignments. What advanced techniques can I use?

A: For exceptionally crowded spectra, "pure shift" NMR techniques offer a powerful solution. These methods remove the effects of proton-proton (homonuclear) J-coupling, causing multiplet signals to collapse into sharp singlets.[5] This dramatically enhances spectral resolution.

  • Broadband Homodecoupling (BBHD): This technique can be combined with an HSQC experiment to produce a spectrum where all proton signals are singlets.[5][8]

  • 3D JRES-HSQC: A common way to achieve pure shift HSQC is by running a 3D experiment that separates chemical shifts and coupling constants into different dimensions.[5][9] While time-consuming, the use of Non-Uniform Sampling (NUS) can significantly reduce the required measurement time.[9]

Q5: Is it possible to use the hydroxyl (-OH) protons to help with the structure elucidation?

A: Yes, observing the hydroxyl protons can provide valuable structural information. However, in standard D₂O solutions, these protons rapidly exchange with the solvent and are not visible. To observe them, you can either use a dry organic solvent (like DMSO-d₆) or supercool an aqueous sample.[10] By lowering the temperature of a 99% H₂O sample to below freezing (e.g., -14 °C), the exchange rate is slowed sufficiently for the -OH signals to appear as distinct peaks.[11] These newly visible signals can then be used as starting points in 2D experiments like HSQC-TOCSY to trace out the full structure.[11]

Troubleshooting Guides

Problem: Severe signal overlap in the 3-4 ppm region of the ¹H spectrum, preventing clear assignment.

This workflow outlines the logical steps from basic to advanced techniques to resolve severe proton signal overlap.

G A Severe ¹H Signal Overlap B Acquire ¹H-¹³C HSQC Spectrum (Utilizes larger ¹³C chemical shift dispersion) A->B Step 1 C Is overlap resolved? B->C D Assignment Complete C->D Yes E Acquire High-Resolution Pure Shift HSQC Spectrum C->E No E->D Final Step F Collapses proton multiplets to singlets, removing J-coupling as a source of overlap. E->F

Caption: Troubleshooting workflow for resolving severe proton signal overlap.

Experimental Protocols

Protocol 1: Standard High-Resolution 2D HSQC

This protocol is for acquiring a standard ¹H-¹³C HSQC spectrum, a critical first step for resolving overlapped signals.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of high-purity D₂O.

    • Lyophilize and re-dissolve in D₂O two to three times to minimize the residual HDO signal.

    • Transfer the final solution to a high-quality 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a spectrometer of 500 MHz or higher equipped with a cryoprobe if available.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock onto the deuterium (B1214612) signal from D₂O and shim the magnetic field to achieve optimal homogeneity (linewidth of the HDO signal < 1 Hz).

    • Set the sample temperature, typically to 298 K (25 °C).

  • Acquisition Parameters:

    • Load a standard, gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • ¹H Dimension (F2): Set the spectral width to cover all proton signals (e.g., 10-12 ppm).

    • ¹³C Dimension (F1): Set the spectral width to cover all expected carbon signals (e.g., 50-110 ppm for the ring carbons of Psicose).

    • Number of Points: 2048 points in F2 and at least 256 increments in F1.

    • Scans: Set the number of scans (e.g., 4-16) per increment to achieve an adequate signal-to-noise ratio.

    • Set the one-bond ¹J(C,H) coupling constant to an average value for carbohydrates (~145 Hz).

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a Fourier Transform.

    • Phase correct the spectrum in both dimensions.

    • Calibrate the spectrum, typically by setting the residual HDO signal to 4.79 ppm at 298 K.

Protocol 2: High-Resolution Pure Shift NMR via 3D JRES-HSQC

This advanced experiment provides ultimate resolution by removing all homonuclear couplings.

  • Sample Preparation & Spectrometer Setup: Follow steps 1 and 2 from Protocol 1. A higher sample concentration may be beneficial.

  • Experimental Workflow: The workflow involves a 3D acquisition followed by specialized processing to generate the final 2D pure shift spectrum.

G A 1. 3D JRES-HSQC Acquisition (with Non-Uniform Sampling - NUS) B 2. NUS Data Reconstruction (e.g., Compressed Sensing) A->B C 3. Fourier Transform (t3, t2) (¹H observe and ¹³C indirect dimensions) B->C D 4. Echo-Antiecho Processing & FT (t1) (Processes the J-dimension) C->D E 5. Projection onto F2/F1 Plane D->E F Final 2D Pure Shift HSQC Spectrum (Singlets for all ¹H signals) E->F

Caption: Experimental workflow for generating a pure shift HSQC spectrum.

  • Acquisition Parameters:

    • Load a pulse sequence for a 3D JRES-HSQC experiment.

    • F3 (¹H observe): Standard spectral width (e.g., 12 ppm).

    • F2 (¹³C indirect): Standard spectral width (e.g., 100 ppm).

    • F1 (¹H J-coupling): A narrow spectral width is sufficient (e.g., 50-100 Hz).

    • Sampling: Use Non-Uniform Sampling (NUS) in the F1 and F2 dimensions (e.g., 25-40% sampling) to drastically reduce the experiment time.[9]

    • The total experiment time can range from a few hours to overnight, depending on the sample concentration and desired resolution.

  • Processing:

    • Use software capable of processing NUS data (e.g., TopSpin, NMRPipe).

    • Reconstruct the missing data points using an appropriate algorithm (e.g., Compressed Sensing).[8][9]

    • Perform Fourier transforms on all three dimensions. The J-resolved dimension (F1) may require specific echo-antiecho processing to yield pure absorption lineshapes.[9]

    • Project the final 3D cube onto the F3/F2 plane to generate the 2D pure shift HSQC spectrum. The result is a highly resolved map where each C-H correlation appears as a single, sharp peak.[8]

References

Technical Support Center: Scaling Up β-D-Psicopyranose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of beta-d-Psicopyranose (D-psicose/D-allulose).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale production of D-psicose (B8758972)?

A1: The main strategies for large-scale D-psicose production are enzymatic conversion and microbial fermentation.[1]

  • Enzymatic Conversion: This method typically uses D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase) to convert D-fructose to D-psicose.[2][3] The enzymes can be used in a soluble form or immobilized to improve stability and reusability.[2][4][5]

  • Microbial Fermentation: This approach utilizes genetically engineered microorganisms, such as Escherichia coli or Bacillus subtilis, to produce D-psicose directly from a carbon source like glucose.[2][3][6] This method can combine enzyme production and bioconversion into a single step.[1]

  • Chemical Synthesis: While possible, chemical synthesis is less common for industrial production due to challenges with product purification, the formation of byproducts, and potential environmental concerns.[7]

Q2: Why is the conversion yield of D-fructose to D-psicose often low in enzymatic reactions?

A2: The enzymatic conversion of D-fructose to D-psicose is a reversible reaction with an unfavorable thermodynamic equilibrium.[3] This means that as D-psicose is produced, the reverse reaction (D-psicose to D-fructose) also occurs, leading to a mixture of both sugars at equilibrium and limiting the theoretical maximum yield to around 25-30% under standard conditions.[8]

Q3: How can the conversion yield of D-psicose be improved?

A3: Several strategies can be employed to overcome the thermodynamic limitation and improve the yield of D-psicose:

  • Phosphorylation-Dephosphorylation: A biosynthetic pathway involving the phosphorylation of the substrate, followed by epimerization and then dephosphorylation of the product, can drive the reaction forward. The final dephosphorylation step is highly favorable and makes the overall process thermodynamically driven towards D-psicose production.[2][3]

  • Use of Borate (B1201080): Borate can form complexes with D-psicose, shifting the equilibrium of the reaction towards the product side and increasing the conversion rate.[9] However, the use of borate can complicate downstream processing due to its toxicity and the need for its removal.[9]

  • Product Removal/Separation: Continuously removing D-psicose from the reaction mixture as it is formed can also shift the equilibrium towards the product side. This can be achieved using techniques like simulated moving bed (SMB) chromatography.[10]

Q4: What are the advantages of using immobilized enzymes for D-psicose production?

A4: Immobilizing enzymes like DPEase offers several advantages for industrial-scale production:

  • Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions such as high temperatures and extreme pH, thus extending its operational lifespan.[2][4][5]

  • Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple batches, which significantly reduces the overall cost of production.[4][5][11]

  • Simplified Downstream Processing: Since the enzyme is in a solid phase, it can be easily separated from the product, simplifying the purification process.[4]

  • Continuous Production: Immobilized enzymes are well-suited for use in continuous packed-bed reactors, allowing for a more efficient and automated production process.[4]

Troubleshooting Guides

Issue 1: Low D-psicose Conversion Rate
Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions - pH and Temperature: Verify that the pH and temperature of your reaction are optimal for the specific D-psicose 3-epimerase (DPEase) being used. Optimal conditions can vary depending on the source of the enzyme. For example, DPEase from Agrobacterium tumefaciens has an optimal pH of 7.5 and temperature of 55°C.[3][12] - Cofactors: Ensure the presence of necessary metal ion cofactors, such as Mn²⁺, which is often required for DPEase activity.[3][12]
Enzyme Inactivity - Enzyme Quality: Check the specific activity of your enzyme preparation. If it is low, consider purifying the enzyme or preparing a fresh batch. - Enzyme Denaturation: Improper storage or handling can lead to enzyme denaturation. Store enzymes at the recommended temperature, often -20°C with cryoprotectants like glycerol.[3][12]
Substrate Inhibition - Optimize Substrate Concentration: High concentrations of D-fructose can sometimes inhibit enzyme activity.[13] Experiment with a range of substrate concentrations to find the optimal balance for your specific enzyme.
Thermodynamic Equilibrium - Shift the Equilibrium: As mentioned in the FAQs, consider strategies to overcome the thermodynamic limitation, such as using a phosphorylation-driven pathway or adding borate to the reaction mixture.[2][3][9]
Issue 2: Difficulty in Purifying D-psicose
Potential Cause Troubleshooting Steps
Co-elution with Fructose (B13574) - Chromatography Optimization: D-psicose and D-fructose have similar physical properties, making their separation challenging.[14] Optimize your chromatography method. Simulated moving bed (SMB) chromatography with a cation exchange resin (e.g., Ca²⁺ form) is an effective method for separating these two sugars.[10] - Selective Conversion of Fructose: After the initial enzymatic conversion, the remaining fructose can be converted to D-mannitol, which has a lower solubility and can be more easily separated from D-psicose.[14]
Presence of Contaminants - Upstream Processing: Ensure that the reaction mixture is properly treated before purification to remove proteins, buffers, and other contaminants. This may involve a de-ashing step.[10] - Multiple Purification Steps: A single purification step may not be sufficient. Consider a multi-step process that could include ion-exchange chromatography, followed by another chromatographic fractionation and decolorization with activated carbon.[15]

Quantitative Data

Table 1: Comparison of D-psicose 3-Epimerases from Different Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Reported Conversion Rate (%)Reference
Agrobacterium tumefaciens7.55522.42[3][12]
Clostridium cellulolyticum H106.5 - 8.565~28[16][17]
Dorea sp. CAG317Not specified7023[18]
Recombinant E. coli (expressing A. tumefaciens DPEase)7.55522.42[3][12]

Table 2: Performance of Immobilized D-psicose 3-Epimerase

Immobilization SupportEnzyme SourceReusabilityKey FindingsReference
Amino-epoxide resin (HFA)Not specifiedMaintained high activityImproved stability over a wider range of temperature and pH.[4]
Artificial Oil Bodies (AOBs)Clostridium cellulolyticumRetained >50% activity after 5 cyclesIncreased optimal temperature but decreased optimal pH.[5]
Not specifiedNot specifiedReusable for up to 5 cycles with 83.38% relative activityStreamlined purification and immobilization process.[11]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant D-psicose 3-Epimerase (DPEase)
  • Transformation: Transform E. coli BL21(DE3) competent cells with a pET vector containing the DPEase gene from a source such as Agrobacterium tumefaciens.[9]

  • Cultivation: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture into fresh LB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6. Induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[9]

  • Incubation: Continue to incubate the culture at a lower temperature, such as 16°C, for 16 hours to enhance the production of soluble protein.[9]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0) and disrupt the cells by sonication on ice.[9]

  • Purification:

    • Centrifuge the lysate to remove cell debris.[9]

    • Filter the supernatant through a 0.45 µm filter.[9]

    • If using a His-tagged protein, load the filtered supernatant onto a Ni-NTA affinity chromatography column.[9]

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 10-20 mM).[9]

    • Elute the purified DPEase with an elution buffer containing a higher concentration of imidazole (e.g., 200-250 mM).[9]

  • Dialysis: Dialyze the purified enzyme against a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove imidazole and for storage.

Protocol 2: Immobilization of DPEase on Amino-Epoxide Resin
  • Resin Pre-treatment: Soak the amino-epoxide resin in deionized water for 30 minutes to remove impurities, then wash with a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5) to stabilize the pH.[4]

  • Enzyme Loading: Add the purified DPEase solution to the pre-treated resin and incubate at 20°C for 20 hours with gentle agitation.[4]

  • Cross-linking: Add glutaraldehyde (B144438) to a final concentration of 0.01% and stir for 1 hour at 20°C.[4]

  • Washing: Rinse the immobilized enzyme with buffer (e.g., 50 mM phosphate buffer, pH 7.5) multiple times to remove any unbound enzyme and residual glutaraldehyde.[4]

  • Blocking: To block any remaining reactive epoxy and aldehyde groups, incubate the immobilized enzyme with a 3 M glycine (B1666218) solution for 16 hours at 20°C.[4]

  • Final Wash: Wash the immobilized enzyme several times with buffer to remove excess glycine. The immobilized enzyme is now ready for use.[4]

Protocol 3: Enzymatic Conversion of D-fructose to D-psicose
  • Reaction Setup: Prepare a reaction mixture containing D-fructose in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0). The optimal D-fructose concentration may need to be determined experimentally but can range from 10% to 70% (w/v).[9]

  • Cofactor Addition: Add the required cofactor, typically MnCl₂, to a final concentration of 1-10 mM.[1][12]

  • Enzyme Addition: Add the purified soluble DPEase or the immobilized DPEase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 55-65°C) for a specified period (e.g., 1-2 hours), or until equilibrium is reached.[12][16]

  • Reaction Termination: Stop the reaction by boiling the mixture for 5-10 minutes to denature the enzyme (if using soluble enzyme).[9] If using immobilized enzyme, simply remove it from the reaction mixture by filtration or centrifugation.

  • Analysis: Analyze the product mixture for D-psicose and remaining D-fructose content using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a suitable carbohydrate column.[9]

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing start Start: DPEase Gene transformation Transformation into E. coli start->transformation cultivation Cultivation & Induction transformation->cultivation lysis Cell Lysis cultivation->lysis purification Enzyme Purification lysis->purification reaction Enzymatic Reaction (with DPEase) purification->reaction fructose D-Fructose Substrate fructose->reaction mixture D-psicose & D-fructose Mixture reaction->mixture separation Chromatographic Separation (e.g., SMB) mixture->separation purified_psicose Purified D-psicose separation->purified_psicose crystallization Crystallization purified_psicose->crystallization final_product Final Product: β-D-Psicopyranose crystallization->final_product

Caption: Experimental workflow for enzymatic production of β-D-Psicopyranose.

phosphorylation_pathway glucose D-Glucose g6p Glucose-6-Phosphate glucose->g6p Hexokinase f6p Fructose-6-Phosphate g6p->f6p Glucose-6-Phosphate Isomerase adp1 ADP g6p->adp1 p6p Psicose-6-Phosphate f6p->p6p D-tagatose 3-epimerase psicose D-Psicose p6p->psicose Phosphatase h2o H₂O p6p->h2o pi Pi psicose->pi atp1 ATP atp1->g6p

References

Technical Support Center: Stereoselective Synthesis of β-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the focus of this guide is the stereoselective synthesis of β-D-psicopyranose, a comprehensive review of current literature reveals a significant scarcity of detailed experimental protocols and troubleshooting guides specifically for the pyranose form of D-psicose. The majority of published research focuses on the synthesis of β-D-psicofuranosides. Therefore, this technical support center provides a detailed guide on controlling anomeric selectivity based on the more extensively studied psicofuranose (B8254897) model, supplemented with general principles applicable to pyranoside synthesis. Researchers should consider these principles as a starting point for the development of protocols for β-D-psicopyranoside synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to synthesize pure β-D-psicopyranose?

A1: The synthesis of a single anomer of a sugar, such as β-D-psicopyranose, is challenging due to the formation of anomeric mixtures (α and β anomers) during glycosylation reactions. The stereochemical outcome is influenced by a variety of factors including the choice of glycosyl donor, protecting groups, catalyst, solvent, and temperature. For psicose, the furanose form is often more readily synthesized and studied, leading to less available data for the pyranose form.

Q2: What is the general strategy to favor the formation of a β-anomer in glycosylation?

A2: Generally, to favor a β-anomer (a 1,2-cis glycoside in the case of psicopyranose), strategies often involve using a non-participating protecting group at the C-3 position (equivalent to C-2 in aldopyranoses). Additionally, the choice of a suitable glycosyl donor and promoter system is crucial for controlling the stereoselectivity of the reaction.

Q3: How do protecting groups influence the anomeric ratio?

A3: Protecting groups have a profound effect on the stereochemical outcome of a glycosylation reaction. They can influence the reactivity of the glycosyl donor and sterically hinder one face of the molecule, thus directing the attack of the glycosyl acceptor to the opposite face. For instance, in the synthesis of β-D-psicofuranosides, a 3,4-O-isopropylidene group on the donor has been shown to promote β-selectivity.[1]

Q4: Are there any specific catalysts that promote β-glycosylation of psicose derivatives?

A4: Yes, for psicofuranosides, Lewis acids like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) have been successfully used to promote β-selective glycosylation.[2][3] The choice of catalyst is highly dependent on the substrate and the overall reaction conditions.

Troubleshooting Guide: Anomeric Mixture in Psicose Glycosylation

This guide provides troubleshooting for common issues encountered during the synthesis of β-D-psico-glycosides, with a primary focus on insights from psicofuranoside synthesis.

Issue Possible Cause(s) Suggested Solution(s)
Low β:α Anomeric Ratio 1. Participating neighboring group: A protecting group at C-3 capable of neighboring group participation may favor the formation of the α-anomer. 2. Reaction conditions not optimized: Temperature, solvent, and reaction time can significantly affect the anomeric ratio. 3. Unsuitable glycosyl donor/promoter: The combination of the glycosyl donor and the promoter may not be optimal for β-selectivity.1. Use a non-participating protecting group at C-3: Employ ether-type protecting groups (e.g., benzyl) instead of ester-type groups (e.g., acetyl, benzoyl). 2. Optimize reaction conditions: a) Lower the reaction temperature to favor the kinetically controlled β-product. b) Screen different solvents (e.g., dichloromethane, acetonitrile, toluene) as they can influence the reaction stereoselectivity. 3. Select an appropriate donor/promoter system: For psicofuranosides, a D-psicofuranosyl benzyl (B1604629) phthalate (B1215562) donor with TMSOTf as a promoter has shown high β-selectivity.[2][3]
Low Overall Yield 1. Poor reactivity of glycosyl donor or acceptor. 2. Decomposition of starting materials or products under the reaction conditions. 3. Inefficient activation of the glycosyl donor. 1. Increase the reactivity of the glycosyl donor: Convert the anomeric hydroxyl group to a better leaving group (e.g., trichloroacetimidate, thioether). 2. Modify protecting groups: The nature and position of protecting groups can affect the overall reactivity. 3. Use a stronger promoter or increase its stoichiometry. 4. Run the reaction at a lower temperature to minimize decomposition.
Formation of Side Products 1. Intramolecular reactions (e.g., cyclization). 2. Reaction with residual water. 3. Orthoester formation if an acyl protecting group is present at C-3.1. Ensure strictly anhydrous conditions: Use freshly distilled solvents and dry glassware. Add molecular sieves to the reaction mixture. 2. Choose protecting groups carefully to avoid unwanted side reactions.

Quantitative Data Summary

The following table summarizes quantitative data on anomeric ratios achieved in the synthesis of psicofuranosides, which may serve as a reference for psicopyranoside synthesis.

Glycosyl DonorAcceptorPromoterSolventTemp (°C)β:α RatioYield (%)Reference
1,3,4,6-Tetra-O-benzoyl-D-psicofuranosyl phthalate2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosideTMSOTfCH₂Cl₂-20>20:185--INVALID-LINK--
1,3,4,6-Tetra-O-benzoyl-D-psicofuranosyl phthalateMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideTMSOTfCH₂Cl₂-20>20:182--INVALID-LINK--
1,3,4,6-Tetra-O-benzoyl-D-psicofuranosyl phthalate1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseTMSOTfCH₂Cl₂-20>20:178--INVALID-LINK--

Experimental Protocols

Protocol 1: General Procedure for β-D-Psicofuranosylation

This protocol is adapted from the work of Ueda et al. (2010) on the synthesis of β-D-psicofuranosyl disaccharides and serves as a model for achieving high β-selectivity.

Materials:

  • 1,3,4,6-Tetra-O-benzoyl-D-psicofuranosyl phthalate (Glycosyl Donor)

  • Protected hexopyranose (Glycosyl Acceptor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (CH₂Cl₂, freshly distilled and dried)

  • Molecular sieves (4 Å, activated)

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere, add activated molecular sieves (4 Å).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -20 °C.

  • Add TMSOTf (0.2 equiv) dropwise to the mixture.

  • Stir the reaction at -20 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding Et₃N.

  • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the desired β-D-psicofuranosyl disaccharide.

Visualizations

Logical Workflow for Troubleshooting Anomeric Mixtures

Troubleshooting_Anomeric_Mixture start Anomeric Mixture Observed (Low β:α Ratio) q1 Is there a participating protecting group at C-3? start->q1 sol1 Replace with a non-participating group (e.g., Benzyl ether) q1->sol1 Yes q2 Are reaction conditions optimized? q1->q2 No end Improved β-Selectivity sol1->end sol2 Lower temperature and/or screen solvents q2->sol2 No q3 Is the glycosyl donor/ promoter system optimal? q2->q3 Yes sol2->end sol3 Screen different donors (e.g., phthalate, trichloroacetimidate) and promoters (e.g., TMSOTf) q3->sol3 No q3->end Yes sol3->end

Caption: A decision-making workflow for troubleshooting low β-selectivity in psicose glycosylation.

Signaling Pathway of a General Glycosylation Reaction

Glycosylation_Pathway Donor Glycosyl Donor (with Leaving Group) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Forms Acceptor Glycosyl Acceptor (Nucleophile) Acceptor->Intermediate Nucleophilic Attack Promoter Promoter (e.g., Lewis Acid) Promoter->Donor Activation Alpha_Product α-Glycoside Intermediate->Alpha_Product α-face attack Beta_Product β-Glycoside Intermediate->Beta_Product β-face attack

Caption: A simplified diagram illustrating the general pathway of a glycosylation reaction.

References

Validation & Comparative

A Comparative Guide to Confirming the Anomeric Configuration of Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the anomeric configuration of monosaccharides is a critical step in carbohydrate chemistry, impacting biological activity, and physicochemical properties. This guide provides an objective comparison of key experimental methods for confirming the anomeric configuration of psicopyranose, a rare sugar with significant potential in the food and pharmaceutical industries. We present supporting experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to aid researchers in selecting the most appropriate techniques for their applications.

Key Methods for Anomeric Configuration Determination

The primary methods for elucidating the anomeric configuration of cyclic monosaccharides like psicopyranose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Crystallography. Each technique offers distinct advantages and provides complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-destructive technique that provides detailed information about the chemical environment and spatial arrangement of atoms in a molecule in solution. For anomeric configuration, both ¹H and ¹³C NMR are invaluable. Key parameters include chemical shifts (δ) and spin-spin coupling constants (J-values).

  • Single-Crystal X-ray Crystallography: This method provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the precise spatial orientation of all atoms. It is considered the gold standard for absolute configuration assignment.

Comparative Analysis of Experimental Data

The following table summarizes the key experimental data for the α and β anomers of D-psicopyranose.

Experimental Technique Parameter α-D-Psicopyranose β-D-Psicopyranose Interpretation
¹³C NMR Spectroscopy Anomeric Carbon (C2) Chemical Shift (δ)98.6 ppm98.8 ppmThe chemical shift of the anomeric carbon can show slight differences between anomers.
C1 Chemical Shift (δ)65.1 ppm61.9 ppm
C3 Chemical Shift (δ)68.1 ppm67.2 ppm
C4 Chemical Shift (δ)70.0 ppm70.5 ppm
C5 Chemical Shift (δ)68.1 ppm70.5 ppm
C6 Chemical Shift (δ)64.1 ppm64.9 ppm
X-ray Crystallography Anomeric ConfigurationNot yet reported in single crystal form.Confirmed as the β-anomer in the crystalline state.[1]Provides definitive proof of the anomeric configuration in the solid phase.
Crystal System-Orthorhombic[1]
Space Group-P2₁2₁2₁[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the anomeric configuration of psicopyranose in solution based on ¹³C chemical shifts.

Methodology:

  • Sample Preparation: Dissolve a pure sample of D-psicose (or the anomeric mixture) in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of approximately 10-20 mg/mL.

  • Instrumental Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon observe probe.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Identify the signals corresponding to the anomeric carbon (C2) for both the α and β anomers based on their characteristic chemical shifts (typically in the 90-110 ppm region for ketoses). The relative integration of these signals can provide the ratio of the two anomers in solution at equilibrium.

Single-Crystal X-ray Crystallography

Objective: To definitively determine the anomeric configuration and three-dimensional structure of psicopyranose in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of psicose suitable for X-ray diffraction. This is often the most challenging step and may involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the electron density distribution within the unit cell. This electron density map is then used to build a molecular model. The model is refined against the experimental data to obtain the final, accurate atomic coordinates.

  • Analysis: The refined structure provides the absolute configuration at the anomeric center, confirming whether the molecule is in the α or β form. The crystal structure of β-D-psicopyranose has been successfully determined using this method.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the anomeric configuration of psicopyranose using the described experimental techniques.

Anomeric_Configuration_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_result Confirmation Psicose Psicose Sample NMR_Acquisition ¹H and ¹³C NMR Data Acquisition Psicose->NMR_Acquisition Crystal_Growth Single Crystal Growth Psicose->Crystal_Growth NMR_Analysis Analysis of Chemical Shifts and Coupling Constants NMR_Acquisition->NMR_Analysis Anomeric_Config Anomeric Configuration (α or β) NMR_Analysis->Anomeric_Config Xray_Diffraction X-ray Diffraction Data Collection Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Anomeric_Config

Workflow for Anomeric Configuration Determination.

Conclusion

Both NMR spectroscopy and X-ray crystallography are powerful techniques for the unambiguous determination of the anomeric configuration of psicopyranose. While X-ray crystallography provides definitive structural proof in the solid state, NMR spectroscopy offers invaluable information about the anomeric state and conformational dynamics in solution. For a comprehensive understanding, the use of both techniques is highly recommended. The data and protocols presented in this guide serve as a valuable resource for researchers working with psicopyranose and other rare sugars, facilitating accurate structural characterization and accelerating drug discovery and development efforts.

References

Validating the Biological Activity of Beta-d-Psicopyranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of beta-d-Psicopyranose (also known as D-Allulose or D-Psicose) against other rare sugar alternatives. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Executive Summary

This compound is a rare sugar that has garnered significant attention for its potential health benefits, primarily attributed to its low caloric value and various physiological effects. This monosaccharide has demonstrated anti-obesity, anti-diabetic, anti-inflammatory, and antioxidant properties. This guide delves into the experimental validation of these activities, offering a comparative analysis with other rare sugars like D-Tagatose (B3328093).

Comparative Biological Activities of Rare Sugars

The primary biological activities of this compound and its alternatives are summarized below. The subsequent tables provide a detailed breakdown of the experimental data.

Anti-Diabetic Effects: this compound is well-documented for its anti-hyperglycemic properties. It achieves this by inhibiting intestinal α-glucosidase, which delays carbohydrate digestion and reduces the postprandial glucose spike.[1] Studies have shown that it can significantly suppress the increase in plasma glucose after the ingestion of carbohydrates like sucrose (B13894) and maltose (B56501).[1]

Anti-Obesity Effects: Research indicates that this compound can reduce body weight gain and accumulation of adipose tissue.[2] This is partly achieved by modulating the expression of genes involved in lipid metabolism, including the suppression of lipogenesis-related genes.

Anti-Inflammatory and Antioxidant Properties: this compound has been shown to exert anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.[3] It also exhibits antioxidant activity by scavenging reactive oxygen species (ROS).[4]

AMPK Signaling Pathway Activation: A key mechanism underlying some of the metabolic benefits of this compound is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative findings from various experimental studies, offering a direct comparison of the biological activities of this compound and its alternatives.

Table 1: Comparison of Anti-Diabetic Effects of Rare Sugars

Rare SugarModel SystemDosageOutcomeReference
This compound Rats0.2 g/kg with 2 g/kg maltoseSignificantly lower plasma glucose levels 120 min post-ingestion.[1]
This compound Humans with borderline diabetes5 g with a mealSignificantly lower blood glucose at 30 and 60 min post-meal.[7]
D-Tagatose Humans with type 2 diabetes15 g, three times dailySignificant reduction in HbA1c over 10 months.[8]

Table 2: Comparison of Anti-Obesity Effects of Rare Sugars

Rare SugarModel SystemDietDurationKey FindingsReference
This compound RatsHigh-fat diet + 5% D-psicose8 weeksLower weight gain and fat accumulation compared to sucrose and erythritol (B158007) groups.[9]
This compound RatsDiet containing 5.2% D-psicose5 weeksDose-dependent decrease in perirenal and total fat weight.[2]
D-Tagatose Rats--Trend toward reduced adipose tissue weight.[10]

Table 3: Comparison of Antioxidant Capacity of Sugars

SugarAssayAntioxidant CapacityReference
This compound -Stronger antioxidative activity than D-fructose and D-glucose.[4]
Refined Sugar FRAP<0.01 mmol FRAP/100 g[11]
Raw Cane Sugar FRAP0.1 mmol FRAP/100 g[11]
Dark Molasses FRAP4.6 mmol FRAP/100 g[11]

Table 4: Comparison of Anti-Inflammatory Effects of D-Allulose

TreatmentModel SystemKey FindingsReference
D-Allulose Murine AdipocytesInhibited the NF-κB inflammatory pathway and reduced gene expression of IL-6 and IL-8 induced by palmitic acid.[12]
D-Allulose Diabetic RatsDownregulated the levels of TNF-α and IL-6 in the kidney.[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay determines the inhibitory potential of a test compound on α-glucosidase activity.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.

Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (100 mM, pH 6.8).

    • α-Glucosidase Solution (0.5 U/mL in phosphate buffer).

    • pNPG Solution (5 mM in phosphate buffer).

    • Test Compound Stock Solution (e.g., 1 mg/mL in a suitable solvent like DMSO, with final solvent concentration in the assay kept below 1%).

    • Positive Control (e.g., Acarbose stock solution).

    • Sodium Carbonate Solution (1 M).

  • Assay Procedure (96-well plate):

    • Add 50 µL of phosphate buffer to all wells.

    • Add 10 µL of the test compound at various concentrations to the sample wells.

    • Add 10 µL of the solvent to the control wells.

    • Add 20 µL of α-glucosidase solution to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution to all wells.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

    • Measure the absorbance at 405 nm.

  • Calculation:

    • Percent Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentrations.[14]

In Vivo Postprandial Glycemic Response in Rats

This protocol is used to evaluate the effect of a test substance on blood glucose levels after a carbohydrate challenge.

Protocol:

  • Animal Preparation:

    • Use male Wistar rats (or other appropriate strain).

    • Acclimatize the animals and fast them overnight (8-12 hours) with free access to water before the experiment.

  • Experimental Procedure:

    • Divide rats into groups (e.g., control, this compound treated).

    • Administer the test substance (e.g., this compound) or vehicle (control) orally via gavage.

    • After a set time (e.g., 30 minutes), administer a carbohydrate load (e.g., 2 g/kg of maltose or sucrose) orally.

    • Collect blood samples from the tail vein at baseline (0 min) and at various time points post-carbohydrate administration (e.g., 15, 30, 60, 90, 120 minutes).

    • Measure blood glucose concentration using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for each group.

    • Calculate the Area Under the Curve (AUC) for the glycemic response to compare the overall effect between groups.[2]

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Reagent Preparation:

    • DPPH Solution (e.g., 0.1 mM in methanol).

    • Test Compound Stock Solution at various concentrations.

    • Positive Control (e.g., Ascorbic acid or Trolox).

  • Assay Procedure:

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation:

    • Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Western Blot for AMPK Phosphorylation

This technique is used to detect and quantify the phosphorylation of AMPK, indicating its activation.

Protocol:

  • Sample Preparation:

    • Treat cells or tissues with the test compound (e.g., this compound).

    • Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis:

    • Quantify the band intensity using densitometry software.

    • Normalize the p-AMPK signal to the total AMPK or a loading control (e.g., β-actin or GAPDH) to determine the relative level of AMPK activation.[5][6]

Measurement of Pro-Inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of specific cytokines like TNF-α and IL-6.

Protocol:

  • Sample Collection:

    • Collect cell culture supernatants or serum/plasma from treated and control groups.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add streptavidin-HRP conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.[15]

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_molecular Molecular Analysis alpha_glucosidase α-Glucosidase Inhibition Assay antioxidant Antioxidant Assays (DPPH, ABTS) cell_culture Cell Culture (e.g., Adipocytes, Macrophages) western_blot Western Blot (p-AMPK) cell_culture->western_blot elisa ELISA (Cytokines) cell_culture->elisa animal_model Animal Model (e.g., Rats) pg_response Postprandial Glycemic Response animal_model->pg_response obesity_model Anti-Obesity Model animal_model->obesity_model animal_model->western_blot animal_model->elisa beta_d_psicopyranose This compound & Alternatives beta_d_psicopyranose->alpha_glucosidase beta_d_psicopyranose->antioxidant beta_d_psicopyranose->cell_culture beta_d_psicopyranose->animal_model signaling_pathway cluster_metabolic Metabolic Effects cluster_cellular Cellular Processes beta_d_psicopyranose This compound ampk AMPK Activation beta_d_psicopyranose->ampk Activates inflammation Reduced Inflammation beta_d_psicopyranose->inflammation oxidative_stress Reduced Oxidative Stress beta_d_psicopyranose->oxidative_stress glucose_uptake Increased Glucose Uptake ampk->glucose_uptake fatty_acid_oxidation Increased Fatty Acid Oxidation ampk->fatty_acid_oxidation lipogenesis Decreased Lipogenesis ampk->lipogenesis

References

A Comprehensive Guide to the Biological Effects of D-Allulose

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the metabolic and physiological impacts of the rare sugar D-allulose, supported by experimental data.

Introduction

D-allulose, also known as D-psicose, is a rare sugar that exists in nature in small quantities. It is a C-3 epimer of D-fructose.[1][2] The crystalline form of D-allulose is β-D-psicopyranose.[3][4] Functioning as a low-calorie sweetener, it provides approximately 0.2 to 0.4 kcal/g, a significant reduction from the 4 kcal/g of sucrose (B13894).[1][2] This has led to its increasing use as a sugar substitute in various food and beverage products.[1] This guide provides a detailed comparison of the biological effects of D-allulose, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals.

Metabolic and Physiological Effects of D-Allulose

D-allulose has been the subject of numerous studies to elucidate its effects on metabolism and overall health. The primary findings indicate that it is minimally metabolized in the human body and is largely excreted unchanged, contributing to its low caloric value.[1][5]

Anti-Obesity and Fat Metabolism

Experimental evidence from animal models suggests that D-allulose can play a role in managing body weight and fat accumulation. In one study, rats fed a diet containing 3% D-allulose for 18 months exhibited significantly lower weight gain and reduced abdominal adipose tissue weight compared to the control group on a sucrose diet.[3] Another study in healthy humans demonstrated that a low dose of D-allulose enhanced postprandial fat oxidation and decreased carbohydrate oxidation.[6]

Glycemic Control and Insulin (B600854) Sensitivity

D-allulose has shown promise in regulating blood glucose levels and improving insulin sensitivity. It has been reported to suppress the increase in plasma glucose concentration following the intake of sucrose or maltose.[7] Furthermore, D-allulose has been found to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis.[7] Studies in db/db mice, a model for type 2 diabetes, have shown that D-allulose supplementation for 16 weeks significantly lowered blood glucose and plasma glucagon (B607659) levels.[8]

Anti-inflammatory and Antioxidant Properties

Research suggests that D-allulose may possess anti-inflammatory and antioxidant effects.[7] In high-fat diet-fed mice, D-allulose supplementation was shown to suppress interferon-gamma (IFN-γ), restore chemokine signaling, and enhance macrophage function in the liver, thereby reducing liver inflammation.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the biological effects of D-allulose.

Table 1: Effects of D-Allulose on Body Weight and Fat Metabolism in Animal Models

ParameterAnimal ModelD-Allulose DoseDurationKey FindingsReference
Body Weight GainRats3% in diet18 monthsSignificantly lower weight gain compared to sucrose group.[3]
Abdominal Adipose Tissue WeightRats3% in diet18 monthsSignificant reduction compared to sucrose group.[3]
Body WeightC57BL/KsJ-db/db mice5% (w/w) in diet16 weeksSignificantly decreased body weight.[10]
Body Fat WeightC57BL/KsJ-db/db mice5% (w/w) in diet16 weeksSignificantly decreased body fat weight.[10]

Table 2: Effects of D-Allulose on Glycemic Control in Animal and Human Studies

ParameterModelD-Allulose DoseDurationKey FindingsReference
Plasma Glucose LevelsC57BL/KsJ-db/db mice5% (w/w) in diet16 weeksSignificantly lower than control group.[8]
Plasma Glucagon LevelsC57BL/KsJ-db/db mice5% (w/w) in diet16 weeksSignificantly lower than control group.[8]
Plasma Insulin LevelsC57BL/KsJ-db/db mice5% (w/w) in diet16 weeksSignificantly increased compared to control group.[8]
Postprandial Fat OxidationHealthy Humans5gSingle doseSignificantly increased fat energy expenditure at 90 minutes.[6]
Postprandial Carbohydrate OxidationHealthy Humans5gSingle doseSignificantly lower carbohydrate energy expenditure.[6]

Table 3: Effects of D-Allulose on Inflammatory Markers and Gene Expression

ParameterModelD-Allulose DoseDurationKey FindingsReference
Plasma TNF-α LevelsC57BL/KsJ-db/db mice5% (w/w) in diet16 weeksSignificantly reduced.[10]
Plasma IL-6 LevelsC57BL/KsJ-db/db mice5% (w/w) in diet16 weeksSignificantly reduced.[10]
Hepatic Glucokinase ActivityC57BL/KsJ-db/db mice5% (w/w) in diet16 weeksSignificantly increased.[8]
Hepatic PEPCK ActivityC57BL/KsJ-db/db mice5% (w/w) in diet16 weeksSignificantly decreased.[8]
Hepatic G6Pase ActivityC57BL/KsJ-db/db mice5% (w/w) in diet16 weeksSignificantly decreased.[8]

Key Experimental Protocols

Animal Study: D-Allulose in C57BL/KsJ-db/db Mice
  • Objective: To investigate the effects of D-allulose on hyperglycemia, hyperinsulinemia, diabetes, and inflammatory responses.[8]

  • Animals: C57BL/KsJ-db/db mice.[8]

  • Experimental Groups:

    • Normal Diet (Control)

    • Erythritol supplemented (5% w/w)

    • D-allulose supplemented (5% w/w)[8]

  • Duration: 16 weeks.[8]

  • Parameters Measured: Body weight, food efficiency ratio, adipose tissue weight, blood glucose, plasma insulin, plasma glucagon, homeostatic model assessment (HOMA-IR), plasma and hepatic triglyceride and free fatty acid levels, hepatic enzyme activities (glucokinase, PEPCK, G6Pase), and plasma adipokine/cytokine levels (TNF-α, IL-6).[8][10]

  • Methodology: Blood samples were collected for biochemical analysis. Liver and adipose tissues were collected for morphological examination and analysis of enzyme activity and mRNA expression.[8][10]

Human Study: Postprandial Energy Metabolism
  • Objective: To evaluate the effect of a single low dose of D-allulose on postprandial energy metabolism in healthy humans.[6]

  • Participants: Healthy human subjects.[6]

  • Experimental Design: Single-blind, randomized crossover study.[6]

  • Intervention: Participants consumed a standardized breakfast with either 150 mL of water containing 5g of D-allulose or 10 mg of aspartame (B1666099) (control).[6]

  • Washout Period: One week.[6]

  • Parameters Measured: Energy metabolism was evaluated using a breath-by-breath method. Blood samples were collected to measure biochemical parameters, including plasma glucose and free fatty acids.[6]

Signaling Pathways and Mechanisms of Action

D-allulose exerts its biological effects through various molecular pathways. One of the key pathways implicated is the PI3K/AKT signaling pathway , which is central to insulin-mediated glucose uptake and metabolism.[10] In adipose tissue and muscle of db/db mice, D-allulose supplementation was found to upregulate the expression of genes involved in this pathway, including Insulin Receptor Substrate 1 (IRS1), Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PI3Kca), and AKT serine/threonine kinase 2 (AKT2).[8] This upregulation leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake by cells.

PI3K_AKT_Pathway D-Allulose enhances insulin signaling via the PI3K/AKT pathway, promoting glucose uptake. Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS1 IR->IRS1 GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Metabolism Glucose Metabolism GLUT4_transporter->Metabolism PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation Glucose Glucose Glucose->GLUT4_transporter

Caption: D-Allulose mediated enhancement of the PI3K/AKT insulin signaling pathway.

The experimental workflow for a typical animal study investigating the effects of D-allulose can be visualized as follows:

Experimental_Workflow start Start: Animal Acclimatization grouping Random Group Assignment (Control, D-Allulose) start->grouping diet Dietary Intervention (e.g., 16 weeks) grouping->diet monitoring Regular Monitoring (Body Weight, Food Intake) diet->monitoring sampling Sample Collection (Blood, Tissues) diet->sampling monitoring->diet analysis Biochemical & Molecular Analysis (e.g., ELISA, qPCR, Western Blot) sampling->analysis data Data Analysis & Interpretation analysis->data

Caption: A generalized experimental workflow for animal studies on D-allulose.

Conclusion

The available scientific evidence strongly suggests that D-allulose exhibits a range of beneficial biological effects, particularly in the context of metabolic health. Its ability to reduce body weight, improve glycemic control, and exert anti-inflammatory properties makes it a promising functional food ingredient and a potential therapeutic agent. The minimal caloric contribution and safety profile further enhance its appeal as a sugar substitute. Further research, especially long-term human clinical trials, is warranted to fully elucidate its mechanisms of action and to establish definitive health claims. The detailed experimental data and protocols provided in this guide offer a solid foundation for future investigations in this field.

References

A Comparative Guide to Beta-d-Psicopyranose Quantification: HPLC, GC-MS, and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methods for the quantification of beta-d-Psicopyranose (D-psicose), a low-calorie sugar with significant interest in the food and pharmaceutical industries.

This guide provides an objective comparison of three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research and development needs.

Data Presentation: A Comparative Analysis

The quantitative performance of each method is crucial for selecting the right tool for a specific application. The following table summarizes the key performance indicators for HPLC, GC-MS, and enzymatic assays based on available literature for the analysis of this compound and other structurally related sugars.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assays
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile derivatives of the analyte in the gas phase followed by detection based on mass-to-charge ratio.Catalytic conversion of the analyte by a specific enzyme, with quantification of the product or a coupled reaction product.
Linearity (R²) > 0.99[1][2]> 0.99Dependent on the coupled detection method (often HPLC).
Accuracy (Recovery %) 89.78–101.06%[1]80-120% (for similar compounds)Dependent on the coupled detection method.
Precision (RSD %) Intra-day: 4.8%, Inter-day: 4.34%[1]< 20% (for similar compounds)Dependent on the coupled detection method.
Limit of Detection (LOD) ~0.07-0.27 mg/L (with ELSD)[3]~0.01 µg/mL (for similar compounds)Dependent on the coupled detection method.
Limit of Quantification (LOQ) ~0.22-0.91 mg/L (with ELSD)[3]~0.05 µg/mL (for similar compounds)Dependent on the coupled detection method.
Sample Preparation Minimal, typically involves dissolution and filtration.More complex, requires derivatization to increase volatility.Specific to the enzyme and may require buffer exchange.
Analysis Time Relatively short, with separation often achieved within 8-15 minutes.[2]Longer due to derivatization and chromatographic run time.Can be rapid, but may require incubation steps.
Instrumentation Cost Moderate.High.Low to moderate (excluding detector).
Throughput High, amenable to automation.Moderate, limited by sample preparation.High, suitable for microplate formats.
Specificity Good, but can be limited by co-eluting isomers.Very high, provides structural information.Very high, dependent on enzyme specificity.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these quantification methods.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This method is suitable for the routine quantification of this compound in various sample matrices.

  • Instrumentation : HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).[2]

  • Column : Amino column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase : Acetonitrile and water (80:20, v/v).[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 35 °C.

  • Detector Temperature : 35 °C.

  • Injection Volume : 10-20 µL.

  • Sample Preparation : Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

  • Quantification : Generate a calibration curve by plotting the peak area of this compound standards against their known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and is ideal for trace-level quantification and confirmatory analysis. Sugars require derivatization to become volatile for GC analysis.

  • Instrumentation : Gas chromatograph coupled with a mass spectrometer (MS).

  • Derivatization : A common method involves the conversion of the sugar to its oxime derivative followed by trimethylsilylation (TMS).

    • Dissolve the dried sample in pyridine (B92270) containing hydroxylamine (B1172632) hydrochloride and incubate.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate.

  • Column : A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program : Start at a lower temperature (e.g., 150 °C), hold, then ramp up to a final temperature (e.g., 300 °C) to ensure separation of all derivatives.

  • MS Detection : Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification : Use an internal standard (e.g., a stable isotope-labeled sugar) and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Enzymatic Assay

Enzymatic methods provide high specificity for the quantification of this compound, often by coupling its conversion to a detectable signal. The final quantification of the product is typically carried out using HPLC.

  • Enzyme : D-psicose 3-epimerase can be used to convert D-fructose to D-psicose. The quantification of the produced D-psicose is then performed. Alternatively, specific dehydrogenases could be used if available.

  • Reaction Buffer : A suitable buffer such as 50 mM EPPS buffer (pH 8.0).[1]

  • Reaction Components :

    • Sample containing this compound.

    • Specific enzyme (e.g., a psicose-specific dehydrogenase).

    • Cofactor (e.g., NAD+ or NADP+).

  • Procedure :

    • Incubate the sample with the enzyme and cofactor at an optimal temperature (e.g., 50 °C) for a defined period.[1]

    • Monitor the reaction progress by measuring the change in absorbance at 340 nm due to the formation of NADH or NADPH.

    • Alternatively, stop the reaction (e.g., by boiling) and quantify the amount of product formed using a calibrated HPLC method as described above.[1]

  • Quantification : Relate the change in absorbance or the amount of product formed to the initial concentration of this compound using a standard curve.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the quantification of this compound using the described methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection RID Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Drying Drying Sample->Drying Derivatization Derivatization (e.g., TMS) Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration Calibration Curve (with Internal Standard) Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Enzymatic_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_data Data Processing Sample Sample Incubation Incubate with Enzyme & Cofactor Sample->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Spectrophotometry Spectrophotometric Measurement (e.g., NADH at 340 nm) Reaction_Stop->Spectrophotometry or_node OR Reaction_Stop->or_node Calibration Calibration Curve Spectrophotometry->Calibration HPLC_Analysis HPLC Analysis of Product or_node->HPLC_Analysis HPLC_Analysis->Calibration Quantification Quantification Calibration->Quantification

References

A Comparative Guide to the Enzymatic Kinetics of Beta-d-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic kinetics of beta-d-Psicopyranose (also known as D-psicose or D-allulose), a rare sugar with significant potential in the food and pharmaceutical industries. This document summarizes key kinetic parameters of enzymes that metabolize this compound, details the experimental protocols used to obtain this data, and visualizes its interaction with cellular signaling pathways.

Enzymatic Kinetics of this compound: A Comparative Overview

The primary enzymes responsible for the biosynthesis of this compound are D-psicose 3-epimerases (DPEases) and D-tagatose 3-epimerases (DTEases). These enzymes catalyze the reversible epimerization of D-fructose at the C-3 position to produce D-psicose.[1] The kinetic parameters of these enzymes, including the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat), are crucial for understanding their efficiency and substrate affinity. A lower Km value indicates a higher affinity of the enzyme for the substrate.[2]

Table 1: Kinetic Parameters of D-Psicose 3-Epimerases (DPEase) for D-Psicose and D-Fructose
Enzyme SourceSubstrateKm (mM)Vmax (U/mg or µmol/min)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Optimal pHOptimal Temp (°C)
Agrobacterium tumefaciensD-Psicose11.6-39.73.428.050
Agrobacterium tumefaciensD-Fructose24.3-34.51.428.050
Clostridium sp.D-Psicose227-536.42.368.065
Desmospora sp. 8437D-Psicose---327 (mM⁻¹min⁻¹)7.560
Desmospora sp. 8437D-Fructose---116 (mM⁻¹min⁻¹)7.560
Blautia producaD-Allulose150.7---8.055
Blautia producaD-Fructose235.7---8.055
Recombinant DPEase (A. tumefaciens in E. coli)D-Fructose11028.01 (mM/min)--7.555
Recombinant DPEase (in Pichia pastoris)D-Fructose71.41 (mg/mL)26.25 (µmol/min)-1.39 (mL s⁻¹ mg⁻¹)6.060

Note: '-' indicates data not available in the cited sources. U/mg refers to units of enzyme activity per milligram of protein.

Table 2: Substrate Specificity of D-Tagatose 3-Epimerase from Rhodobacter sphaeroides
SubstrateRelative Activity (%)
D-Fructose100
D-Tagatose85
D-Psicose70
D-Ribulose45
D-Xylulose30
D-Sorbose15

Experimental Protocols

The following are generalized experimental protocols for determining the kinetic parameters of D-psicose 3-epimerases. Specific conditions may vary between studies.

Enzyme Activity Assay
  • Enzyme Preparation: The D-psicose 3-epimerase is purified from its source organism or a recombinant host. The protein concentration is determined using a standard method like the Bradford assay.

  • Reaction Mixture: A typical reaction mixture contains the purified enzyme, a buffered solution to maintain optimal pH (e.g., 50 mM EPPS buffer, pH 8.0), a cofactor if required (e.g., 1 mM Mn²⁺), and the substrate (D-fructose or D-psicose) at various concentrations.[3]

  • Incubation: The reaction is initiated by adding the enzyme and incubated at the optimal temperature (e.g., 50°C) for a specific time (e.g., 10 minutes).[4]

  • Reaction Termination: The reaction is stopped, typically by heat inactivation (e.g., boiling for 10 minutes).[5]

  • Product Quantification: The amount of D-psicose produced is quantified using High-Performance Liquid Chromatography (HPLC).[2]

  • Unit Definition: One unit of enzyme activity is generally defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified assay conditions.[3]

Determination of Kinetic Parameters

The kinetic parameters (Km and Vmax) are determined by measuring the initial reaction velocities at varying substrate concentrations. The data is then fitted to the Michaelis-Menten equation, often using a Lineweaver-Burk plot for linearization. The catalytic constant (kcat) is calculated from the Vmax value and the enzyme concentration.

Cellular Signaling and Metabolic Effects of this compound

While this compound does not appear to initiate its own direct signaling cascade through a specific receptor, research indicates its ability to modulate key existing cellular signaling pathways, particularly those related to inflammation and metabolism.

Inhibition of NF-κB Signaling Pathway

D-allulose (D-psicose) has been shown to inhibit the NF-κB signaling pathway.[5] This pathway is a central regulator of inflammation. By inhibiting this pathway, D-psicose can reduce the production of pro-inflammatory cytokines.

NF_kB_Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription This compound This compound This compound->IKK Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of Insulin (B600854) Signaling Pathway

D-allulose can also influence the insulin signaling pathway, which is crucial for glucose homeostasis. It has been observed to affect components of the PI3K/Akt pathway, which can lead to increased glucose uptake in cells.[6]

Insulin_Signaling_Modulation Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor binds IRS-1 IRS-1 Insulin Receptor->IRS-1 phosphorylates PI3K PI3K IRS-1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake enables This compound This compound This compound->PI3K influences

Caption: Modulation of the insulin signaling pathway by this compound.

Experimental Workflow for D-Psicose Production

The enzymatic production of D-psicose from D-fructose is a common application of these enzymes. The general workflow is as follows:

D_Psicose_Production_Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Microorganism Cultivation Microorganism Cultivation Enzyme Extraction & Purification Enzyme Extraction & Purification Microorganism Cultivation->Enzyme Extraction & Purification Enzymatic Reaction Enzymatic Reaction Enzyme Extraction & Purification->Enzymatic Reaction D-Fructose Substrate D-Fructose Substrate D-Fructose Substrate->Enzymatic Reaction D-Psicose Product D-Psicose Product Enzymatic Reaction->D-Psicose Product Enzyme Inactivation Enzyme Inactivation D-Psicose Product->Enzyme Inactivation Purification of D-Psicose Purification of D-Psicose Enzyme Inactivation->Purification of D-Psicose Final Product Final Product Purification of D-Psicose->Final Product

Caption: General workflow for the enzymatic production of D-psicose.

References

Unveiling the Potential of beta-d-Psicopyranose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel research tools to dissect metabolic pathways is perpetual. beta-d-Psicopyranose, a rare sugar also known as D-psicose or D-allulose, has emerged as a promising instrument for investigating glucose and lipid metabolism. This guide provides an objective comparison of this compound with other common sugars used in metabolic research, supported by experimental data, detailed protocols, and pathway visualizations to validate its utility as a research tool.

Performance Comparison: this compound vs. Alternatives

The efficacy of this compound as a modulator of metabolic processes has been demonstrated in several preclinical studies. Its effects on key metabolic parameters are summarized below in comparison to sucrose (B13894), D-fructose, and D-tagatose. The data, primarily from rodent models, highlights the unique metabolic profile of this compound.

Table 1: Comparative Effects on Body Weight and Fat Accumulation in Rats
Sugar AdministeredDosage/DurationChange in Body WeightChange in Abdominal/Visceral FatReference
This compound 3% in diet for 18 monthsSignificantly lower vs. SucroseSignificantly lower vs. Sucrose[1][2]
Sucrose3% in diet for 18 monthsBaselineBaseline[1][2]
This compound 5% in diet for 28 daysLower (not statistically significant)Significantly lower vs. D-fructose & D-glucose
D-fructose5% in diet for 28 daysHigherHigher
This compound High-fat diet + 5% psicose for 8 weeksLower weight gain vs. Sucrose & ErythritolLower fat accumulation vs. Sucrose & Erythritol[3]
SucroseHigh-fat diet + sucrose for 8 weeksHigher weight gainHigher fat accumulation[3]
D-tagatose30% in diet for 24 weeksSignificantly lower vs. D-fructoseLower (not specified)[4]
D-fructose30% in diet for 24 weeksSignificantly higherIncreased abdominal fat[4]
Table 2: Comparative Effects on Serum Metabolic Parameters in Rats
Sugar AdministeredDosage/DurationChange in Serum GlucoseChange in Serum Insulin (B600854)Change in Serum TriglyceridesReference
This compound 5% in high-sucrose dietSignificantly lower vs. ControlNot specifiedNot specified[5]
Sucrose (Control)High-sucrose dietBaselineNot specifiedNot specified[5]
This compound 3% in diet for 4 weeksNot specifiedSignificantly lower vs. ControlNot specified[6]
ControlStandard diet for 4 weeksNot specifiedBaselineNot specified[6]
D-tagatose30% in diet for 24 weeksNo significant change vs. ControlNo significant change vs. ControlLower vs. D-fructose[4]
D-fructose30% in diet for 24 weeksIncreased vs. ControlIncreased vs. ControlIncreased vs. Control[4]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison tables, providing a framework for replicating and building upon these findings.

Protocol 1: Long-Term Dietary Intervention in Rats
  • Objective: To assess the long-term effects of this compound on body weight, fat accumulation, and organ weight compared to sucrose.

  • Animal Model: Male Wistar rats (3 weeks old).

  • Dietary Groups:

    • Control Group: Standard diet containing 3% sucrose.

    • Experimental Group: Standard diet containing 3% this compound.

  • Study Duration: 12 to 18 months.

  • Methodology:

    • House rats individually with free access to their respective diets and water.

    • Monitor food intake and body weight regularly.

    • At the end of the study period (18 months), euthanize the rats.

    • Collect blood for clinical chemistry analysis.

    • Dissect and weigh major organs and intra-abdominal adipose tissue.

  • Data Analysis: Compare the mean body weight gain, adipose tissue weight, and organ weights between the two groups using appropriate statistical tests (e.g., t-test).

Protocol 2: Acute Oral Administration and Metabolic Response in Rats
  • Objective: To determine the acute metabolic effects of a single oral dose of this compound.

  • Animal Model: Male Wistar rats.

  • Dosage: 5 g/kg body weight of this compound administered orally.

  • Methodology:

    • Fast rats overnight.

    • Administer a single oral gavage of this compound solution.

    • Collect blood samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) post-administration.

    • Measure plasma glucose and insulin concentrations using standard assay kits.

  • Data Analysis: Analyze the area under the curve (AUC) for glucose and insulin responses. Compare the responses to those elicited by other sugars like glucose or fructose (B13574) under the same protocol.

Visualizing the Molecular Mechanisms

To understand the biological basis of its effects, it is crucial to visualize the signaling pathways modulated by this compound. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Hepatic_Lipogenesis_Regulation cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GLUT2 GLUT2 This compound->GLUT2 Enhances Expression Glucokinase Glucokinase This compound->Glucokinase Enhances Expression Glucose-6-Phosphate Glucose-6-Phosphate GLUT2->Glucose-6-Phosphate Phosphorylation Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Acetyl-CoA Acetyl-CoA Glycolysis->Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis SREBP-1c (inactive) SREBP-1c (inactive) SREBP-1c (active) SREBP-1c (active) SREBP-1c (inactive)->SREBP-1c (active) Activation (Inhibited by Psicose) ChREBP (inactive) ChREBP (inactive) ChREBP (active) ChREBP (active) ChREBP (inactive)->ChREBP (active) Activation (Inhibited by Psicose) Lipogenic Gene Expression Lipogenic Gene Expression SREBP-1c (active)->Lipogenic Gene Expression ChREBP (active)->Lipogenic Gene Expression Lipogenic Gene Expression->Fatty Acid Synthesis Encodes Enzymes for Glucose Glucose Glucose->GLUT2 Transport Triglyceride Synthesis Triglyceride Synthesis Fatty Acid Synthesis->Triglyceride Synthesis VLDL VLDL Triglyceride Synthesis->VLDL Lipid Accumulation (Reduced) Lipid Accumulation (Reduced) VLDL->Lipid Accumulation (Reduced) Alpha_Glucosidase_Inhibition cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte Dietary Carbohydrates Dietary Carbohydrates Disaccharides Disaccharides Dietary Carbohydrates->Disaccharides alpha-Glucosidase alpha-Glucosidase Disaccharides->alpha-Glucosidase Substrate Glucose (Absorbed) Glucose (Absorbed) alpha-Glucosidase->Glucose (Absorbed) Hydrolysis Bloodstream Bloodstream Glucose (Absorbed)->Bloodstream Transport This compound This compound This compound->alpha-Glucosidase Inhibition Reduced Postprandial\nHyperglycemia Reduced Postprandial Hyperglycemia Bloodstream->Reduced Postprandial\nHyperglycemia

References

A Comparative Analysis of Beta-D-Psicopyranose Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-D-psicopyranose, a major form of the rare sugar D-psicose (also known as D-allulose), has garnered significant attention in the pharmaceutical and food industries for its low caloric value and various physiological benefits, including anti-hyperglycemic and anti-hyperlipidemic effects. The efficient synthesis of this rare sugar is a key focus of research and development. This guide provides a comparative analysis of the primary chemical and enzymatic routes for the synthesis of this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows and its metabolic influence.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteKey Reagents/EnzymesStarting MaterialTypical Yield/ConversionReaction TimeAdvantagesDisadvantages
Chemical Synthesis
Molybdate-Catalyzed EpimerizationMolybdate (B1676688) ionsD-fructoseLow (~0.5% D-psicose)[1]~20 hours[1]Simple one-step reaction.Low yield, formation of multiple byproducts (D-sorbose, D-tagatose)[1], requires chromatographic separation[1].
Base-Catalyzed EpimerizationTriethylamine or PyridineD-fructoseLow (~10-12%)[2]~18 hours[2]Inexpensive base catalysts.Low yield, formation of other sugar epimers[2], potential for side reactions.
Oxidation-Reduction of Protected Fructose1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, DMSO, acetic anhydride, NaBH₄D-fructose (multi-step)High stereoselectivity (up to 98.2%)[3]Multi-dayHigh stereoselectivity[3].Multi-step process involving protection and deprotection, use of hazardous reagents.[4]
Enzymatic Synthesis
Single Enzyme Epimerization (Free Enzyme)D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase)D-fructose~17-30% conversion[5][6]2-24 hours[5][6]High specificity, mild reaction conditions.Unfavorable thermodynamic equilibrium limits conversion[7], enzyme cost.[8]
Single Enzyme Epimerization (Immobilized Enzyme)Immobilized DPEase or DTEaseD-fructose~25% conversion[9]Continuous or batch (variable)Enhanced enzyme stability and reusability, potential for continuous production.[8][9]Mass transfer limitations, potential for lower activity compared to free enzyme.[10]
Epimerization with Borate (B1201080)D-psicose 3-epimerase, BorateD-fructoseUp to 64% conversion[11]~3 hours[11]Shifts equilibrium to favor product formation, significantly increasing yield.[11]Requires removal of borate from the final product.
Redox-Driven Multi-Enzyme CascadeD-psicose-3-epimerase, Ribitol 2-dehydrogenase, Formate dehydrogenase, NADH oxidaseD-fructoseUp to 90% conversion[7][12]Variable (multi-step)Overcomes thermodynamic limitations for near-complete conversion.[7]Complex multi-enzyme system, requires cofactor regeneration.[7][12]

Experimental Protocols

Chemical Synthesis: Molybdate-Catalyzed Epimerization of D-Fructose

This method relies on the ability of molybdate ions to catalyze the epimerization of ketohexoses.

Materials:

  • D-fructose

  • Molybdenic acid

  • Deionized water

  • Activated charcoal

  • Ion-exchange resin (e.g., Wofatit SBW in OH⁻ form)

Procedure:

  • Dissolve 100 g of D-fructose and 2 g of molybdenic acid in 500 ml of deionized water.[1]

  • Heat the solution at 95°C for 20 hours.[1]

  • After cooling, treat the reaction mixture with activated charcoal to decolorize.

  • Deionize the solution by passing it through an ion-exchange column to remove the molybdate catalyst.[1]

  • The resulting syrup contains a mixture of D-fructose, D-psicose, D-sorbose, and D-tagatose.

  • Purify D-psicose from the mixture using chromatographic techniques, such as ion-exchange chromatography on a Dowex 50W column in the Ba²⁺ cycle.[1]

Enzymatic Synthesis: Epimerization of D-Fructose using Immobilized D-Psicose 3-Epimerase

This protocol describes a typical setup for the continuous production of D-psicose using an immobilized enzyme.

Materials:

  • D-fructose solution (e.g., 10% w/v)

  • Immobilized D-psicose 3-epimerase (e.g., DPEase from Bacillus sp. KCTC 13219 immobilized on a His-tag affinity column)[5]

  • Sodium phosphate (B84403) buffer (pH 6.0)

  • Manganese chloride (MnCl₂) solution (10 mM)

Procedure:

  • Pack a column with the immobilized D-psicose 3-epimerase.

  • Prepare the substrate solution by dissolving D-fructose in sodium phosphate buffer (pH 6.0) and adding MnCl₂ to a final concentration of 10 mM.[5]

  • Equilibrate the column with the buffer at the optimal reaction temperature (e.g., 60°C).[5]

  • Continuously pass the D-fructose solution through the column at a determined flow rate.

  • Monitor the composition of the eluate using High-Performance Liquid Chromatography (HPLC) to determine the concentration of D-psicose and unreacted D-fructose.[5]

  • The immobilized enzyme column can be washed and reused for multiple cycles.[5] For instance, one system maintained over 83% relative activity after five cycles.[5]

Visualizing the Synthesis and Metabolic Pathways

Synthesis Workflow: From D-Fructose to this compound

The following diagram illustrates the primary enzymatic and chemical pathways for the synthesis of this compound from D-fructose.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis D-Fructose D-Fructose Molybdate Molybdate-catalyzed Epimerization D-Fructose->Molybdate Low Yield Base Base-catalyzed Epimerization D-Fructose->Base Low Yield ProtectedFructose Oxidation-Reduction of Protected Fructose D-Fructose->ProtectedFructose High Stereoselectivity SingleEnzyme Single Enzyme Epimerization (DPEase/DTEase) D-Fructose->SingleEnzyme Moderate Conversion Borate Epimerization with Borate D-Fructose->Borate High Conversion MultiEnzyme Redox-Driven Multi-Enzyme Cascade D-Fructose->MultiEnzyme Very High Conversion This compound This compound Molybdate->this compound Base->this compound ProtectedFructose->this compound SingleEnzyme->this compound Borate->this compound MultiEnzyme->this compound

Caption: Chemical and enzymatic synthesis routes for this compound.

Metabolic Influence of this compound

This compound is not readily metabolized in the body and exerts its physiological effects by modulating key metabolic signaling pathways.[13] The diagram below outlines its influence on lipid metabolism.

Metabolic_Pathway cluster_cellular Hepatocyte (Liver Cell) This compound This compound AMPK AMPK This compound->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits CPT1 CPT-1 AMPK->CPT1 Activates ACC ACC SREBP1c->ACC Activates FAS FAS SREBP1c->FAS Activates Lipogenesis Lipogenesis (Fatty Acid Synthesis) ACC->Lipogenesis FAS->Lipogenesis Decreased Fat Accumulation Decreased Fat Accumulation Lipogenesis->Decreased Fat Accumulation FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Increased Energy Expenditure Increased Energy Expenditure FattyAcidOxidation->Increased Energy Expenditure

Caption: Influence of this compound on lipid metabolism pathways.

Conclusion

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Chemical routes are often simpler in concept but tend to suffer from low yields and the formation of byproducts, making them less suitable for large-scale, high-purity production.[8] Enzymatic methods, particularly those employing immobilized enzymes or multi-enzyme cascade systems, offer higher specificity and yield under milder conditions. The choice of synthesis route will depend on the desired scale of production, purity requirements, and economic considerations. The continued development of robust and efficient enzymatic systems, such as the redox-driven multi-enzyme cascade, holds significant promise for the industrial-scale production of this valuable rare sugar. Furthermore, a deeper understanding of its metabolic effects will continue to drive its application in the development of novel therapeutics and functional foods.

References

A Comparative Guide to Assessing the Purity of Synthesized β-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for determining the purity of synthesized β-D-Psicopyranose, a rare sugar with significant potential in the pharmaceutical and food industries.

This document outlines detailed experimental protocols, presents quantitative performance data in easily comparable tables, and offers insights into the strengths and limitations of each method for impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For non-chromophoric sugars like β-D-Psicopyranose, Refractive Index (RI) detection is a common choice, offering a universal response to analytes.

Experimental Protocol: HPLC with Refractive Index Detection (HPLC-RID)

Sample Preparation:

  • Accurately weigh the synthesized β-D-Psicopyranose sample.

  • Dissolve the sample in a suitable solvent, typically deionized water or a mixture of acetonitrile (B52724) and water, to a known concentration (e.g., 1-5 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC-RID Conditions:

  • Column: A column suitable for sugar analysis, such as an amino-propylesiloxane or a polymer-based column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase, commonly a mixture of acetonitrile and water (e.g., 80:20 v/v).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C, to ensure reproducible retention times.[1]

  • Detector: Refractive Index Detector (RID), with the cell temperature also maintained at a constant value (e.g., 35°C).[1]

  • Injection Volume: 10-20 µL.

Data Presentation: HPLC-RID Performance
ParameterTypical ValueReference
Linearity (R²) > 0.998[2][3]
Limit of Detection (LOD) 0.01–0.17 mg/mL[4]
Limit of Quantification (LOQ) 0.03–0.56 mg/mL[4]
Accuracy (Recovery) 89.78–101.6%[2]
Precision (RSD) < 2.0% (Intra-day & Inter-day)[1]

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate purity assessment.

Experimental Protocol: ¹H-qNMR

Sample Preparation:

  • Accurately weigh the synthesized β-D-Psicopyranose sample (e.g., 5-10 mg) into an NMR tube.

  • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., D₂O) to dissolve both the sample and the internal standard.

  • Gently vortex the tube to ensure complete dissolution and homogenization.

¹H-NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): A sufficiently long delay (at least 5 times the longest T1 relaxation time of both the analyte and internal standard) is crucial for accurate quantification. This is typically ≥ 30 seconds for quantitative analysis of sugars.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for 1% uncertainty).[5]

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of both β-D-Psicopyranose and the internal standard.

Purity Calculation: The purity of β-D-Psicopyranose can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = β-D-Psicopyranose

  • IS = Internal Standard

Data Presentation: qNMR Performance
ParameterTypical ValueReference
Accuracy High (often considered a primary ratio method)[6]
Precision (RSD) < 1%[5]
Specificity High (based on unique chemical shifts)[5]
Linearity (R²) > 0.999
LOD/LOQ Dependent on spectrometer field strength and probe[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is exceptionally powerful for identifying and quantifying trace-level impurities that may be present in the synthesized β-D-Psicopyranose.

Experimental Protocol: LC-MS/MS

Sample Preparation: Similar to HPLC-RID, with the potential for greater dilution due to the higher sensitivity of the MS detector.

LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A column providing good retention and separation of polar compounds, such as a HILIC column or a C18 column if derivatization is employed.

  • Mobile Phase: A gradient of mobile phases compatible with mass spectrometry, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is ideal for accurate mass measurements and structural elucidation of unknown impurities.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like sugars.

  • Scan Mode: Full scan mode for detecting all ions, and product ion scan (MS/MS) mode for fragmenting specific ions to aid in structural identification.

Potential Impurities in Synthesized β-D-Psicopyranose

The impurity profile can vary depending on the synthetic route. Common impurities may include:

  • Starting materials: Unreacted starting materials (e.g., D-fructose, D-tagatose).

  • Epimers and other isomers: Other rare sugars that may be formed during the synthesis (e.g., D-allose, D-sorbose).[7]

  • Degradation products: Products from the breakdown of psicose under certain pH or temperature conditions.

  • Reagents and by-products: Residual reagents or by-products from the synthetic and purification steps.

Data Presentation: LC-MS Performance
ParameterTypical ValueReference
Sensitivity High (sub-µg/mL levels)[8]
Specificity Very High (based on mass-to-charge ratio and fragmentation patterns)[9]
Identification Capability Excellent for unknown impurities through accurate mass and MS/MS[8][9]
Quantitative Performance Good linearity and precision, but can be affected by matrix effects[8]

Comparison of Analytical Techniques

FeatureHPLC-RIDqNMRLC-MS
Primary Function Quantification of major componentsAbsolute quantification, structural confirmationIdentification and quantification of trace impurities
Sensitivity ModerateLow to moderateHigh
Specificity Moderate (relies on retention time)High (relies on unique chemical shifts)Very High (relies on m/z and fragmentation)
Quantification Relative (requires a standard of the analyte)Absolute (with a certified internal standard)Relative (can be absolute with isotopic standards)
Impurity Detection Limited to impurities present at higher concentrationsCan detect and quantify impurities with unique signalsExcellent for trace-level impurity detection and identification
Throughput HighModerateModerate to High
Cost & Complexity Low to moderateHighHigh

Experimental Workflows and Signaling Pathways

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Data Analysis & Reporting synthesis Synthesized β-D-Psicopyranose hplc HPLC-RID synthesis->hplc Quantitative Analysis qnmr qNMR synthesis->qnmr Absolute Purity lcms LC-MS synthesis->lcms Impurity Profiling purity_quant Purity Quantification hplc->purity_quant qnmr->purity_quant impurity_id Impurity Identification lcms->impurity_id final_report Final Purity Report purity_quant->final_report impurity_id->final_report

A generalized workflow for the purity assessment of synthesized β-D-Psicopyranose.
Logical Relationship of Analytical Techniques

logical_relationship main_compound β-D-Psicopyranose hplc HPLC-RID (Purity %) main_compound->hplc Quantifies major peak qnmr qNMR (Absolute Purity) main_compound->qnmr Confirms structure & quantifies absolutely lcms LC-MS (Impurity Profile) main_compound->lcms Identifies trace components

References

Safety Operating Guide

Proper Disposal of beta-d-Psicopyranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing clear, actionable guidance for the safe disposal of laboratory reagents is crucial for maintaining a secure research environment. This document outlines the recommended procedures for the proper disposal of beta-d-Psicopyranose, a monosaccharide used in various research and development applications.

As a sugar, this compound is generally considered non-hazardous.[1][2][3] However, adherence to proper disposal protocols is essential to ensure the safety of all laboratory and support personnel. The following guidelines are based on standard practices for the disposal of non-hazardous solid and liquid laboratory waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is recommended to wear standard laboratory personal protective equipment to avoid dust formation and contact.[4][5] This includes:

  • Safety glasses or goggles

  • Lab coat

  • Gloves

Disposal of Solid this compound

Solid this compound and materials contaminated with it (e.g., filter paper, weighing paper) should be disposed of following these steps:

  • Packaging: Securely package the solid waste.[2] It is recommended to use at least two layers of packaging, such as sealed plastic bags or boxes, to prevent any spillage.[2]

  • Labeling: Ensure the container is clearly labeled with the contents ("this compound" or "Non-hazardous sugar waste").[2]

  • Disposal Location: Laboratory personnel must transport the securely packaged waste directly to the designated dumpster for sanitary landfill.[1][2] Do not place chemical waste in laboratory trash cans that are handled by custodial staff.[1]

Disposal of this compound Solutions

Aqueous solutions of this compound are considered non-hazardous liquid waste. The recommended disposal method is as follows:

  • Seek Approval: Before disposing of any liquid waste down the drain, it is often necessary to obtain approval from the institution's Environmental Health and Safety (EHS) department.[1]

  • Dilution and Flushing: Once approved, pour the solution into the sanitary sewer drain, followed by flushing with a large volume of water.[3][6] This helps to dilute the solution and prevent any potential issues in the plumbing system.

  • Restrictions: Never dispose of liquid waste, including sugar solutions, in dumpsters, as liquids are not permitted in municipal landfills.[1]

Disposal of Contaminated Glassware

Glassware that has come into contact with this compound must be decontaminated before disposal:

  • Thorough Cleaning: All glassware must be thoroughly cleaned of all visible chemical contamination.[1]

  • Disposal: Once clean, the glassware can be placed in designated broken glass disposal boxes.[1] Custodial services will typically not handle empty chemical containers of any kind.[1]

Quantitative Disposal Guidelines

The following table summarizes the quantitative limits that may apply to the disposal of non-hazardous chemicals like this compound. It is crucial to consult with your institution's EHS department for specific quantity limits.

Waste TypeDisposal MethodQuantity LimitCitation
SolidSanitary Landfill (Dumpster)> 5 pounds may require EHS consultation[1][2]
Liquid (Water Soluble)Sanitary SewerUp to 1 kilogram for solids dissolved in liquid[6]

Experimental Protocols

The disposal procedures outlined above are based on general laboratory safety protocols for non-hazardous chemicals. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure a safe and compliant workflow.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: This compound Waste is_solid Is the waste in solid form? start->is_solid package_solid Securely package in double-layered container is_solid->package_solid Yes is_liquid Is the waste an aqueous solution? is_solid->is_liquid No check_quantity Is the quantity > 5 lbs? package_solid->check_quantity consult_ehs_solid Consult EHS for disposal guidance check_quantity->consult_ehs_solid Yes dispose_dumpster Laboratory personnel dispose directly in dumpster check_quantity->dispose_dumpster No consult_ehs_solid->dispose_dumpster end End of Disposal dispose_dumpster->end is_glass Is it contaminated glassware? is_liquid->is_glass No consult_ehs_liquid Obtain approval from EHS is_liquid->consult_ehs_liquid Yes clean_glass Thoroughly clean glassware is_glass->clean_glass Yes other_waste Consult EHS for other waste types is_glass->other_waste No dispose_glass_box Dispose in designated glass disposal box clean_glass->dispose_glass_box dispose_glass_box->end dispose_drain Pour down sanitary sewer with ample water consult_ehs_liquid->dispose_drain dispose_drain->end other_waste->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling beta-d-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling beta-d-Psicopyranose in a laboratory setting. The following procedures are based on standard practices for handling non-hazardous crystalline carbohydrates.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and prevent contamination. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes or airborne particles of the crystalline powder.[1][2]
Hand Protection Disposable nitrile gloves.Prevents direct skin contact and potential contamination of the sample.[1][3]
Body Protection A standard laboratory coat.Protects clothing and skin from spills.[1][3]
Foot Protection Closed-toe shoes.Prevents injuries from dropped objects or spills.[3]
Respiratory Generally not required under normal handling conditions with adequate ventilation. A dust mask may be used if generating significant dust.[4]Minimizes inhalation of airborne particles, particularly when handling large quantities or if the user has respiratory sensitivities.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is essential for the safe and effective handling of this compound.

Experimental Workflow for Handling this compound

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) for any specific handling instructions. B Don appropriate Personal Protective Equipment (PPE). A->B C Ensure a clean and organized workspace. B->C D Weigh the required amount of this compound in a fume hood or on a dedicated bench. C->D E Handle with care to minimize dust generation. D->E F If creating a solution, slowly add the powder to the solvent to avoid splashing. D->F G Securely seal the container of this compound. F->G H Clean the workspace and any equipment used. G->H I Properly dispose of waste materials. H->I J Dispose of uncontaminated this compound as non-hazardous solid waste. I->J K Dispose of contaminated materials according to institutional guidelines for chemical waste. I->K

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.